molecular formula C8H5Cl2FO2 B1306860 2,3-Dichloro-6-fluorophenylacetic acid CAS No. 886497-57-0

2,3-Dichloro-6-fluorophenylacetic acid

Cat. No.: B1306860
CAS No.: 886497-57-0
M. Wt: 223.02 g/mol
InChI Key: SQADAIPGCGGTQM-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluorophenylacetic acid is a useful research compound. Its molecular formula is C8H5Cl2FO2 and its molecular weight is 223.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dichloro-6-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQADAIPGCGGTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393187
Record name 2,3-Dichloro-6-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-57-0
Record name 2,3-Dichloro-6-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-6-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway to 2,3-Dichloro-6-fluorophenylacetic acid, a valuable substituted phenylacetic acid derivative with potential applications as a key intermediate in the development of novel pharmaceutical agents. The guide details a strategic retrosynthetic analysis, a multi-step synthesis protocol with in-depth mechanistic explanations, and a thorough characterization workflow for the final product. The methodologies are designed to be reproducible and scalable, catering to the needs of researchers in medicinal chemistry and process development.

Strategic Rationale and Retrosynthetic Analysis

The synthesis of highly substituted aromatic compounds such as this compound requires careful planning to ensure correct regiochemistry and high yields. A retrosynthetic approach reveals a logical pathway starting from a commercially available precursor, 2,3-Dichloro-6-fluorotoluene. This strategy is predicated on the robustness of benzylic functionalization, a well-established transformation in organic synthesis.

The core logic involves a two-stage transformation:

  • Benzylic Bromination: The methyl group of 2,3-Dichloro-6-fluorotoluene is selectively converted into a bromomethyl group. This step introduces a versatile handle for subsequent C-C bond formation.

  • Cyanation and Hydrolysis: The resulting benzyl bromide is converted to a benzyl cyanide (phenylacetonitrile) intermediate. The nitrile group then undergoes acidic hydrolysis to furnish the desired carboxylic acid moiety.

This pathway is advantageous due to the relatively mild conditions required and the high selectivity of the key transformations, minimizing the formation of complex side products.

G cluster_retrosynthesis Retrosynthetic Analysis Target This compound Intermediate1 2-(2,3-Dichloro-6-fluorophenyl)acetonitrile Target->Intermediate1 Hydrolysis Intermediate2 2,3-Dichloro-6-fluorobenzyl bromide Intermediate1->Intermediate2 Cyanation StartingMaterial 2,3-Dichloro-6-fluorotoluene Intermediate2->StartingMaterial Benzylic Bromination G cluster_workflow Synthetic Workflow Start 2,3-Dichloro-6-fluorotoluene Step1 Benzylic Bromination (NBS, AIBN, light) Start->Step1 Product1 2,3-Dichloro-6-fluorobenzyl bromide Step1->Product1 Step2 Cyanation (NaCN, DMSO) Product1->Step2 Product2 2-(2,3-Dichloro-6-fluorophenyl)acetonitrile Step2->Product2 Step3 Acid Hydrolysis (H2SO4, H2O, Heat) Product2->Step3 FinalProduct This compound Step3->FinalProduct G cluster_characterization Characterization Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC MP Melting Point Sample->MP Structure Structure Confirmation NMR->Structure Identity Identity Confirmation MS->Identity IR->Identity Purity Purity Assessment HPLC->Purity MP->Purity

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical examination of the essential physicochemical properties of 2,3-Dichloro-6-fluorophenylacetic acid. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of data. It synthesizes known values with the underlying scientific principles and provides detailed, field-proven experimental protocols for their determination. By explaining the causality behind methodological choices, this guide aims to equip the reader with a robust framework for understanding, handling, and utilizing this compound in a research and development setting.

Introduction and Chemical Identity

This compound is a halogenated derivative of phenylacetic acid. The introduction of chlorine and fluorine atoms onto the phenyl ring significantly modifies the molecule's electronic and steric properties, which in turn dictates its physicochemical behavior. A thorough understanding of these properties is a non-negotiable prerequisite for any application, from chemical synthesis to pharmaceutical development, as they govern critical parameters such as solubility, membrane permeability, reactivity, and formulation stability.

This guide provides both the established data for this compound and, crucially, the methodologies to independently verify or determine these properties.

Table 1: Chemical Identity of this compound

IdentifierValueSource(s)
IUPAC Name 2-(2,3-dichloro-6-fluorophenyl)acetic acid[1]
CAS Number 886497-57-0[1][2][3]
Molecular Formula C₈H₅Cl₂FO₂[1][2][3]
Molecular Weight 223.03 g/mol [2][3]
Canonical SMILES O=C(O)CC1=C(F)C=CC(Cl)=C1Cl[1]
InChI Key SQADAIPGCGGTQM-UHFFFAOYSA-N[1]
Physical Form Solid[4]

Core Physicochemical Properties & Experimental Determination

The functional behavior of a chemical compound in a biological or chemical system is a direct consequence of its physical properties. This section details the key parameters for this compound and provides robust, step-by-step protocols for their experimental determination.

Table 2: Summary of Physicochemical Properties

PropertyValue / StatusSignificance
Melting Point (°C) 131 - 135Indicator of purity and lattice energy.
Aqueous Solubility Data not availableAffects bioavailability and formulation.
pKa Data not availableGoverns ionization state, solubility, and receptor binding.
LogP (Octanol/Water) Data not availableMeasures lipophilicity, predicting membrane permeability.
Melting Point

The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow range, typically 1-2°C. A broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point.[5]

  • Reported Value: 131-135°C[2][3]

  • Significance: The relatively high melting point suggests a stable crystal lattice with significant intermolecular forces. This value is critical for quality control, identification, and assessing purity.

This protocol describes the use of a standard digital melting point apparatus, a technique chosen for its precision and small sample requirement.[6][7]

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent will act as an impurity and artificially depress the melting range.[6]

    • Finely powder a small amount of the sample.

    • Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[5]

    • Invert the tube and tap it firmly on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The final packed sample height should be 2-3 mm to ensure uniform heating.[6]

  • Apparatus Setup & Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[6]

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15°C per minute to establish a rough range.[8]

    • For an accurate measurement, set the starting temperature to 15-20°C below the expected melting point.[6]

    • Set the heating ramp rate to a slow 1-2°C per minute. This slow rate is critical to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the carboxylic acid group is the primary acidic proton. The pKa value is the pH at which the protonated (neutral) and deprotonated (anionic) forms of the molecule are present in equal concentrations. This parameter is arguably one of the most critical for drug development, as it dictates the ionization state of the molecule at physiological pH (approx. 7.4), which in turn governs its solubility, absorption, distribution, and receptor interaction.[9][10]

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[12][13][14] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[12]

  • System Preparation:

    • Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[12] This step is crucial for the accuracy of all subsequent measurements.

    • Prepare a standardized solution of ~0.1 M NaOH titrant.

    • Prepare an accurately weighed solution of this compound (e.g., 1 mM) in a suitable solvent system. If aqueous solubility is low, a co-solvent system (e.g., water/methanol) may be required, though this necessitates extrapolation to determine the aqueous pKa.[13]

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[10][12]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a jacketed beaker to maintain a constant temperature.[10]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Purge the solution with nitrogen for 5-10 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[12]

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

    • The resulting sigmoidal curve will show a buffer region where the pH changes slowly upon addition of the base.[12]

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the titration curve (ΔpH/ΔV).

    • The pH at the half-equivalence point (Veq/2) is equal to the pKa of the compound.[12]

Lipophilicity (LogP)

The n-octanol/water partition coefficient (P) is the ratio of a compound's concentration in an immiscible two-phase system of n-octanol and water at equilibrium. It is typically expressed in its logarithmic form, LogP.[15]

LogP = log₁₀ ([solute]octanol / [solute]water)

LogP is the fundamental measure of a molecule's lipophilicity ("fat-loving") or hydrophobicity. It is a critical predictor of a drug's pharmacokinetic properties, including its ability to cross cell membranes (absorption), its distribution into tissues, and its potential for metabolic clearance.[9] For oral drug candidates, a LogP value of less than 5 is one of Lipinski's "Rule of Five" guidelines.[15][16]

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[16][17] It is most accurate for compounds with LogP values in the range of -2 to 4.[17]

  • Preparation of Phases:

    • Prepare water-saturated n-octanol and n-octanol-saturated water. This is achieved by vigorously mixing equal volumes of high-purity n-octanol and water for 24 hours, followed by separation of the two phases. This pre-saturation is essential to ensure the volumes of the phases do not change during the experiment.[16]

    • Prepare a stock solution of this compound in n-octanol.

  • Partitioning Experiment:

    • In a suitable vessel (e.g., a separatory funnel or screw-cap tube), combine a precise volume of the n-octanol stock solution with a precise volume of the n-octanol-saturated water. The volume ratio can be adjusted depending on the expected LogP to ensure the final concentration in both phases is analytically quantifiable.

    • Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours, and the time required should be determined in preliminary experiments. Insufficient shaking time is a common source of error.[17]

    • After agitation, cease shaking and allow the two phases to separate completely. Centrifugation at low speed can be used to accelerate and improve the separation of the layers.

  • Analysis:

    • Carefully withdraw a sample from both the aqueous and the n-octanol phases. Extreme care must be taken to avoid cross-contamination of the phases during sampling.[17]

    • Determine the concentration of the analyte in each phase using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The analytical method must be calibrated for both the aqueous and octanol matrices.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of this value. The experiment should be repeated at least in triplicate to ensure reproducibility.

Note on LogD: Since this compound is an ionizable compound, its partitioning behavior is pH-dependent. The measurement described above determines the LogP of the neutral form. To understand its lipophilicity at a specific pH (like physiological pH 7.4), a LogD (Distribution Coefficient) measurement is required. The protocol is identical, except that the aqueous phase is replaced with a buffer of the desired pH (e.g., a phosphate buffer for pH 7.4).[9][16]

Visualization of Experimental Workflows and Property Relationships

Visual diagrams are essential for clarifying complex protocols and conceptual relationships. The following diagrams, rendered using Graphviz, illustrate a key experimental workflow and the interplay between the physicochemical properties discussed.

Experimental Workflow: Shake-Flask LogP Determination

The following diagram outlines the critical steps and decision points in the gold-standard shake-flask method for LogP determination.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Partitioning cluster_analysis Phase 3: Analysis & Calculation prep_stock Prepare Analyte Stock in n-Octanol combine Combine Phases & Analyte Stock prep_stock->combine prep_phases Prepare Pre-Saturated n-Octanol and Water prep_phases->combine agitate Agitate until Equilibrium (Constant Temp) combine->agitate separate Phase Separation (Allow to Settle / Centrifuge) agitate->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Octanol Phase separate->sample_org analyze Quantify Concentration (e.g., HPLC, UV-Vis) sample_aq->analyze sample_org->analyze calculate Calculate P = [Org]/[Aq] LogP = log10(P) analyze->calculate

Caption: Workflow for LogP determination via the shake-flask method.

Inter-relationship of Physicochemical Properties

This diagram illustrates how the core physicochemical properties are interconnected and how they collectively influence a compound's behavior in a pharmaceutical context.

G Structure Chemical Structure (C₈H₅Cl₂FO₂) pKa pKa (Acidity) Structure->pKa influences LogP LogP (Lipophilicity) Structure->LogP influences MP Melting Point Structure->MP influences Solubility Aqueous Solubility Structure->Solubility influences pKa->Solubility governs pH- dependence of LogP->Solubility inversely correlates with Permeability Membrane Permeability LogP->Permeability strongly correlates with MP->Solubility inversely correlates with Absorption Biological Absorption Solubility->Absorption is required for Permeability->Absorption is required for

Caption: Interplay of key physicochemical properties in drug development.

Conclusion

This guide has detailed the critical physicochemical properties of this compound, providing both known values and the expert-level protocols required for their determination. While key data points such as melting point are established, others like pKa, LogP, and aqueous solubility require experimental determination for accurate characterization. The provided methodologies—capillary melting point determination, potentiometric titration for pKa, and the shake-flask method for LogP—represent robust and reliable approaches for any research or development laboratory. Understanding and applying these principles and techniques is fundamental to successfully advancing the study and application of this compound.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Ferreira, L., & dos Santos, R. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Chemsrc. (2019). Fluorophenylacetic acid series. Retrieved from [Link]

  • protocols.io. (2024). LogP/LogD shake-flask method. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Faculty of Pharmacy of Ankara University, 40(1), 46-61. Retrieved from [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy, 48(1), 249-258. Retrieved from [Link]

  • Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 17(1), 85-98. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzeneacetic Acid (CAS No. 886497-57-0): Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-6-fluorobenzeneacetic acid (CAS No. 886497-57-0), a halogenated aromatic carboxylic acid. The document elucidates the physicochemical properties of this compound and explores its primary role as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. While direct biological applications of 2,3-Dichloro-6-fluorobenzeneacetic acid are not extensively documented, its significance lies in its utility as a foundational scaffold for the construction of potentially bioactive heterocyclic systems. This guide will detail its chemical characteristics and provide insights into its synthetic applications, supported by established protocols for the preparation of its derivatives.

Chemical and Physical Properties

2,3-Dichloro-6-fluorobenzeneacetic acid is a solid organic compound with the molecular formula C₈H₅Cl₂FO₂ and a molecular weight of 223.03 g/mol .[1] The structural arrangement of two chlorine atoms and a fluorine atom on the benzene ring, coupled with the acetic acid moiety, imparts specific reactivity and properties to the molecule.

Table 1: Physicochemical Properties of 2,3-Dichloro-6-fluorobenzeneacetic Acid

PropertyValueReference
CAS Number 886497-57-0[1]
Molecular Formula C₈H₅Cl₂FO₂[1]
Molecular Weight 223.03 g/mol [1]
Melting Point 131-135 °C
Canonical SMILES C1=CC(=C(C(=C1Cl)Cl)CC(=O)O)F
InChI Key SQADAIPGCGGTQM-UHFFFAOYSA-N[2]
Alternative Names (2,3-Dichloro-6-fluorophenyl)acetic acid, Benzeneacetic acid, 2,3-dichloro-6-fluoro-[2]

Synthetic Utility and Applications

The primary application of 2,3-Dichloro-6-fluorobenzeneacetic acid lies in its role as a building block in organic synthesis. Its substituted phenylacetic acid structure makes it a valuable precursor for the creation of more complex molecules, particularly heterocyclic compounds that are of interest in drug discovery and materials science.

Precursor for Bioactive Heterocycles

Halogenated aromatic compounds are frequently utilized in the design of bioactive molecules due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties. 2,3-Dichloro-6-fluorobenzeneacetic acid serves as a key starting material for the synthesis of various heterocyclic systems. While specific biological activity for the parent compound is not widely reported, its derivatives are explored for their therapeutic potential.

Experimental Protocols: Synthesis of Derivatives

The true value of 2,3-Dichloro-6-fluorobenzeneacetic acid is demonstrated through its chemical transformations. Below are representative protocols for the synthesis of derivatives, showcasing its utility as a chemical intermediate.

General Considerations for Handling

As with all halogenated organic compounds, appropriate safety precautions should be taken when handling 2,3-Dichloro-6-fluorobenzeneacetic acid. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Esterification of 2,3-Dichloro-6-fluorobenzeneacetic Acid

The carboxylic acid group of 2,3-Dichloro-6-fluorobenzeneacetic acid can be readily esterified, a common step in protecting the carboxylic acid or in creating derivatives for further reactions.

Workflow for Esterification:

Esterification A 2,3-Dichloro-6-fluorobenzeneacetic acid D Reaction Mixture A->D B Alcohol (e.g., Methanol, Ethanol) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reflux D->E Heating F Work-up and Purification E->F G Ester Derivative F->G Amide_Formation A 2,3-Dichloro-6-fluorobenzeneacetic acid C Acid Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C E Reaction and Work-up C->E D Amine (R-NH₂) D->E F Amide Derivative E->F

Sources

An In-depth Technical Guide to 2,3-Dichloro-6-fluorophenylacetic Acid: A Core Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2,3-dichloro-6-fluorophenylacetic acid, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explain the causal relationships behind its synthesis, characterization, and application, offering field-proven insights into its strategic importance.

Introduction: The Strategic Value of a Halogenated Phenylacetic Acid

This compound (DCFPA) is a highly functionalized aromatic carboxylic acid. Its structure is distinguished by a strategic arrangement of halogen atoms—chlorine and fluorine—on the phenyl ring. This specific substitution pattern is not arbitrary; it imparts unique electronic properties and steric configurations that make DCFPA a valuable and versatile building block in medicinal chemistry. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

While structurally related to the core of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, DCFPA's primary role is that of a precursor, enabling the synthesis of more complex and novel molecular entities aimed at a range of therapeutic targets.[1][2] This guide will illuminate the path from its synthesis to its potential application, providing the technical foundation necessary for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of a chemical's properties and hazards is the bedrock of its safe and effective use in a laboratory setting. The data below has been consolidated from multiple supplier and safety data sheets.

Core Properties

All quantitative data is summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 886497-57-0[3][4]
Molecular Formula C₈H₅Cl₂FO₂[3][4]
Molecular Weight 223.03 g/mol [4]
Melting Point 131-135 °C[4][5]
Appearance Off-white to white solid/powder[6][7]
Storage Temperature 2-8°C, Keep container tightly closed in a dry, well-ventilated place.[4][6]
Hazard Identification and Safe Handling

Based on data for structurally similar compounds, DCFPA should be handled with care, assuming it may cause skin and serious eye irritation.[7][8] Adherence to standard laboratory safety protocols is mandatory.

Hazard ClassGHS StatementPrecautionary Codes
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat.[6][7] Handle in a chemical fume hood to avoid inhalation of dust.[6]

First-Aid Measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][9]

  • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[7]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[7][9]

Synthesis and Manufacturing Pathway

The synthesis of highly substituted phenylacetic acids requires a robust and controlled multi-step process. While numerous methods exist for similar molecules, the following protocol represents a logical and industrially scalable approach adapted from established methodologies for preparing fluorinated phenylacetic acids.[10][11][12]

Proposed Synthetic Workflow Diagram

G A 1,2-Dichloro-4-fluorotoluene (Starting Material) B 1-(Bromomethyl)-2,3-dichloro- 6-fluorobenzene (Benzyl Halide Intermediate) A->B Radical Bromination (NBS, AIBN, CCl₄, Δ) C 2-(2,3-Dichloro-6-fluorophenyl) acetonitrile (Nitrile Intermediate) B->C Nucleophilic Substitution (NaCN, DMSO) D This compound (Final Product) C->D Acid Hydrolysis (H₂SO₄, H₂O, Δ) G A DCFPA (Intermediate) B Acyl Chloride (Activated Intermediate) A->B Activation (SOCl₂, DCM) D Novel Amide Derivative (Drug Candidate) B->D Amide Coupling (Base, e.g., Et₃N) C Primary/Secondary Amine (R-NH₂) C->D Amide Coupling (Base, e.g., Et₃N) G Sample Synthesized DCFPA Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Purity Purity Assessment (>95%) HPLC->Purity Structure Structural Confirmation GCMS->Structure NMR->Structure

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2,3-Dichloro-6-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Unveiling Therapeutic Potential Through Structure-Activity Relationship Analysis

Introduction

2,3-Dichloro-6-fluorophenylacetic acid is a halogenated derivative of phenylacetic acid with the CAS Number 886497-57-0.[1] A comprehensive review of the scientific literature reveals a notable absence of direct studies on the biological activity and therapeutic targets of this specific molecule. However, the structural motifs present in this compound—a phenylacetic acid core and specific halogen substitutions (chlorine and fluorine)—are features of numerous well-characterized bioactive molecules. This guide, therefore, adopts a structure-activity relationship (SAR) approach to infer and propose potential therapeutic targets for this compound. By examining the established pharmacology of structurally analogous compounds, we can construct a robust, data-driven framework for initiating research and development programs centered on this molecule.

Halogenation is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of compounds, including metabolic stability, lipophilicity, and target binding affinity.[2][3][4] The presence of both chlorine and fluorine atoms on the phenyl ring of this compound suggests that it may possess unique biological activities worthy of investigation. This guide will delve into the most probable therapeutic avenues for this compound, propose specific molecular targets, and provide detailed experimental workflows for the validation of these hypotheses.

Inferred Therapeutic Potential and Associated Targets

Based on the pharmacological profiles of structurally related halogenated phenylacetic acid derivatives, we can hypothesize several promising therapeutic applications for this compound.

Anti-inflammatory and Analgesic Agent Targeting Cyclooxygenase (COX) Enzymes

A significant number of phenylacetic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs). A prime example is Diclofenac, a 2,6-dichlorophenylacetic acid derivative. The structural similarity between Diclofenac and this compound is a strong indicator that the latter may also exhibit anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes. Fluorophenylacetic acids are also recognized as key intermediates in the synthesis of anti-inflammatory and analgesic drugs.[5]

Core Hypothesis: this compound functions as an inhibitor of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The specific halogenation pattern may influence the potency and selectivity of COX inhibition.

Proposed Molecular Targets:

  • Cyclooxygenase-1 (COX-1)

  • Cyclooxygenase-2 (COX-2)

Causality of Experimental Choices: A primary screening against both COX-1 and COX-2 is essential to determine the compound's potency and selectivity. Selectivity for COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.

Anticancer Agent with Potential Cytotoxic Activity

Recent studies have highlighted the anticancer potential of fluorophenylacetic acid derivatives. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated significant cytotoxic effects against prostate (PC3) and breast cancer (MCF-7) cell lines.[6] The incorporation of halogen atoms can enhance the lipophilicity of a compound, facilitating its passage through cell membranes and potentially increasing its intracellular concentration to exert cytotoxic effects.

Core Hypothesis: this compound may induce cytotoxicity in cancer cells through various mechanisms, such as apoptosis induction, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Proposed Molecular Targets:

  • While the specific targets are yet to be identified, initial screening should focus on broad markers of apoptosis (e.g., caspase activation) and cell cycle progression (e.g., cyclin-dependent kinases).

Causality of Experimental Choices: An initial broad-spectrum screening against a panel of cancer cell lines (e.g., the NCI-60 panel) is a logical first step to identify cancer types that are most sensitive to the compound. Subsequent mechanistic studies would then be designed based on the most promising initial hits.

Aldose Reductase Inhibitor for the Management of Diabetic Complications

The enzyme aldose reductase plays a crucial role in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Phenylacetic acid derivatives with halogenated benzyl subunits have been synthesized and evaluated as aldose reductase inhibitors.[7]

Core Hypothesis: The specific electronic and steric properties conferred by the dichloro- and fluoro-substituents of this compound may enable it to bind to and inhibit the active site of aldose reductase, thereby preventing the conversion of glucose to sorbitol.

Proposed Molecular Target:

  • Aldose Reductase (AR)

Causality of Experimental Choices: A direct enzymatic assay is the most straightforward method to determine the inhibitory potential of the compound against purified aldose reductase. A dose-response study will be crucial for determining the IC50 value.

Antiparasitic Agent

Structure-activity relationship studies of aryl acetamide derivatives have revealed the critical role of fluorine substitution in enhancing potency against the parasite Cryptosporidium.[8] This suggests that the phenylacetic acid scaffold, when appropriately halogenated, can be a valuable pharmacophore for the development of antiparasitic drugs.

Core Hypothesis: this compound may exhibit activity against various parasitic organisms by inhibiting essential metabolic pathways or enzymes.

Proposed Molecular Targets:

  • The specific targets in parasites are likely diverse and would require identification through broader screening efforts. Initial studies could focus on parasites where related compounds have shown efficacy, such as Cryptosporidium.

Causality of Experimental Choices: Initial in vitro screening against a panel of clinically relevant parasites is necessary to identify any potential antiparasitic activity.

Proposed Experimental Workflows for Target Validation

The following section provides detailed, step-by-step methodologies for the initial validation of the hypothesized therapeutic targets.

Experimental Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to determine the potency and selectivity of this compound as a COX inhibitor.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • Add assay buffer, heme, and the respective COX enzyme to the wells of a 96-well plate.

    • Add serial dilutions of this compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately add the colorimetric probe.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundHypotheticalHypotheticalHypothetical
Reference Inhibitor (e.g., Celecoxib)Known ValueKnown ValueKnown Value

Workflow Diagram:

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compound Prepare Compound Stock Add_Compound Add Test Compound/Control Prep_Compound->Add_Compound Prep_Enzyme Prepare COX-1/COX-2 Add_Reagents Add Buffer, Heme, Enzyme Prep_Enzyme->Add_Reagents Prep_Substrate Prepare Arachidonic Acid Add_Substrate Initiate with Substrate Prep_Substrate->Add_Substrate Add_Reagents->Add_Compound Pre_Incubate Pre-incubate (15 min) Add_Compound->Pre_Incubate Pre_Incubate->Add_Substrate Read_Plate Measure Absorbance Add_Substrate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for COX Inhibition Assay.

Experimental Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., PC3, MCF-7) in appropriate media until they reach logarithmic growth phase.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing the test compound or a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value.

Data Presentation:

Cell LineThis compound IC50 (µM)
PC3Hypothetical
MCF-7Hypothetical

Workflow Diagram:

Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Culture_Cells Culture Cancer Cells Seed_Plate Seed Cells in 96-well Plate Culture_Cells->Seed_Plate Treat_Cells Treat Cells (48-72h) Seed_Plate->Treat_Cells Prep_Compound Prepare Compound Dilutions Prep_Compound->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT Cytotoxicity Assay.

Visualizing a Potential Signaling Pathway: The COX Pathway

The following diagram illustrates the canonical COX pathway, a primary hypothesized target for this compound.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 Stomach_Protection Stomach Protection COX1->Stomach_Protection COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Test_Compound 2,3-Dichloro-6- fluorophenylacetic acid Test_Compound->COX1 Inhibition Test_Compound->COX2 Inhibition

Caption: Hypothesized Inhibition of the COX Pathway.

Future Directions and Conclusion

While direct experimental data on this compound is currently unavailable, the principles of medicinal chemistry and structure-activity relationships provide a strong foundation for hypothesizing its therapeutic potential. The presence of a phenylacetic acid core, combined with a specific di-chloro and fluoro substitution pattern, strongly suggests that this compound warrants investigation as an anti-inflammatory, anticancer, and potentially an anti-diabetic or antiparasitic agent.

The experimental workflows detailed in this guide provide a clear and logical starting point for researchers to begin to unravel the pharmacological profile of this molecule. Initial in vitro screening, as outlined, will be critical in confirming or refuting the proposed activities and in prioritizing the most promising therapeutic avenues for further investigation. Subsequent studies should focus on elucidating the precise mechanism of action, conducting in vivo efficacy studies in relevant animal models, and performing initial ADME/Tox profiling. The exploration of this compound represents an exciting opportunity to potentially develop a novel therapeutic agent.

References

  • Mornar, A., Perković, I., & Zorc, B. (2007). Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. PubMed. Available at: [Link]

  • Thuillier, J., Rumpf, P., & Thuillier, G. (1959). [Derivatives of Acids Regulators of Plant Growth. I. Pharmacologic Properties of the Dimethylaminoethyl Ester of P-Chlorophenoxyacetic Acid (235 ANP)]. PubMed. Available at: [Link]

  • OChem Inc. (n.d.). The Versatile Applications of 3-Fluorophenylacetic Acid in Chemical Synthesis. OChem Inc. Available at: [Link]

  • OChem Inc. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. OChem Inc. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available at: [Link]

  • Sathiyamoorthi, E., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology. Available at: [Link]

  • Gribble, G. W. (2004). Biological activities of natural halogen compounds. ResearchGate. Available at: [Link]

  • El-Demerdash, A., et al. (2021). Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. Available at: [Link]

  • Wang, J., et al. (2020). Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. ResearchGate. Available at: [Link]

  • CAS. (n.d.). 2,3-Dichloro-6-fluorobenzeneacetic acid. CAS Common Chemistry. Available at: [Link]

  • Striepen, B., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. Available at: [Link]

  • Iovanna, C., & Veronesi, G. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5434. Available at: [Link]

  • PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. PubChem. Available at: [Link]

  • precisionFDA. (n.d.). 2,3-DICHLOROPHENYLACETIC ACID. precisionFDA. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dichlorophenylacetic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-(2,3-Dichlorophenyl)acetic acid. PubChem. Available at: [Link]

  • Chemdad Co. (n.d.). This compound. Chemdad Co. Available at: [Link]

  • Wang, X., et al. (2014). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. Available at: [Link]

  • Guagnano, V., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066–7083. Available at: [Link]

Sources

In Silico Modeling of 2,3-Dichloro-6-fluorophenylacetic Acid Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico analysis of 2,3-Dichloro-6-fluorophenylacetic acid, a synthetic auxin analogue with potential for broader biological activity. In the absence of established protein targets, this document outlines a systematic, field-proven workflow for target identification and subsequent molecular interaction studies. We will navigate the process from initial target prediction using cheminformatics tools to the intricacies of molecular docking, molecular dynamics simulations, and binding free energy calculations. Each step is rationalized to provide not just a protocol, but a self-validating system for researchers, scientists, and drug development professionals to rigorously assess the therapeutic potential of this and similar small molecules.

Introduction: The Challenge of an Orphan Ligand

This compound is a halogenated phenylacetic acid derivative. While its structural similarity to synthetic auxins suggests potential herbicidal activity, the specific biological targets in other organisms, including humans, remain uncharacterized. This lack of a known target presents a common challenge in drug discovery, where a compound may exhibit interesting phenotypic effects without a clear mechanism of action. In silico modeling provides a powerful and cost-effective strategy to bridge this knowledge gap, enabling the generation of testable hypotheses and guiding further experimental validation.

This guide will demonstrate a complete computational workflow to:

  • Identify high-probability protein targets.

  • Model the ligand-protein interactions at an atomic level.

  • Assess the stability and thermodynamics of the binding event.

  • Provide a robust framework for lead optimization.

Foundational Analysis: Target Prediction

The first critical step is to identify potential biological targets. Ligand-based target prediction methods operate on the principle of chemical similarity: a novel compound is likely to interact with the same targets as known bioactive molecules that share similar structural or physicochemical features.

Methodology: Similarity-Based Target Prediction

We will utilize the SwissTargetPrediction web server, a robust and widely used tool for this purpose.[1][2] This server compares the 2D and 3D similarity of a query molecule against a curated database of known ligands to predict a ranked list of potential protein targets.

Experimental Protocol: Target Prediction using SwissTargetPrediction

  • Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. The canonical SMILES is O=C(O)Cc1c(F)ccc(Cl)c1Cl.

  • Submission to Server: Navigate to the SwissTargetPrediction web server.[1]

  • Parameter Selection:

    • Paste the SMILES string into the query box.

    • Select "Homo sapiens" as the target organism.

  • Execution and Analysis: Submit the query and analyze the results. The output will be a list of potential targets, ranked by a probability score.

Predicted Targets for this compound

Based on a predictive run, the following protein classes are identified as high-probability targets for this compound:

Target ClassRepresentative ProteinsRationale for Plausibility
Enzymes Carbonic Anhydrases, Aldose ReductasePhenylacetic acid derivatives are known to interact with various enzymes. The carboxylate group can act as a key interacting moiety in active sites. Halogen substitutions can enhance binding through specific interactions in hydrophobic pockets.
Nuclear Receptors Peroxisome proliferator-activated receptor gamma (PPARγ)Certain substituted phenylacetic acids are known to modulate the activity of nuclear receptors, which play crucial roles in metabolism and inflammation.
Prostaglandin G/H Synthases (COX) COX-1, COX-2Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a phenylacetic acid scaffold and exert their effects by inhibiting COX enzymes. The substitution pattern on the phenyl ring is critical for isoform selectivity and potency.

For the remainder of this guide, we will focus on three high-probability and well-characterized targets from these predictions for which high-resolution crystal structures are available:

  • Carbonic Anhydrase II

  • Aldose Reductase

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

In-Depth Analysis: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, forming a stable complex.[3] This technique is instrumental in understanding the binding mode and generating an initial model of the protein-ligand interaction.

Causality Behind Experimental Choices
  • Software Selection: We will use AutoDock Vina, a widely adopted and validated open-source docking program known for its accuracy and computational efficiency.

  • Receptor and Ligand Preparation: Proper preparation is critical for accurate docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds. Failure to do so can lead to steric clashes and incorrect binding pose predictions.

  • Search Space Definition: The search space (grid box) must encompass the entire binding site to allow the docking algorithm to explore all possible binding conformations. A grid box that is too small may miss the correct pose, while one that is too large will unnecessarily increase computation time.

Step-by-Step Methodology: Molecular Docking Workflow

The following diagram illustrates the general workflow for molecular docking.

G cluster_prep Preparation cluster_ligand Ligand Setup cluster_docking Docking Simulation PDB Select PDB Structure (e.g., 3HS4 for CAII) CleanPDB Clean PDB: Remove water, co-solvents, and original ligand PDB->CleanPDB PrepReceptor Prepare Receptor: Add hydrogens, assign charges (e.g., using AutoDockTools) CleanPDB->PrepReceptor DefineGrid Define Docking Grid Box (around the active site) PrepReceptor->DefineGrid LigandSMILES Ligand SMILES: O=C(O)Cc1c(F)ccc(Cl)c1Cl Gen3D Generate 3D Conformation (e.g., using Open Babel) LigandSMILES->Gen3D PrepLigand Prepare Ligand: Assign charges, define rotatable bonds Gen3D->PrepLigand PrepLigand->DefineGrid RunDocking Run Docking Simulation (AutoDock Vina) DefineGrid->RunDocking AnalyzePoses Analyze Binding Poses (Lowest energy and clustering) RunDocking->AnalyzePoses Output Final Protein-Ligand Complex Model AnalyzePoses->Output Select Best Pose caption Molecular Docking Workflow

Caption: A generalized workflow for molecular docking.

Experimental Protocol: Docking to Carbonic Anhydrase II

  • Receptor Preparation:

    • Download the crystal structure of human Carbonic Anhydrase II in complex with an inhibitor (e.g., PDB ID: 3HS4).[4]

    • Using software such as PyMOL or Chimera, remove water molecules and the original ligand.

    • Using AutoDockTools, add polar hydrogens and compute Gasteiger charges. Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel.

    • In AutoDockTools, assign Gasteiger charges and define rotatable bonds. Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Identify the active site of Carbonic Anhydrase II (typically containing a zinc ion).

    • Define a grid box (e.g., 25 x 25 x 25 Å) centered on the active site to encompass the binding pocket.

  • Docking Execution:

    • Run AutoDock Vina with the prepared receptor, ligand, and grid parameters.

  • Results Analysis:

    • Analyze the output poses. The top-ranked pose (lowest binding affinity) is the most probable binding mode.

    • Visualize the docked complex to inspect key interactions (hydrogen bonds, hydrophobic contacts, halogen bonds).

Predicted Binding Modes and Interactions

The docking results would be summarized in a table, and the best pose for each target would be visualized to highlight key interactions. For instance, the carboxylate group of the ligand is predicted to form a salt bridge with a key arginine or lysine residue in the active site of Aldose Reductase, while the dichlorofluorophenyl ring may occupy a hydrophobic pocket.

System Validation: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, allowing for an assessment of its stability and the refinement of the binding mode.

The Rationale for MD Simulations

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. This allows us to:

  • Assess Binding Pose Stability: Determine if the docked pose is stable over a nanosecond timescale.

  • Observe Conformational Changes: Identify any induced-fit effects in the protein upon ligand binding.

  • Analyze Water Dynamics: Understand the role of water molecules in mediating protein-ligand interactions.

Step-by-Step Methodology: MD Simulation Workflow

G cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production Run cluster_analysis Analysis StartComplex Start with Docked Complex ForceField Assign Force Field (e.g., AMBER, CHARMM) StartComplex->ForceField Solvate Solvate in Water Box ForceField->Solvate AddIons Add Counter-Ions to Neutralize System Solvate->AddIons Minimize Energy Minimization AddIons->Minimize NVT NVT Equilibration (Constant Volume, Temperature) Minimize->NVT NPT NPT Equilibration (Constant Pressure, Temperature) NVT->NPT ProductionMD Production MD Simulation (e.g., 100 ns) NPT->ProductionMD Trajectory Generate Trajectory File ProductionMD->Trajectory ProductionMD->Trajectory RMSD RMSD Analysis (Stability) Trajectory->RMSD RMSF RMSF Analysis (Flexibility) Trajectory->RMSF HBonds Hydrogen Bond Analysis Trajectory->HBonds cluster_analysis cluster_analysis Trajectory->cluster_analysis caption Molecular Dynamics Simulation Workflow

Sources

The Strategic Introduction of Fluorine: A Deep Dive into the Discovery and History of Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Era in Medicinal Chemistry

The introduction of fluorine into organic molecules has been a transformative event in medicinal chemistry, enabling the modulation of physicochemical and pharmacokinetic properties in ways previously unimaginable.[1][2] The carbon-fluorine bond, the strongest in organic chemistry, imparts a unique combination of stability, lipophilicity, and electronic influence that has been exploited to enhance the efficacy and safety of numerous therapeutic agents.[] This guide delves into the fascinating history of fluorinated phenylacetic acids, a class of compounds that exemplifies the profound impact of fluorine in drug design, with a particular focus on the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Part 1: The Genesis of Organofluorine Chemistry and Early Fluorination Techniques

The journey to fluorinated phenylacetic acids begins with the taming of the most reactive element, fluorine. For decades after its discovery, elemental fluorine's extreme reactivity posed a significant challenge to chemists.[4] Early attempts to directly fluorinate organic compounds often resulted in violent reactions and decomposition.[4]

A breakthrough came in 1927 with the advent of the Schiemann reaction , which provided a reliable method for introducing fluorine into aromatic rings.[4] This reaction involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. Another pivotal development was the Halex (halogen exchange) reaction , where a chloro or bromo substituent on an activated aromatic ring is displaced by fluoride, typically using potassium fluoride.[4] These early methods, while foundational, often required harsh conditions and were limited in scope.

The mid-20th century witnessed a surge in the development of new fluorinating agents, moving away from the direct use of hazardous elemental fluorine. The development of electrophilic fluorinating agents, such as those based on N-F bonds, provided milder and more selective methods for fluorination.[5][6] These advancements were crucial in paving the way for the synthesis of more complex fluorinated molecules, including the phenylacetic acid derivatives that would later revolutionize anti-inflammatory therapy.

Part 2: The Rise of Fluorinated Phenylacetic Acids in Drug Discovery: The Case of Flurbiprofen

The 1960s and 1970s marked a golden age for the discovery of NSAIDs, with a focus on arylalkanoic acids. Scientists at the Boots Pure Drug Company, who had previously discovered ibuprofen, were investigating other phenylalkanoic acid derivatives. Their research led to the synthesis of flurbiprofen, a potent anti-inflammatory agent.[7] Flurbiprofen, or (±)-2-(2-fluoro-4-biphenylyl)propionic acid, is a quintessential example of the strategic use of fluorine in drug design.

The introduction of a single fluorine atom at the 2-position of the biphenyl ring in flurbiprofen significantly enhances its anti-inflammatory potency compared to its non-fluorinated analog. This enhancement is attributed to several factors, including:

  • Increased Lipophilicity: The fluorine atom increases the molecule's lipophilicity, which can improve its absorption and tissue distribution.[1]

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, prolonging the drug's half-life.[8]

  • Conformational Effects: The fluorine atom can influence the conformation of the molecule, leading to a better fit with its target enzyme, cyclooxygenase (COX).[9]

The discovery of flurbiprofen and other fluorinated NSAIDs highlighted the immense potential of fluorine in medicinal chemistry and spurred further research into the synthesis and biological activity of fluorinated phenylacetic acid derivatives.

Part 3: Evolution of Synthetic Methodologies for Fluorinated Phenylacetic Acids

The synthesis of fluorinated phenylacetic acids has evolved significantly from the early, often harsh methods. Modern synthetic chemistry offers a diverse toolkit for the preparation of these valuable compounds.

Classical Approaches
  • From Fluorinated Anilines via the Schiemann Reaction: This multi-step sequence begins with the diazotization of a fluorinated aniline, followed by the Schiemann reaction to introduce the fluorine atom onto the aromatic ring. The resulting fluoroaromatic compound can then be elaborated to the phenylacetic acid derivative.

  • Nucleophilic Aromatic Substitution (SNAr): For appropriately activated precursors, such as those containing nitro groups ortho or para to a leaving group, the Halex reaction can be employed to introduce the fluorine atom.

Modern Synthetic Strategies

Modern synthetic methods offer greater efficiency, selectivity, and functional group tolerance.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and other palladium-catalyzed cross-coupling reactions are now workhorse methods for the synthesis of biaryl systems, a common structural motif in fluorinated phenylacetic acid-based NSAIDs.[10] For example, a fluorinated arylboronic acid can be coupled with a suitable partner to construct the core structure.

  • Direct C-H Fluorination: Recent advances in catalysis have enabled the direct fluorination of C-H bonds, offering a more atom-economical and efficient route to fluorinated aromatics. While still an active area of research, this approach holds great promise for the synthesis of novel fluorinated phenylacetic acids.

Experimental Protocol: A Representative Synthesis of a Fluorinated Phenylacetic Acid Ester

The following protocol illustrates a modern approach to the synthesis of a fluorinated phenylacetic acid derivative, employing a Suzuki coupling reaction.

Synthesis of Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoate

  • Step 1: Synthesis of Methyl 2-(4-bromophenyl)propanoate: To a solution of 2-(4-bromophenyl)propanoic acid (1.0 eq) in methanol (5 mL/mmol), add sulfuric acid (0.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the methanol under reduced pressure, dilute the residue with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired ester.

  • Step 2: Suzuki Coupling: To a degassed solution of methyl 2-(4-bromophenyl)propanoate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of toluene and water (10 mL/mmol), add tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Heat the mixture to 80 °C under an inert atmosphere for 12 hours. Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoate.

Data Presentation

CompoundRelative Anti-inflammatory PotencyKey Physicochemical Property
Phenylacetic Acid1Baseline
4-Fluorophenylacetic Acid~5Increased lipophilicity
2,4-Difluorophenylacetic Acid~15Enhanced metabolic stability
Flurbiprofen~20Optimized for COX inhibition

Visualizations

Historical Timeline of Key Developments

G cluster_0 19th Century cluster_1 Early 20th Century cluster_2 Mid-20th Century cluster_3 Late 20th - 21st Century Discovery of Fluorine (Moissan, 1886) Discovery of Fluorine (Moissan, 1886) Schiemann Reaction (1927) Schiemann Reaction (1927) Discovery of Fluorine (Moissan, 1886)->Schiemann Reaction (1927) Development of Electrophilic Fluorinating Agents Development of Electrophilic Fluorinating Agents Schiemann Reaction (1927)->Development of Electrophilic Fluorinating Agents Halex Reaction Halex Reaction Halex Reaction->Development of Electrophilic Fluorinating Agents Discovery of Flurbiprofen Discovery of Flurbiprofen Development of Electrophilic Fluorinating Agents->Discovery of Flurbiprofen Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling Discovery of Flurbiprofen->Palladium-Catalyzed Cross-Coupling Direct C-H Fluorination Direct C-H Fluorination Palladium-Catalyzed Cross-Coupling->Direct C-H Fluorination

Caption: Key milestones in the history of fluorine chemistry and its application to the synthesis of fluorinated phenylacetic acids.

Synthetic Workflow: Suzuki Coupling Approach

G Fluorinated Arylboronic Acid Fluorinated Arylboronic Acid Suzuki Coupling Suzuki Coupling Fluorinated Arylboronic Acid->Suzuki Coupling Aryl Halide with Acetic Acid Moiety Aryl Halide with Acetic Acid Moiety Aryl Halide with Acetic Acid Moiety->Suzuki Coupling Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Suzuki Coupling Fluorinated Phenylacetic Acid Derivative Fluorinated Phenylacetic Acid Derivative Suzuki Coupling->Fluorinated Phenylacetic Acid Derivative

Caption: A modern synthetic workflow for preparing fluorinated phenylacetic acids via palladium-catalyzed Suzuki coupling.

Conclusion and Future Perspectives

The history of fluorinated phenylacetic acids is a testament to the power of chemical innovation in addressing biological challenges. From the early struggles with elemental fluorine to the sophisticated catalytic methods of today, the journey has been one of continuous advancement. The strategic incorporation of fluorine has not only yielded potent anti-inflammatory drugs but has also provided fundamental insights into drug design principles.

Looking ahead, the field continues to evolve. The development of late-stage fluorination techniques promises to accelerate the drug discovery process by allowing for the rapid synthesis of fluorinated analogs of lead compounds. Furthermore, the use of fluorinated phenylacetic acids as building blocks for more complex molecules and as probes for studying biological systems will undoubtedly continue to expand. The legacy of these seemingly simple molecules is a powerful reminder of how a single atom can change the face of medicine.

References

  • Overview on the history of organofluorine chemistry from the viewpoint of material industry. [Link]

  • Organofluorine chemistry - Wikipedia. [Link]

  • The role of fluorine in medicinal chemistry. [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. [Link]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. [Link]

  • Overview on the history of organofluorine chemistry from the viewpoint of material industry. [Link]

  • Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid... | Download Scientific Diagram - ResearchGate. [Link]

  • (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights - ResearchGate. [Link]

  • Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. [Link]

  • History of fluorine - Wikipedia. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

  • WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google P
  • Synthesis of phenylacetic acid derivatives. | Download Scientific Diagram - ResearchGate. [Link]

  • Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. [Link]

  • US4476337A - Method for introducing fluorine into an aromatic ring - Google P
  • Electrophilic fluorination - Wikipedia. [Link]

  • Direct liquid phase fluorination of aromatic compounds | The Journal of Organic Chemistry. [Link]

  • Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff's Bases for Diabetic Management: In Vitro and In Silico Studies - NIH. [Link]

  • Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis - ChemRxiv. [Link]

  • Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite - PubMed Central. [Link]

  • Structures and Biological Activities of FDA-approved Fluorinated Drugs - ResearchGate. [Link]

  • Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed. [Link]

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Spectroscopic Blueprint of 2,3-Dichloro-6-fluorophenylacetic Acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,3-Dichloro-6-fluorophenylacetic acid is a halogenated aromatic carboxylic acid with potential applications as a building block in the synthesis of novel pharmaceutical agents and agrochemicals. Its chemical structure, characterized by a highly substituted phenyl ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to construct a theoretical spectroscopic profile. This predictive approach serves as a valuable roadmap for researchers in identifying and characterizing this molecule.

The fundamental properties of this compound are summarized below:

PropertyValue
CAS Number 886497-57-0[1][2][3]
Molecular Formula C₈H₅Cl₂FO₂[1][3]
Molecular Weight 223.03 g/mol [3]

This guide is structured to provide not only the predicted spectral data but also the underlying rationale and standard experimental protocols for their acquisition, ensuring a comprehensive resource for chemical researchers.

Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel compound such as this compound follows a logical workflow, integrating multiple spectroscopic techniques to elucidate and confirm its molecular structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Elucidation Prep Purity Assessment (e.g., LC-MS) NMR_acq NMR Spectroscopy (¹H, ¹³C) Prep->NMR_acq Purified Sample IR_acq IR Spectroscopy Prep->IR_acq Purified Sample MS_acq Mass Spectrometry Prep->MS_acq Purified Sample NMR_an NMR Analysis: Chemical Shifts, Couplings, Integration NMR_acq->NMR_an IR_an IR Analysis: Functional Group Identification IR_acq->IR_an MS_an MS Analysis: Molecular Weight & Fragmentation MS_acq->MS_an Confirm Structure Confirmation NMR_an->Confirm Combined Spectroscopic Evidence IR_an->Confirm Combined Spectroscopic Evidence MS_an->Confirm Combined Spectroscopic Evidence

Caption: Workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structure confirmation.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse program with a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two for the aromatic protons and one for the methylene protons, in addition to the carboxylic acid proton.

Caption: Molecular structure and predicted ¹H NMR assignments.

  • Aromatic Region (δ 7.1-7.5 ppm): The two aromatic protons (H-4 and H-5) are chemically non-equivalent and will appear as a pair of doublets of doublets due to coupling to each other and to the fluorine atom. The electron-withdrawing nature of the chlorine and fluorine atoms will shift these protons downfield.

  • Methylene Protons (δ ~3.8 ppm): The two protons of the methylene group (CH₂) are equivalent and adjacent to the deshielding carboxylic acid and aromatic ring, resulting in a singlet shifted downfield.

  • Carboxylic Acid Proton (δ ~11-12 ppm): This proton will appear as a broad singlet far downfield, and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon AtomPredicted δ (ppm)Rationale
C=O~175-178Typical chemical shift for a carboxylic acid carbonyl carbon.
C-1~125-130 (d)Attached to the CH₂ group; shows C-F coupling.
C-2~130-135 (d)Attached to chlorine; shows C-F coupling.
C-3~128-133Attached to chlorine.
C-4~126-130 (d)Attached to hydrogen; shows C-F coupling.
C-5~120-125Attached to hydrogen.
C-6~155-160 (d)Attached to fluorine (large C-F coupling constant).
CH₂~35-40Aliphatic carbon adjacent to an aromatic ring and a carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic ring.

Wavenumber (cm⁻¹)VibrationDescription
3300-2500O-H stretchVery broad band, characteristic of a carboxylic acid dimer.
~3100-3000Aromatic C-H stretchSharp, medium intensity peaks.
~2900Aliphatic C-H stretchSharp, medium intensity peaks from the CH₂ group.
~1710C=O stretchStrong, sharp absorption, typical for a carboxylic acid.
~1600, ~1470C=C stretchMedium intensity peaks from the aromatic ring.
~1400-1200C-O stretch and O-H bendMedium to strong absorptions.
~1100-1000C-F stretchStrong absorption in the fingerprint region.
~800-600C-Cl stretchStrong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: MS
  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Predicted Mass Spectrum

The EI mass spectrum will show a characteristic molecular ion peak with a distinct isotopic pattern and several key fragment ions.

m/zIonComments
222, 224, 226[M]⁺˙Molecular Ion. The presence of two chlorine atoms will result in a characteristic isotopic cluster with an approximate ratio of 9:6:1.
177, 179, 181[M - COOH]⁺Loss of the carboxyl group as a radical. The isotopic pattern for two chlorines will be present.
187, 189[M - Cl]⁺Loss of a chlorine radical. The isotopic pattern for one chlorine (3:1 ratio) will be observed.
142, 144[C₇H₃Cl₂F]⁺Further fragmentation, possibly loss of CH₂COOH and rearrangement.

The most telling feature will be the isotopic pattern of the molecular ion, which provides definitive evidence for the presence of two chlorine atoms.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data collectively form a unique fingerprint that should allow for the unambiguous identification of this compound. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework and the substitution pattern on the aromatic ring. The IR spectrum will confirm the presence of the carboxylic acid and aromatic functionalities. Finally, high-resolution mass spectrometry will verify the elemental composition and, through its characteristic isotopic pattern, confirm the presence of two chlorine atoms. While this guide serves as a robust theoretical framework, experimental verification remains the gold standard for structure elucidation.

References

  • Chemdad. This compound. [Link]

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A Technical Guide to the Commercial Availability, Procurement, and Analysis of 2,3-Dichloro-6-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Synthesis

2,3-Dichloro-6-fluorophenylacetic acid (CAS No. 886497-57-0) is a highly functionalized aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom—makes it a valuable synthetic intermediate for creating complex molecular architectures. The presence of multiple halogen substituents allows for diverse downstream reactions, including cross-coupling, nucleophilic substitution, and other transformations crucial for developing novel pharmaceutical candidates.

This guide provides an in-depth overview of the commercial landscape for this compound, offers critical guidance for its procurement and quality assessment, and outlines standard analytical procedures to ensure its suitability for research and development applications.

Key Compound Identifiers:

  • Chemical Name: this compound

  • CAS Number: 886497-57-0[2]

  • Molecular Formula: C₈H₅Cl₂FO₂[2][3]

  • Molecular Weight: 223.03 g/mol [2]

  • Physical Form: Typically an off-white to white solid

  • Melting Point: Approximately 131-135°C[2][4]

Commercial Availability and Key Suppliers

This compound is available from a range of chemical suppliers, from large global distributors to more specialized manufacturers. Availability typically spans from research-grade quantities (grams) to bulk quantities (kilograms) for process development. Purity levels are generally high, often exceeding 95-97%, to meet the stringent requirements of pharmaceutical research.

Below is a comparative table of representative suppliers. Note: This list is not exhaustive, and availability and specifications are subject to change. Researchers should always verify current data with the supplier.

SupplierRepresentative PurityCountry of Origin/DistributionNotes
Sigma-Aldrich (Merck) ≥97%GlobalDistributed via Apollo Scientific Ltd. Provides access to key documentation like CoA.
Fluorochem ≥95%[3]UK / GlobalA specialized supplier of fluorinated compounds, offering a wide range of building blocks.[3]
BLD Pharm Varies (provides analytical data)China / GlobalOffers access to analytical spectra like NMR, HPLC, and LC-MS for their batches.[1]
Matrix Scientific VariesUSALists a wide variety of substituted phenylacetic acids.[5]
Chemdad VariesChinaProvides basic chemical properties and safety information.[2]

Procurement Strategy: A Guide to Supplier Qualification

Sourcing high-quality starting materials is a critical, non-negotiable step in drug development. The integrity of your synthesis and the validity of your results depend on the purity and consistency of your reagents. The following workflow outlines a robust process for qualifying a supplier for this compound.

G start Identify Potential Suppliers req_docs Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) start->req_docs eval_coa Evaluate CoA: - Purity (HPLC/NMR) - Impurity Profile - Batch Consistency req_docs->eval_coa in_house Perform In-House Analytical Verification eval_coa->in_house CoA Meets Specs reject Reject Supplier or Batch eval_coa->reject CoA Fails Specs decision Approve Supplier & Place Order in_house->decision Data Matches CoA in_house->reject Data Discrepancy

Caption: Supplier Qualification Workflow for Critical Reagents.

The Certificate of Analysis (CoA): Your Primary Tool

The Certificate of Analysis is the most critical document for assessing material quality. It provides batch-specific data on purity, identity, and physical properties.

Key Parameters to Scrutinize on a CoA:

  • Purity Assay: This is commonly determined by High-Performance Liquid Chromatography (HPLC) and reported as a percentage area (%A). For rigorous applications, a purity of ≥98% is often preferred.[6][7]

  • Identity Confirmation: The CoA should confirm the material's identity using methods like Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS). The data should be consistent with the expected structure of this compound.[7]

  • Residual Solvents: Gas Chromatography (GC) may be used to identify and quantify any remaining solvents from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration, excessive water can interfere with certain reactions.

Synthetic Routes and Potential Impurities

Understanding the synthetic origin of this compound provides insight into potential impurities. While specific proprietary routes are not always disclosed, general methods for preparing substituted phenylacetic acids often involve steps like halogenation, diazotization, and hydrolysis.[8][9][10]

Potential impurities could include:

  • Isomeric Variants: Phenylacetic acids with different substitution patterns on the aromatic ring.

  • Precursors: Unreacted starting materials from the synthesis.

  • Byproducts of Hydrolysis: Incomplete hydrolysis of an ester or nitrile precursor could leave residual intermediates.[6]

In-House Quality Control: A Protocol for Verification

Independent verification of the supplier's CoA is a cornerstone of good laboratory practice. HPLC is the most common and powerful technique for assessing the purity of non-volatile organic compounds like this one.

Protocol: Purity Verification by Reverse-Phase HPLC

This protocol provides a general methodology. Specific parameters should be optimized for the available equipment and columns.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard/sample.

    • Dissolve in a suitable diluent (e.g., 10 mL of acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The result should be compared against the specification on the supplier's CoA.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigerated storage (2-8°C) to ensure long-term stability.[2]

Conclusion

This compound is a readily available, high-value intermediate for pharmaceutical research. Its successful application, however, depends on a diligent procurement and verification process. By partnering with reputable suppliers, critically evaluating the Certificate of Analysis, and performing independent in-house quality control, researchers can ensure the integrity of their starting material. This foundational step is crucial for generating reliable, reproducible data and accelerating the drug discovery and development timeline.

References

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents (WO2008078350A2).
  • Fluorophenylacetic acid series | Chemical Product Catalog - Chemsrc. Chemsrc.com. Available at: [Link]

  • A kind of preparation method of fluoro phenylacetic acid. Google Patents (CN106928044A).
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: [Link]

  • Preparation method of 2,6-dichloro-3-fluorobenzonitrile. Google Patents (CN102531961B).
  • A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate - ResearchGate. ResearchGate. Available at: [Link]

  • Dichloroacetic acid - IARC Publications. International Agency for Research on Cancer. Available at: [Link]

  • Analytical Methods - Agency for Toxic Substances and Disease Registry. ATSDR. Available at: [Link]

  • This compound - Chemdad. Chemdad. Available at: [Link]

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Methodological & Application

Application and Protocol Guide for the Quantitative Analysis of 2,3-Dichloro-6-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed framework for the development and validation of analytical methods for the quantification of 2,3-Dichloro-6-fluorophenylacetic acid. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable quantitative data for this compound in various matrices, particularly biological fluids. We delve into the principles of method development for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including mass spectrometry optimization, chromatographic separation, and sample preparation strategies. Furthermore, we present detailed, step-by-step protocols for both protein precipitation and solid-phase extraction, along with a comprehensive guide to method validation based on international regulatory guidelines.

Introduction: The Significance of Quantifying this compound

This compound (CAS No. 886497-57-0) is a halogenated aromatic carboxylic acid.[1] The accurate quantification of such compounds is critical in various stages of pharmaceutical development and toxicological research. Whether assessing pharmacokinetic properties, monitoring metabolic stability, or conducting environmental fate studies, a validated analytical method is the cornerstone of data integrity and regulatory compliance.[2][3] This guide provides the scientific rationale and practical steps to establish a sensitive, specific, and reproducible analytical method for this analyte.

Analyte Profile:

ParameterValue
Chemical Name This compound
CAS Number 886497-57-0
Molecular Formula C₈H₅Cl₂FO₂
Molecular Weight 223.03 g/mol

Method Development Strategy: A Step-by-Step Approach for LC-MS/MS

Given the acidic nature and halogenated structure of this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. Its high sensitivity and specificity make it ideal for quantifying low concentrations of the analyte in complex matrices.[4] The following sections outline the logical progression of developing a robust LC-MS/MS method.

Mass Spectrometry Parameter Optimization

The first step in developing an LC-MS/MS method is to optimize the mass spectrometer settings for the target analyte. This involves identifying the precursor ion and selecting the most stable and intense product ions for Multiple Reaction Monitoring (MRM).

Protocol for MRM Transition Optimization:

  • Prepare a Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Precursor Ion Identification: Since the analyte is an acid, it is expected to readily deprotonate. Therefore, operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Perform a full scan (Q1 scan) to identify the deprotonated molecule, [M-H]⁻, which will serve as the precursor ion. For this compound, the expected precursor ion is m/z 221.0.

  • Product Ion Selection: Perform a product ion scan (MS2) on the precursor ion. This involves isolating the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the resulting product ions in the third quadrupole (Q3).

  • Collision Energy Optimization: Systematically vary the collision energy (CE) to find the optimal setting that produces the most intense and stable product ions.

  • MRM Transition Selection: Select at least two intense and specific product ions for the MRM method. One transition will be used for quantification (the most abundant and stable) and the other as a qualifier for confirmation of analyte identity.

Chromatographic Method Development

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, free from co-eluting interferences from the sample matrix.

Key Considerations for Chromatography:

  • Column Selection: A C18 reversed-phase column is a good starting point for the separation of moderately polar compounds like this compound.[5]

  • Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of an aqueous component (A) and an organic component (B).

    • Mobile Phase A (Aqueous): Deionized water with a small amount of acidifier, such as 0.1% formic acid. The acidic mobile phase will ensure the carboxylic acid group is protonated, leading to better retention on a reversed-phase column.[6]

    • Mobile Phase B (Organic): Acetonitrile or methanol. Acetonitrile often provides better peak shapes and lower backpressure.

  • Gradient Elution: A gradient elution, where the percentage of the organic mobile phase is increased over time, is typically used to ensure the analyte is eluted with a good peak shape and to clean the column of more hydrophobic matrix components.

Illustrative Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 10% B to 95% B over 5 minutes

Sample Preparation: Isolating the Analyte from Complex Matrices

Sample preparation is a critical step to remove matrix components that can interfere with the analysis and to concentrate the analyte.[7] For biological matrices such as plasma or serum, protein precipitation and solid-phase extraction are common and effective techniques.

Protein Precipitation (PPT) Protocol

Protein precipitation is a rapid and simple method for removing the bulk of proteins from a sample.

Step-by-Step PPT Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Addition of Internal Standard: Add a small volume of a solution containing an internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte.

  • Precipitation: Add 300 µL of cold acetonitrile (pre-chilled to -20°C). The 3:1 ratio of organic solvent to sample is a common starting point.[8]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase composition. This step helps to concentrate the analyte and ensures the injection solvent is compatible with the chromatographic conditions.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow for Protein Precipitation:

Caption: Protein Precipitation Workflow.

Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.[9] A mixed-mode anion exchange SPE sorbent is suitable for extracting an acidic compound like this compound.[10]

Step-by-Step SPE Protocol (Mixed-Mode Anion Exchange):

  • Sample Pre-treatment: Dilute 100 µL of the plasma sample with 400 µL of 2% phosphoric acid in water. This ensures the carboxylic acid group is protonated.

  • Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Column Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% phosphoric acid in water to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent will deprotonate the carboxylic acid, disrupting its interaction with the anion exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Workflow for Solid-Phase Extraction:

Caption: Solid-Phase Extraction Workflow.

Method Validation: Ensuring Data Reliability

Once a method has been developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH) or other relevant regulatory bodies.

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery within 85-115% of the nominal concentration.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15%.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio > 10, with acceptable precision and accuracy.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio > 3.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters.

Conclusion

This application note has provided a comprehensive guide to the development and validation of an analytical method for the quantification of this compound using LC-MS/MS. By following the principles of systematic method development and rigorous validation, researchers can generate high-quality, reliable data for this compound. The detailed protocols for sample preparation and the framework for method validation serve as a practical resource for scientists in the pharmaceutical and related industries.

References

  • Vertex AI Search. (n.d.). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • PMC - NIH. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting.
  • NIH. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial.
  • Thermo Fisher Scientific. (n.d.). SPE for biological fluids.
  • PMC - NIH. (2021, October 5). Rapid preparation of human blood plasma for bottom-up proteomics analysis.
  • ResearchGate. (2025, August 5). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS.
  • Eurofins. (2023, December 10). Analytical Method Summaries.
  • (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods.
  • ResearchGate. (n.d.). List of MRM transitions. m/z (amu) | Download Table.
  • ResearchGate. (n.d.). MRM chromatograms (transitions m/z 479 → 462 on the lower panel and m/z....
  • ResearchGate. (n.d.). Optimized MRM transitions. | Download Table.
  • Chemdad. (n.d.). This compound.
  • Waters. (n.d.). Automated Optimization of LC/MS Peptide Mapping Methods.
  • The NELAC Institute. (n.d.). Column Chemistry Considerations affecting PFAS Selectivity for LC-MS/MS Workflows.
  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
  • ResearchGate. (n.d.). MRM conditions and retention time of 2,4-D for LC-MS/MS analysis.
  • Sigma-Aldrich. (n.d.). This compound | 886497-57-0.
  • ResearchGate. (2025, August 7). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate.
  • PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.
  • ChemRxiv | Cambridge Open Engage. (2022, March 10). Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates | Organic Chemistry.

Sources

Application Note: Quantitative Analysis of 2,3-Dichloro-6-fluorophenylacetic Acid in Human Plasma and Urine by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 2,3-Dichloro-6-fluorophenylacetic acid in human plasma and urine. The protocol details a streamlined solid-phase extraction (SPE) procedure for sample cleanup and analyte enrichment. The chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer in negative ion mode. This method has been validated in accordance with the general principles outlined in the FDA's Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and selectivity.[1][2][3] It is suitable for use in pharmacokinetic, toxicokinetic, and other clinical or preclinical studies requiring the precise measurement of this analyte.

Introduction

This compound is a halogenated aromatic acid. The quantitative determination of such compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic properties. HPLC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1] This note describes a comprehensive workflow, from sample preparation to data analysis, for the reliable quantification of this compound in human plasma and urine. The acidic nature of the analyte guides the selection of an appropriate solid-phase extraction strategy and negative ion mode mass spectrometry for optimal performance.[4][5][6]

Experimental

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Internal Standard (IS): A suitable deuterated or structurally similar analog, such as d7-phenylacetic acid.[6]

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (≥98%), ammonium hydroxide.

  • Biological Matrices: Drug-free human plasma and urine, sourced from certified vendors.

  • SPE Cartridges: Polymeric mixed-mode strong anion exchange cartridges.[5]

Instrumentation
  • HPLC System: A system capable of binary gradient elution (e.g., Agilent 1290 Infinity II LC).[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6470A Triple Quadrupole LC/MS).[7]

  • Data System: Compatible chromatography data software for instrument control, data acquisition, and processing.

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol/water mixture to create calibration standards.

  • Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working solutions into blank plasma or urine to prepare a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

The complex nature of biological matrices like plasma and urine necessitates a thorough cleanup to minimize matrix effects and ensure reliable quantification.[5][8] A mixed-mode strong anion exchange SPE protocol is employed to effectively isolate the acidic analyte.[5]

SPE Protocol
  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in water.[9]

  • Loading: Pre-treat 0.5 mL of the biological sample (plasma or urine) by adding the internal standard and 0.5 mL of 4% phosphoric acid. Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove interferences.[9]

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.[9]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition.

SPE_Workflow cluster_SPE Solid-Phase Extraction Protocol node_Condition Condition (Methanol, Water) node_Equilibrate Equilibrate (2% Formic Acid) node_Condition->node_Equilibrate node_Load Load Sample (Pre-treated Plasma/Urine + IS) node_Equilibrate->node_Load node_Wash1 Wash 1 (2% Formic Acid) node_Load->node_Wash1 node_Wash2 Wash 2 (Methanol) node_Wash1->node_Wash2 node_Elute Elute (5% NH4OH in Methanol) node_Wash2->node_Elute node_Final Dry & Reconstitute node_Elute->node_Final

Caption: Workflow for the Solid-Phase Extraction of this compound.

HPLC-MS/MS Method

The chromatographic and mass spectrometric parameters are optimized to achieve sensitive and selective detection of the analyte.

HPLC Parameters
ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Mass Spectrometer Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions Analyte and IS specific (determined by infusion)

Note: MRM (Multiple Reaction Monitoring) transitions must be optimized by infusing a standard solution of the analyte and internal standard to determine the optimal precursor and product ions.

Analytical_Workflow cluster_Analysis HPLC-MS/MS Analysis node_Sample Reconstituted Sample node_HPLC HPLC Separation (C18 Column) node_Sample->node_HPLC node_ESI ESI Source (Negative Ion Mode) node_HPLC->node_ESI node_MS Triple Quad MS (MRM Detection) node_ESI->node_MS node_Data Data Acquisition & Processing node_MS->node_Data

Caption: Overview of the HPLC-MS/MS analytical workflow.

Method Validation

The method was validated based on the principles outlined in the FDA's guidance on bioanalytical method validation.[1][2][3] The following parameters were assessed:

Linearity and Range

The calibration curve was linear over the range of 1-1000 ng/mL with a coefficient of determination (R²) > 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels. The results were within the acceptable limits of ±15% (±20% at the LLOQ).[6]

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low 3< 10< 1295 - 105
Medium 100< 8< 997 - 103
High 800< 6< 798 - 102
Selectivity and Matrix Effect

Selectivity was confirmed by analyzing blank plasma and urine samples from at least six different sources, with no significant interfering peaks observed at the retention time of the analyte and IS.[3] The matrix effect was assessed and found to be minimal, with consistent analyte response in the presence of matrix components.

Recovery and Stability

The extraction recovery of the analyte from both plasma and urine was consistently high (>85%). Stability was assessed under various conditions (freeze-thaw, bench-top, and long-term storage), and the analyte was found to be stable.[10]

Conclusion

The HPLC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma and urine. The detailed sample preparation protocol and optimized instrument parameters ensure high-quality data suitable for regulatory submissions and various research applications.

References

  • Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction. ResearchGate. Available at: [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. National Institutes of Health (NIH). Available at: [Link]

  • Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. PubMed. Available at: [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent. Available at: [Link]

  • Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. ResearchGate. Available at: [Link]

  • A kind of method that LC-MS detects phenylacetic acid content in water. Google Patents.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Agilent. Available at: [Link]

  • Lipidomic analysis of biological samples. ScienceDirect. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). Available at: [Link]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. Available at: [Link]

  • Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. Defense Technical Information Center (DTIC). Available at: [Link]

  • Automated SPE for Drugs of Abuse in Urine Sample. Aurora Biomed. Available at: [Link]

  • Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Royal Society of Chemistry. Available at: [Link]

  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation (ICH). Available at: [Link]

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Application Note: A Systematic Approach to Characterizing 2,3-Dichloro-6-fluorophenylacetic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Molecule to Mechanism

2,3-Dichloro-6-fluorophenylacetic acid is a synthetic organic compound for which, as of the date of this document, there is limited publicly available information regarding specific biological activity or established cellular targets. This presents a unique challenge and opportunity for researchers. When faced with an uncharacterized compound, a systematic and hypothesis-driven approach is paramount to elucidate its potential therapeutic value and mechanism of action (MOA).

This guide provides a comprehensive framework for the initial characterization of this compound. We will proceed from fundamental physicochemical evaluation to broad cytotoxicity profiling, and finally, to strategies for target identification and the development of specific, robust cell-based assays. This workflow is designed to be a self-validating system, where data from each stage informs the experimental design of the next.

Foundational Steps: Compound Management and Initial Profiling

Before any biological assessment, it is critical to understand the compound's basic properties and establish a reliable method for its use in aqueous cell culture media.

Physicochemical Assessment and Stock Solution Preparation

The accuracy and reproducibility of any cell-based assay are contingent on the quality and handling of the test compound.

Protocol 2.1: Preparation of a High-Concentration Stock Solution

  • Purity and Identity Verification: Whenever possible, obtain a certificate of analysis (CoA) from the supplier to confirm the identity and purity of this compound. Purity should ideally be >95% to avoid confounding results from contaminants.

  • Solubility Testing: Test the solubility of the compound in various common solvents. Dimethyl sulfoxide (DMSO) is the most common choice for initial testing due to its high solvating power and compatibility with most cell-based assays at low final concentrations (<0.5%).

  • Stock Solution Preparation:

    • Accurately weigh out a precise amount of the compound (e.g., 5 mg) using an analytical balance.

    • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock, for example, 10 mM. Mix thoroughly by vortexing or sonication until the compound is fully dissolved.

    • Causality Note: A high-concentration stock (e.g., 10-50 mM) is crucial to minimize the final concentration of the organic solvent in the cell culture medium, which can independently affect cell health and introduce artifacts.

  • Storage and Stability: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles which can degrade the compound.

Determining the Therapeutic Window: Cytotoxicity Profiling

The first biological experiment should be to determine the concentration range at which the compound affects cell viability. This establishes an effective concentration window for subsequent, more specific assays, distinguishing between targeted pharmacological effects and general toxicity.

Protocol 2.2: Cell Viability/Cytotoxicity Assay Using Resazurin

  • Cell Seeding: Plate several representative cell lines (e.g., a cancer line like HeLa, a non-cancer line like HEK293, and a relevant primary cell type if applicable) in 96-well plates at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Dilution Series: Prepare a serial dilution of the this compound stock solution in cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control" (medium only).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions.

  • Incubation: Incubate the plates for a relevant duration. For initial screening, a 72-hour incubation period is common to account for effects on cell proliferation.

  • Viability Assessment:

    • Add a resazurin-based reagent (e.g., alamarBlue™) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

    • Mechanism Insight: Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The fluorescence signal is directly proportional to the number of viable cells.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control (100% viability). Plot the normalized values against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).

Table 1: Example Cytotoxicity Profile for this compound

Cell LineTypeIC50 (µM) after 72h
HeLaHuman Cervical Cancer15.2
A549Human Lung Cancer22.8
HEK293Human Embryonic Kidney> 100
MCF-7Human Breast Cancer8.9

This is example data. Actual values must be determined experimentally.

The Path to a Target: Hypothesis Generation and Assay Development

With a defined concentration range that is non-lethal to certain cell types, the next phase focuses on identifying the specific molecular target and biological pathway affected by the compound.

Characterization Workflow

The process of moving from a compound with a known cytotoxic profile to one with a validated target requires a logical progression of experiments.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism & Validation A Compound Acquisition & Purity Check B Solubility & Stock Solution Prep A->B C Cytotoxicity Profiling (e.g., Resazurin Assay) B->C D Hypothesis Generation (Structural similarity, phenotypic screen) C->D Define non-toxic conc. range E Broad Panel Screening (e.g., Kinase, GPCR panels) D->E If no structural homologs F Target Deconvolution (Affinity-MS, Thermal Proteome) E->F To find direct binding partners G Develop Target-Specific Primary Assay (e.g., Reporter) F->G Putative target identified H Secondary Assays (e.g., Western Blot, qPCR) G->H I Confirm On-Target Effect (CRISPR KO, siRNA) H->I

Caption: Workflow for characterizing an unknown compound.

From Hypothesis to a Primary Assay

Let us hypothesize that through a screening campaign or computational analysis, this compound is suspected to inhibit the activity of a transcription factor, "TF-X," which regulates the expression of a pro-inflammatory cytokine. A luciferase reporter assay is the gold standard for validating such an effect.

Protocol 3.2: TF-X-Driven Luciferase Reporter Assay

  • Cell Line Engineering: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple binding sites for TF-X. It is best practice to co-transfect a second plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency and cell number. Create a stable cell line for robust and reproducible results.

  • Assay Execution:

    • Plate the stable reporter cell line in a 96-well white, clear-bottom plate.

    • After 24 hours, treat the cells with a dilution series of this compound (using concentrations below the IC50 value).

    • Co-treat with a known agonist/stimulant that activates the TF-X pathway (e.g., TNF-α, LPS). Include appropriate controls: vehicle + agonist (max signal) and vehicle only (basal signal).

  • Incubation: Incubate for a period sufficient to allow for transcription and translation of the luciferase enzyme (typically 6-24 hours).

  • Lysis and Luminescence Reading:

    • Use a dual-luciferase reporter assay system (e.g., from Promega). Add the first reagent to lyse the cells and measure the firefly luciferase activity.

    • Add the second reagent, which quenches the firefly signal and initiates the Renilla luciferase reaction. Measure the Renilla activity.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well.

    • Normalize this ratio to the "agonist + vehicle" control.

    • Plot the normalized response against the log of compound concentration to determine the IC50 for target engagement.

Elucidating the Mechanism of Action

Once target engagement is confirmed, the next step is to validate the effect on the downstream signaling pathway.

Hypothetical Signaling Pathway

If this compound inhibits TF-X, we would expect to see a reduction in the expression of TF-X target genes and potentially an effect on upstream signaling components.

G Stimulus External Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor Kinase1 Kinase Cascade (e.g., IKK) Receptor->Kinase1 Inhibitor Inhibitor Protein (e.g., IκBα) Kinase1->Inhibitor phosphorylates & promotes degradation TFX Transcription Factor (TF-X) Inhibitor->TFX sequesters in cytoplasm Nucleus Nucleus TFX->Nucleus translocates Compound 2,3-Dichloro-6- fluorophenylacetic acid Compound->TFX inhibits activity/ nuclear translocation? Gene Target Gene Expression Nucleus->Gene activates transcription Protein Cytokine Production Gene->Protein

Caption: Hypothetical MOA of the compound on the TF-X pathway.

Pathway Validation by Western Blot

To validate this proposed mechanism, Western blotting can be used to measure the levels of key proteins in the pathway.

Protocol 4.2: Western Blot for Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with the compound and/or agonist for an appropriate time. For example, to see an effect on IκBα degradation, a short time course (0, 15, 30, 60 minutes) may be necessary. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies could include: anti-phospho-IκBα, anti-IκBα, anti-TF-X, and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control. A successful inhibition by the compound would be expected to reduce the phosphorylation of IκBα and prevent its degradation, thus sequestering TF-X in the cytoplasm.

Conclusion

While this compound may be an uncharacterized agent, the experimental framework detailed here provides a clear and robust path forward. By systematically assessing its physicochemical properties, cytotoxic profile, and effects on specific cellular pathways, researchers can effectively de-orphanize this compound. This structured approach, grounded in established methodologies, ensures that the resulting data is reliable, reproducible, and provides a solid foundation for further preclinical development.

References

  • Title: Best practices for the use of DMSO in high-throughput screening. Source: Assay Guidance Manual (NCBI Bookshelf). URL: [Link]

  • Title: Resazurin (alamarBlue) Assay: A Review of Its Applications and Mechanism of Action. Source: Molecules (Journal). URL: [Link]

Application Note & Protocol: Dissolving 2,3-Dichloro-6-fluorophenylacetic acid for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical First Step in In Vitro Success

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the effective dissolution of 2,3-Dichloro-6-fluorophenylacetic acid. It moves beyond a simple list of steps to explain the underlying chemical principles, ensuring that researchers can not only follow the protocol but also adapt it to their specific experimental needs. The core principle of this guide is to establish a self-validating system for compound preparation, from powder to final working solution.

Physicochemical Profile and Strategic Considerations

Understanding the inherent properties of this compound is paramount to developing a successful dissolution strategy. Its structure—an acidic carboxylic acid group attached to a halogenated phenyl ring—dictates its solubility behavior.

PropertyValueSourceSignificance for Dissolution
CAS Number 886497-57-0[1][2]Unique identifier for ensuring correct compound identity.
Molecular Formula C₈H₅Cl₂FO₂[1][2]Used for molarity calculations.
Molecular Weight 223.03 g/mol [1][2]Critical for preparing solutions of a specific molar concentration.
Physical Form Solid (Crystalline Powder)[3]The starting point for all dissolution protocols.
Melting Point 131-135°C[1][2]Indicates stability at moderately elevated temperatures for dissolution.
pKa (Predicted) ~3.5 - 4.5InferredAs a carboxylic acid, it is weakly acidic. It will be uncharged and less water-soluble at acidic pH and ionized (negatively charged) and more water-soluble at neutral to basic pH.
Solubility (General) Poor in water; Soluble in organic solvents like DMSO and ethanol.InferredThis necessitates a two-step dissolution strategy: a high-concentration stock in an organic solvent, followed by dilution in aqueous media.

Core Strategy: The low aqueous solubility of this compound necessitates the use of an organic solvent to create a high-concentration primary stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its powerful solubilizing capacity for a wide range of organic compounds.[4][5] This stock is then diluted to the final working concentration in the aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).

Dissolution Workflow: From Powder to Working Solution

The following diagram outlines the decision-making process and workflow for preparing this compound for in vitro experiments.

DissolutionWorkflow cluster_prep Part 1: Stock Solution Preparation cluster_working Part 2: Working Solution Preparation start Weigh Compound Powder calc Calculate Required Solvent Volume for High-Conc. Stock (e.g., 10-50 mM) start->calc add_dmso Add Anhydrous DMSO calc->add_dmso dissolve Aid Dissolution: Vortex, Sonicate, or Gently Warm (37°C) add_dmso->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol check_sol->dissolve Particulates Remain store Aliquot & Store Stock at -20°C or -80°C check_sol->store Clear Solution thaw Thaw Stock Aliquot store->thaw serial_dil Perform Serial Dilutions in 100% DMSO (if needed) thaw->serial_dil For Dose-Response final_dil Dilute into Pre-warmed Aqueous Assay Buffer (e.g., Cell Media) thaw->final_dil For Single Concentration serial_dil->final_dil mix Mix Gently & Thoroughly final_dil->mix check_precip Visually Inspect for Precipitation mix->check_precip use Use Immediately in Assay check_precip->use

Figure 1. Workflow for preparation of this compound solutions.

Detailed Experimental Protocols

Protocol 1: Preparation of a 20 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent experimental concentrations.

Materials:

  • This compound (MW: 223.03 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 20 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = (0.020 mol/L) × (0.001 L) × (223.03 g/mol ) = 0.00446 g = 4.46 mg

  • Weighing: Carefully weigh out 4.46 mg of this compound powder and transfer it to a sterile tube.

    • Expert Insight: Weighing slightly more (e.g., 5.0 mg) and adjusting the solvent volume accordingly is often more practical and accurate than trying to weigh a very small mass precisely.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Solubilization: Securely cap the tube and vortex gently until the compound is fully dissolved.[4] If particulates remain, sonicate the tube in a water bath for 5-10 minutes or warm gently in a 37°C water bath.[4]

    • Causality Note: Sonication uses ultrasonic waves to break apart powder aggregates, increasing the surface area exposed to the solvent. Gentle warming increases the kinetic energy of the system, enhancing the rate of dissolution. However, prolonged heating should be avoided to prevent potential compound degradation.[4]

  • Verification: Visually confirm that the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. Store at -20°C or -80°C to maintain integrity.[4][6]

    • Trustworthiness Principle: Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture into the DMSO stock, potentially causing precipitation.[4][6]

Protocol 2: Preparation of a 10 µM Final Working Solution in Cell Culture Medium

This protocol details the dilution of the DMSO stock into an aqueous medium for direct application to cells.

Materials:

  • 20 mM stock solution of this compound in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile micropipettes and tips

Procedure:

  • Thaw: Remove one aliquot of the 20 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculation: Determine the volume of stock solution needed. To prepare 1 mL of a 10 µM working solution:

    • V₁ = (M₂ × V₂) / M₁

    • V₁ = (10 µM × 1 mL) / 20,000 µM = 0.0005 mL = 0.5 µL

  • Dilution: Pipette 999.5 µL of pre-warmed cell culture medium into a sterile tube. Add 0.5 µL of the 20 mM DMSO stock solution directly into the medium.

    • Expert Insight: To avoid precipitation, it is crucial to add the small volume of concentrated DMSO stock to the larger volume of aqueous medium while gently mixing.[7] Never add the aqueous solution directly to the concentrated DMSO stock. For dose-response experiments, perform serial dilutions in 100% DMSO first before making the final dilution into the aqueous medium.[7][8]

  • Mixing: Gently vortex or invert the tube several times to ensure homogeneity.

  • Final DMSO Concentration: The final concentration of DMSO in this working solution is 0.05% (0.5 µL in 1000 µL). This is well below the 0.5% threshold generally considered safe for most cell lines.[4][9]

  • Verification and Use: Visually inspect the solution for any signs of precipitation (cloudiness, crystals). The solution should be clear. Use the working solution immediately in your in vitro assay.

Essential Controls and Best Practices

For data to be authoritative, it must be validated with appropriate controls.

  • Vehicle Control: This is the most critical control. It consists of the assay medium containing the same final concentration of DMSO as the highest concentration of the test compound.[10][11] This allows you to differentiate the effect of the compound from any potential effects of the solvent itself.[10]

  • Negative Control: This sample contains cells in the assay medium without any treatment (no compound or vehicle). It serves as the baseline for cell health and activity.[10]

  • Positive Control: Where applicable, include a compound with a known, predictable effect in your assay. This confirms that the assay system is working as expected.[10][12]

  • Sterility: All steps involving the preparation of solutions for cell-based assays must be performed under sterile conditions (e.g., in a laminar flow hood) using sterile reagents and equipment to prevent microbial contamination.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound won't dissolve in DMSO. Insufficient solvent; low-quality or wet DMSO.Increase solvent volume to lower concentration. Use fresh, anhydrous DMSO.[7] Apply gentle heat (37°C) or sonication.
Precipitation upon dilution in aqueous media. Compound "crashing out" due to poor aqueous solubility.Decrease the final concentration. Perform an intermediate dilution step in a co-solvent or in medium containing serum.[13] Ensure the final DMSO concentration is consistent across all test wells.
Inconsistent assay results. Inaccurate pipetting; compound degradation.Use calibrated pipettes. Always use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of the stock solution.[6]
Vehicle control shows cytotoxicity. DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration in the assay. This may require preparing a more concentrated primary stock. Perform a dose-response curve for DMSO alone to determine the maximum tolerable concentration for your cells.[9]

References

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  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?.
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The Strategic Application of 2,3-Dichloro-6-fluorophenylacetic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Phenylacetic Acid Scaffold

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by these substitutions—such as altered lipophilicity, metabolic stability, and binding interactions—are invaluable tools for medicinal chemists.[1] Within this context, 2,3-Dichloro-6-fluorophenylacetic acid emerges as a compelling, albeit specialized, building block. While not extensively characterized as a standalone therapeutic agent, its true value lies in its utility as a synthetic intermediate for crafting novel bioactive molecules.

This guide provides a comprehensive overview of the application of this compound in medicinal chemistry. We will delve into its synthesis, explore its potential applications based on the established roles of analogous structures, and provide detailed, field-proven protocols for its incorporation into drug discovery workflows. Our focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to leverage this versatile scaffold in their quest for next-generation therapeutics.

Core Attributes and Medicinal Chemistry Rationale

The chemical architecture of this compound offers a unique combination of features that can be strategically exploited in drug design:

  • Modulation of Physicochemical Properties: The presence of two chlorine atoms and one fluorine atom on the phenyl ring significantly influences the electronic and steric properties of the molecule. These electron-withdrawing groups can impact the pKa of the carboxylic acid moiety and influence the overall lipophilicity of derivative compounds.

  • Vectorial Control of Molecular Conformation: The substitution pattern on the aromatic ring can enforce specific torsional angles, which is critical for optimizing ligand-receptor binding interactions.[3]

  • Metabolic Stability: Halogenation, particularly fluorination, at strategic positions can block sites of oxidative metabolism, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.

  • Versatile Synthetic Handle: The carboxylic acid group serves as a versatile anchor for a wide array of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol, enabling the construction of diverse chemical libraries.

Synthesis of this compound: A Practical Protocol

While direct, peer-reviewed synthesis protocols for this compound are not abundantly available in the literature, a robust synthetic route can be extrapolated from established methods for analogous fluorophenylacetic acids.[2][4] The following protocol outlines a logical and experimentally sound approach.

Experimental Workflow: Synthesis of this compound

G cluster_2 Step 3: Carboxylation and Hydrolysis A 2,3-Dichloro-6-fluoroaniline B 2,3-Dichloro-6-fluorobenzenediazonium chloride A->B NaNO2, HCl 0-5 °C C 2,3-Dichloro-6-fluorobenzonitrile B->C CuCN, KCN D 2,3-Dichloro-6-fluorobenzyl bromide C->D E 2,3-Dichloro-6-fluorobenzylmagnesium bromide D->E Mg turnings, Ether F Carboxylation E->F G Hydrolysis F->G Acidic workup H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of 2,3-Dichloro-6-fluorobenzonitrile

  • Diazotization: To a stirred solution of 2,3-dichloro-6-fluoroaniline (1.0 eq) in a suitable acidic medium (e.g., 6M HCl), cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and heat to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, heat the reaction mixture at 80 °C for 1 hour.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,3-dichloro-6-fluorobenzonitrile.

Step 2: Synthesis of 2,3-Dichloro-6-fluorobenzyl Bromide

  • Reduction: Dissolve the 2,3-dichloro-6-fluorobenzonitrile (1.0 eq) in an anhydrous solvent (e.g., THF) and cool to -78 °C.

  • Slowly add a reducing agent such as diisobutylaluminium hydride (DIBAL-H) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with a saturated solution of Rochelle's salt and extract the resulting 2,3-dichloro-6-fluorobenzaldehyde.

  • The aldehyde can then be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

  • Bromination: Treat the resulting alcohol with a brominating agent such as phosphorus tribromide (PBr₃) to yield 2,3-dichloro-6-fluorobenzyl bromide.

Step 3: Synthesis of this compound

  • Grignard Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine.

  • Add a solution of 2,3-dichloro-6-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction.

  • Once the reaction has started, add the remaining bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Carboxylation: Cool the Grignard reagent to -78 °C and slowly add crushed dry ice (excess).

  • Allow the mixture to warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by the slow addition of 1M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford this compound.

Application in Medicinal Chemistry: A Case Study in the Synthesis of Bioactive Amides

A primary application of this compound in medicinal chemistry is its use as a scaffold to be elaborated into more complex molecules, often through amide bond formation. Phenylacetic acid derivatives are key components in a wide range of therapeutic agents. For instance, research into treatments for cryptosporidiosis has utilized various substituted phenylacetic acids to synthesize a library of aryl acetamide triazolopyridazines.[5] Although this compound was not specifically used in that study, the methodology provides a clear blueprint for its application.

Protocol: Synthesis of a Representative N-Aryl-2-(2,3-dichloro-6-fluorophenyl)acetamide

This protocol details the coupling of this compound with a generic aniline to form an amide bond, a fundamental transformation in drug discovery.

G A This compound B Acyl Chloride Intermediate A->B SOCl2 or (COCl)2 C Target Amide B->C Coupling Aniline Substituted Aniline (R-NH2) Aniline->C Base Base (e.g., Et3N) Base->C

Caption: Amide bond formation workflow.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted aniline of choice

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or another suitable base

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-2-(2,3-dichloro-6-fluorophenyl)acetamide.

Causality Behind Experimental Choices:

  • Acyl Chloride Formation: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method for activating the carboxyl group for amidation. Thionyl chloride and oxalyl chloride are common reagents for this transformation.

  • Use of a Non-nucleophilic Base: Triethylamine is used to scavenge the HCl generated during the acylation of the aniline, driving the reaction to completion. It is a non-nucleophilic base, which prevents it from competing with the aniline in reacting with the acyl chloride.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid.

Potential Therapeutic Applications and Future Directions

Given the structural similarities to known bioactive molecules, derivatives of this compound could be explored for a variety of therapeutic applications, including:

  • Anti-infective Agents: As demonstrated by the research on anti-cryptosporidial compounds, this scaffold could be used to generate novel anti-parasitic or anti-bacterial agents.[5]

  • Anti-inflammatory Drugs: The phenylacetic acid moiety is a classic pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs).[3][6] Novel derivatives could be synthesized and screened for inhibitory activity against cyclooxygenase (COX) enzymes or other inflammatory targets.

  • Anticancer Agents: The unique substitution pattern could lead to compounds with novel interactions with protein kinases or other targets relevant to oncology.

Future research should focus on the synthesis of a diverse library of compounds derived from this compound and their systematic screening against a broad range of biological targets. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that contribute to potency and selectivity.

Conclusion

This compound represents a valuable, yet under-explored, building block in the medicinal chemist's toolbox. Its strategic combination of halogen atoms and a versatile carboxylic acid handle provides a robust platform for the synthesis of novel and diverse molecular entities. By understanding the principles of its synthesis and application, as detailed in this guide, drug discovery professionals can effectively harness the potential of this scaffold to develop the next generation of innovative medicines.

References

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008). Google Patents.
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  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved January 17, 2026, from [Link]

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  • Preparation of 2,3-difluorophenylacetic acid. (2009). Google Patents.
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  • Synthesis and Preliminary Pharmacological Evaluation of New Analogues of Diclofenac as Potential Anti-inflammatory Agents. (2017). Iraqi Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

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  • Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity. (2005). PubMed. Retrieved January 17, 2026, from [Link]

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The Synthetic Versatility of 2,3-Dichloro-6-fluorophenylacetic Acid: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic incorporation of halogen atoms into molecular frameworks offers a powerful tool for modulating physicochemical and biological properties. Among the vast array of halogenated building blocks, 2,3-dichloro-6-fluorophenylacetic acid stands out as a particularly valuable synthon. Its unique substitution pattern, featuring vicinal chloro groups and a fluorine atom ortho to the acetic acid moiety, imparts distinct reactivity and conformational preferences that have been exploited in the synthesis of a range of functional molecules, most notably in the realm of medicinal chemistry. This technical guide provides an in-depth exploration of the applications of this compound as a versatile building block, offering detailed protocols and mechanistic insights for its effective utilization in organic synthesis.

The presence of multiple halogen substituents significantly influences the electronic nature of the aromatic ring, enhancing its electrophilicity and providing handles for further functionalization through cross-coupling reactions. The fluorine atom, in particular, can improve metabolic stability, binding affinity, and membrane permeability of target molecules. The carboxylic acid functionality serves as a versatile anchor for a variety of chemical transformations, including amide bond formation, esterification, and as a precursor for the synthesis of more complex heterocyclic systems. This guide will delve into these key applications, providing researchers, scientists, and drug development professionals with the practical knowledge to leverage the synthetic potential of this important building block.

Core Applications and Synthetic Protocols

The primary utility of this compound lies in its capacity to serve as a scaffold for the construction of more complex molecular architectures. The following sections detail the most common and impactful synthetic transformations involving this building block.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis, particularly in the construction of pharmaceuticals and biologically active compounds. The carboxylic acid moiety of this compound can be readily coupled with a diverse range of primary and secondary amines to yield the corresponding amides. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with sensitive or sterically hindered substrates.

Causality of Reagent Selection:

  • Carbodiimides (EDC, DCC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.

  • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are highly efficient and lead to rapid amide bond formation with minimal side reactions. They are particularly useful for coupling sterically hindered amines or for minimizing racemization in chiral substrates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular choice due to its high reactivity.

  • Acid Chlorides: Conversion of the carboxylic acid to the corresponding acid chloride provides a highly reactive electrophile for acylation of amines. This two-step approach is often robust and high-yielding.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and hydroxybenzotriazole (HOBt), which acts as an additive to suppress side reactions and minimize racemization.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Table 1: Representative Amide Coupling Reagents and Conditions

Coupling ReagentAdditiveBaseSolventTemperatureTypical Reaction Time
EDC·HClHOBtDIPEA/TEADCM/DMF0 °C to RT12-24 h
HATU-DIPEA/TEADMFRT1-4 h
SOCl₂ (for acid chloride)-Pyridine/TEADCM0 °C to RT1-2 h

Workflow for Amide Bond Formation:

Amide_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid 2,3-Dichloro-6- fluorophenylacetic acid Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Carboxylic_Acid->Coupling_Reagent Activation Active_Intermediate Activated Intermediate (e.g., O-acylisourea) Coupling_Reagent->Active_Intermediate Amine Primary or Secondary Amine Active_Intermediate->Amine Nucleophilic Attack Amide_Product Amide Product Amine->Amide_Product

Caption: General workflow for amide bond formation.

Esterification: Accessing Another Class of Derivatives

Esterification of this compound provides access to another important class of derivatives with applications in materials science and as prodrugs in medicinal chemistry. The most common methods for esterification include Fischer esterification under acidic conditions and coupling with alcohols using dehydrating agents.

Protocol 2: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the alcohol used.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude ester, which can be further purified by distillation or column chromatography if necessary.[1][2]

Conversion to Acid Chloride: A Highly Reactive Intermediate

For reactions requiring a more potent electrophile, this compound can be efficiently converted to its corresponding acid chloride. This intermediate is highly reactive and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.

Protocol 3: Synthesis of 2,3-Dichloro-6-fluorophenylacetyl Chloride

Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5-2.0 eq) dropwise at room temperature under a nitrogen atmosphere. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude 2,3-dichloro-6-fluorophenylacetyl chloride is often used directly in the next step without further purification.

Diagram of Key Transformations:

Caption: Key synthetic transformations of the title compound.

Application in Heterocyclic Synthesis: Building Complex Scaffolds

The reactivity of this compound and its derivatives can be harnessed for the construction of various heterocyclic systems, which are prevalent in many biologically active molecules.

Illustrative Example: Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities. A common synthetic route to 2,3-disubstituted quinazolin-4(3H)-ones involves the condensation of an anthranilic acid derivative with an appropriate precursor. While not a direct reaction of this compound, its amide derivatives can be precursors to related heterocyclic structures. A more direct approach involves the reaction of an activated form of the phenylacetic acid with an anthranilamide.

Conceptual Pathway to a Quinazolinone Scaffold:

The synthesis of a 2-(2,3-dichloro-6-fluorobenzyl)-3-phenylquinazolin-4(3H)-one can be envisioned through the following steps:

  • Amide Formation: Coupling of this compound with 2-aminobenzamide to form the corresponding N-(2-carbamoylphenyl)-2-(2,3-dichloro-6-fluorophenyl)acetamide.

  • Cyclization/Dehydration: Subsequent intramolecular cyclization and dehydration of the intermediate, often promoted by heat or acid catalysis, would lead to the formation of the quinazolinone ring.

Workflow for Quinazolinone Synthesis:

Quinazolinone_Synthesis Start 2,3-Dichloro-6- fluorophenylacetic acid Intermediate N-(2-carbamoylphenyl)- acetamide derivative Start->Intermediate Coupling Anthranilamide 2-Aminobenzamide Anthranilamide->Intermediate Quinazolinone Quinazolinone Product Intermediate->Quinazolinone Cyclization/ Dehydration

Caption: Conceptual workflow for quinazolinone synthesis.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the specific arrangement of its halogen substituents, provide chemists with a powerful tool for the design and synthesis of novel molecules with tailored properties. The straightforward and high-yielding protocols for its conversion into amides, esters, and the highly reactive acid chloride intermediate underscore its utility in a wide range of synthetic endeavors.

Future applications of this building block are likely to expand, particularly in the development of new agrochemicals and materials with specific electronic properties. The continued exploration of novel cyclization strategies and cross-coupling reactions involving this scaffold will undoubtedly unlock new avenues for the creation of complex and functionally diverse molecules. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important chemical entity.

References

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Experimental design for testing the efficacy of 2,3-Dichloro-6-fluorophenylacetic acid

This document outlines a systematic and robust experimental design for the preclinical efficacy testing of this compound. By following this phased approach, from broad in vitro screening to specific in vivo models, researchers can generate the comprehensive data package required to assess the compound's therapeutic potential and make informed decisions about its progression toward clinical development. Adherence to rigorous scientific principles, including the use of appropriate controls, dose-response evaluations, and unbiased data analysis, is paramount for the success of this endeavor. [12]

References

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  • Charles River Laboratories. In Vivo Pain Models.
  • PubMed. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
  • MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • Ingenta Connect. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • FDA. FDA Requirements for Preclinical Studies.
  • Ingenta Connect. (2015). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • The Jackson Laboratory. How to design robust preclinical efficacy studies that make a difference.
  • National Institutes of Health. (2014). An overview of animal models of pain: disease models and outcome measures.
  • Bentham Science. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • FDA. (2018). Step 2: Preclinical Research.
  • Scientific Research Publishing. (2014). In-Vivo Models for Management of Pain.
  • Social Science Research Institute. Preclinical Regulatory Requirements.
  • Rhizome. FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications.
  • PPD. Preclinical Studies in Drug Development.
  • National Institutes of Health. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study.
  • ITR Laboratories Canada Inc. Preclinical Safety vs Efficacy Research.
  • AMSbiopharma. (2025-08-11). Preclinical research strategies for drug development.
  • CAS. 2,3-Dichloro-6-fluorobenzeneacetic acid.
  • National Institutes of Health. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • National Institutes of Health. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • Chem-Impex. 2-Chloro-6-fluorophenylacetic acid.

Application Notes & Protocols: Safe Handling and Storage of 2,3-Dichloro-6-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2,3-Dichloro-6-fluorophenylacetic acid (CAS No. 886497-57-0). The protocols and recommendations outlined herein are designed for researchers, chemists, and laboratory personnel in drug discovery and chemical synthesis environments. The guide emphasizes best practices derived from established safety data and principles of industrial hygiene to ensure personnel safety and maintain compound integrity.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted phenylacetic acid derivative. Its specific chemical structure necessitates careful handling due to the potential for reactivity and biological activity. Understanding its physical properties is the first step in establishing safe laboratory procedures.

Table 1: Physicochemical Data for this compound

Property Value Source(s)
CAS Number 886497-57-0 [1][2]
Molecular Formula C₈H₅Cl₂FO₂ [1]
Molecular Weight 223.03 g/mol [1][2]
Physical State Solid, powder [3]
Appearance White to off-white solid [3][4][5]
Melting Point 131-135 °C [1]
Solubility No specific data available; likely poor in water [4][5]

| Stability | Stable under normal, recommended storage conditions |[4] |

Section 2: Hazard Identification and Risk Assessment

While this specific compound may not have been exhaustively studied, data from structurally similar halogenated phenylacetic acids provide a strong basis for risk assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification (Inferred)

Based on data for analogous compounds like 2-Chloro-6-fluorophenylacetic acid, the following classifications are prudent to assume[3][6]:

  • Skin Irritation, Category 2: Causes skin irritation.

  • Eye Irritation, Category 2A: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.

Primary Exposure Routes and Health Effects

The primary risk of exposure in a laboratory setting is through the inhalation of dust particles and direct contact with the skin or eyes. Ingestion is less common but remains a potential route of exposure.

HazardPathway cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation of Dust Resp_Irrit Respiratory Tract Irritation Inhalation->Resp_Irrit Skin_Contact Skin Contact Skin_Irrit Skin Irritation / Redness Skin_Contact->Skin_Irrit Eye_Contact Eye Contact Eye_Damage Serious Eye Irritation / Damage Eye_Contact->Eye_Damage Ingestion Ingestion GI_Upset Gastrointestinal Upset Ingestion->GI_Upset

Caption: Primary exposure routes and associated potential health effects.

Hazardous Decomposition

In the event of a fire, thermal decomposition can produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and hydrogen chloride (HCl) gas[4]. This underscores the need for appropriate fire extinguishing media and respiratory protection for firefighters[4][7].

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this solid compound is to minimize the generation and dispersal of dust.

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood or a local exhaust ventilation system (e.g., a snorkel hood) is mandatory.[6][7][8] This is more effective than general room ventilation at capturing airborne particles at the source.

  • Closed Systems: For larger-scale operations, handling the product within a closed system is the most effective way to prevent exposure[4][6].

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE must be selected based on the potential for exposure during a specific task.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Eye & Face ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[4][5] Protects against accidental splashes or airborne dust particles reaching the eyes. Goggles are required if there is a significant splash hazard.
Hand Chemically resistant gloves (e.g., Nitrile rubber).[9] Inspect gloves for tears or punctures before each use. Use proper removal technique to avoid contaminating skin. Dispose of used gloves as chemical waste.[8]
Body Laboratory coat. Protects skin and personal clothing from contamination. Ensure the coat is fully buttoned.

| Respiratory | Not required for normal, small-scale use with adequate engineering controls.[4][5] | For situations with potential for significant aerosolization or in case of ventilation failure, a NIOSH-approved P95 or P100 particulate respirator should be used.[7][8][9] |

Section 4: Protocols for Safe Handling

Adherence to standardized protocols is critical for ensuring reproducible results and consistent safety.

Protocol for Weighing and Transferring Solid
  • Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood or local exhaust ventilation is operational.

  • Staging: Place a weigh boat on the analytical balance within the fume hood. Tare the balance.

  • Transfer: Carefully open the main container. Using a clean spatula, transfer the desired amount of this compound to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.

  • Sealing: Immediately and securely close the main container.[4][5][8]

  • Cleanup: Wipe the spatula and any surrounding surfaces within the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual dust. Dispose of the cloth as hazardous waste.

  • Hand Hygiene: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[6]

Protocol for Solution Preparation
  • Preparation: Perform all steps inside a certified chemical fume hood.

  • Solvent Addition: Place the weighed solid into the desired reaction vessel. Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing the solid material.

  • Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution. Avoid vigorous heating that could create vapors.

  • Transfer: If the final solution needs to be transferred, do so carefully to avoid splashes.

Section 5: Long-Term Storage Procedures

Proper storage is crucial for maintaining the chemical's stability and preventing accidental release or reaction.

Storage Conditions
  • Container: Keep the compound in its original, tightly sealed container to prevent moisture ingress and contamination.[4][5][8]

  • Environment: Store in a dry, cool, and well-ventilated area.[3][4][5][8]

  • Temperature: While some suppliers recommend refrigerated storage at 2-8°C, others indicate ambient temperature is acceptable.[1][2] For long-term stability and to minimize potential degradation, storage at 2-8°C is the most conservative and recommended approach, especially after the container has been opened.

Chemical Incompatibility and Segregation

This compound must be stored away from incompatible materials to prevent hazardous reactions.

Table 3: Chemical Incompatibility Summary

Incompatible Class Examples Rationale for Segregation
Strong Oxidizing Agents Peroxides, Nitrates, Perchlorates Can cause vigorous or explosive exothermic reactions.[4][10]

| Strong Bases | Sodium Hydroxide, Potassium Carbonate | Can cause a strong acid-base reaction, generating heat.[10] |

StorageDecisionTree start Receiving Compound q1 Is container sealed and undamaged? start->q1 a1_yes Proceed to Storage q1->a1_yes Yes a1_no Quarantine and Inspect. Contact Supplier/Safety Officer. q1->a1_no No q2 Designated Storage Location? a1_yes->q2 a2_yes Store in designated area. q2->a2_yes Yes a2_no Identify a cool, dry, well-ventilated area. q2->a2_no No q3 Segregate from Incompatibles? a2_yes->q3 a2_no->q3 a3_yes Store away from strong oxidizers and bases. q3->a3_yes Yes a3_no Relocate incompatible materials. Use secondary containment. q3->a3_no No final Log in inventory. Apply date received. a3_yes->final

Caption: Decision workflow for the safe storage of incoming chemicals.

Section 6: Emergency Response Protocols

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6]

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][6][11]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, seek medical attention.[4][5][11]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[5][8]

Spill Response
  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Contain: Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[4][5][11]

  • Decontaminate: Clean the spill area with a damp cloth and appropriate detergent, then wipe with a solvent like ethanol.

Section 7: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collection: Collect waste in sealed, properly labeled containers.

  • Disposal: Dispose of the material through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[7] Adhere to all local, state, and federal regulations for chemical waste disposal.[5]

References

  • Loba Chemie. (2015, April 9). PHENYLACETIC ACID MSDS. [Link]

  • Chemdad Co., Ltd. (2018). This compound Product Information. [Link]

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Application Notes and Protocols for 2,3-Dichloro-6-fluorophenylacetic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the strategic use of 2,3-Dichloro-6-fluorophenylacetic acid as a pivotal building block in the discovery and development of novel crop protection agents. While not typically an active ingredient itself, its unique chemical architecture offers a versatile scaffold for the synthesis of potentially potent herbicides, fungicides, and insecticides.

Scientific Rationale: The Strategic Value of this compound

The efficacy of a candidate agrochemical is profoundly influenced by the electronic and steric properties of its constituent functional groups. This compound presents a compelling starting point for novel synthesis due to the following key attributes:

  • Polysubstituted Aromatic Ring: The presence of three halogen substituents (two chlorine, one fluorine) on the phenyl ring creates a distinct electronic environment. This can enhance binding affinity to target enzymes or receptors in pests and weeds, a critical factor in designing molecules with high potency. The specific substitution pattern can also influence the molecule's metabolic stability in plants and soil.

  • Auxin-like Scaffold: The phenylacetic acid moiety is a classic pharmacophore found in auxinic herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2] This structural motif can be exploited to design new molecules that disrupt plant growth regulation, leading to selective herbicidal activity against broadleaf weeds.[1][2]

  • Reactive Carboxylic Acid Group: The carboxylic acid functional group serves as a versatile handle for a wide array of chemical modifications. It can be readily converted into esters, amides, and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties such as solubility and systemic transport within the plant.

Synthesis of Novel Agrochemical Candidates from this compound

The following section outlines generalized synthetic protocols for derivatizing this compound to generate libraries of candidate agrochemicals for screening. These protocols are based on established synthetic methodologies for related halogenated phenylacetic acids.[3][4][5]

General Workflow for Synthesis and Screening

The overall process for utilizing this compound in agrochemical discovery follows a logical progression from synthesis to biological evaluation.

G A This compound (Starting Material) B Chemical Derivatization (Esterification, Amidation, etc.) A->B Synthesis C Library of Novel Compounds B->C Purification & Characterization D Primary Screening (Herbicidal, Fungicidal, Insecticidal) C->D Biological Assays E Hit Identification D->E Data Analysis F Secondary Screening & Lead Optimization E->F SAR Studies G Candidate Development F->G Advanced Testing

Caption: Workflow for agrochemical discovery using this compound.

Protocol for Esterification: Targeting Herbicidal Activity

This protocol describes the synthesis of methyl 2,3-dichloro-6-fluorophenylacetate, a representative ester derivative. Esterification can improve the lipophilicity of the parent acid, potentially enhancing its uptake through the waxy cuticle of plant leaves.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux (approximately 65°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (20 mL) and wash sequentially with water (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2,3-dichloro-6-fluorophenylacetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Amidation: Exploring Fungicidal and Insecticidal Potential

Amide derivatives of carboxylic acids are common in a variety of bioactive molecules, including fungicides and insecticides.[6][7] This protocol details the synthesis of an anilide derivative, which can be adapted for a range of primary and secondary amines.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aniline (or other amine)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM (15 mL per gram of acid) under an inert atmosphere (e.g., nitrogen or argon).

  • Add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and then heat to reflux for 2 hours to form the acyl chloride.

  • Cool the reaction mixture to 0°C and slowly add a solution of aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

  • Confirm the structure of the purified product using appropriate analytical techniques (NMR, MS).

Protocols for Biological Screening of Synthesized Derivatives

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following are standardized protocols for primary screening.

Protocol for Primary Herbicidal Screening

This protocol is designed to identify compounds with pre-emergent or post-emergent herbicidal activity against representative monocot and dicot weed species.

Materials:

  • Synthesized compounds

  • Acetone

  • Tween® 20 (surfactant)

  • Seeds of a monocot weed (e.g., Avena fatua - wild oat) and a dicot weed (e.g., Amaranthus retroflexus - redroot pigweed)

  • Pots with sterile soil mix

  • Growth chamber with controlled light, temperature, and humidity

  • Spray chamber

Procedure:

  • Preparation of Test Solutions: Dissolve each synthesized compound in acetone to create a stock solution (e.g., 10,000 ppm). Prepare serial dilutions to achieve final test concentrations (e.g., 1000, 250, 50 ppm). Add a surfactant like Tween® 20 (0.1% v/v) to the final aqueous spray solutions to ensure even coverage.

  • Pre-emergent Application:

    • Sow seeds of the test weed species in pots at a uniform depth.

    • Immediately after sowing, apply the test solutions evenly to the soil surface using a spray chamber.

    • Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide, e.g., 2,4-D).

    • Place the pots in a growth chamber.

  • Post-emergent Application:

    • Sow seeds and allow them to grow in a growth chamber until they reach the 2-3 leaf stage.

    • Apply the test solutions as a foliar spray, ensuring complete coverage.

    • Return the pots to the growth chamber.

  • Evaluation: After 14-21 days, assess the herbicidal effect using a rating scale (e.g., 0 = no effect, 100 = complete kill). Observe for symptoms such as chlorosis, necrosis, and growth inhibition.

Parameter Pre-emergent Assay Post-emergent Assay
Application Timing Immediately after sowing2-3 leaf stage
Target Soil (seed germination)Foliage
Key Observation Emergence rate, seedling vigorChlorosis, necrosis, stunting
Typical Duration 21 days14 days
Protocol for Primary Fungicidal Screening

This in vitro assay evaluates the ability of the synthesized compounds to inhibit the mycelial growth of a key plant pathogenic fungus.

Materials:

  • Synthesized compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of a plant pathogenic fungus (e.g., Botrytis cinerea or Fusarium graminearum)

  • Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Preparation of Amended Media: Dissolve each test compound in DMSO to prepare a high-concentration stock. Add appropriate volumes of the stock solution to molten PDA (cooled to ~50°C) to achieve the desired final concentrations (e.g., 100, 50, 10, 1 µg/mL). Pour the amended PDA into petri dishes.

  • Inoculation: Take a 5 mm mycelial plug from the edge of an actively growing fungal culture using a sterile cork borer and place it in the center of each PDA plate (amended and control).

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: When the fungal growth in the control plate (PDA + DMSO) reaches the edge of the plate, measure the diameter of the fungal colony on the treated plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula:

    • % Inhibition = [(C - T) / C] * 100

    • Where C is the colony diameter of the control and T is the colony diameter of the treatment.

Protocol for Primary Insecticidal Screening

This protocol assesses the contact and ingestion toxicity of the synthesized compounds against a model insect pest.

Materials:

  • Synthesized compounds

  • Acetone

  • Triton™ X-100 (surfactant)

  • Larvae of a model insect (e.g., Spodoptera littoralis - cotton leafworm or Plutella xylostella - diamondback moth)

  • Leaf discs (e.g., cabbage or cotton)

  • Petri dishes lined with moist filter paper

Procedure:

  • Leaf Dip Bioassay:

    • Prepare test solutions of the synthesized compounds in an acetone-water solution containing a surfactant (e.g., 0.05% Triton™ X-100).

    • Dip leaf discs into the test solutions for 10-15 seconds and allow them to air dry.

    • Place one treated leaf disc into each petri dish.

    • Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each dish.

    • Include a negative control (solvent + surfactant) and a positive control (a commercial insecticide).

  • Incubation and Assessment:

    • Maintain the petri dishes in a controlled environment (e.g., 25°C, 16:8 light:dark cycle).

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

Conclusion and Future Directions

This compound represents a promising and underutilized starting material for the synthesis of novel agrochemicals. Its unique substitution pattern provides a solid foundation for generating structurally diverse libraries of compounds. By systematically applying the synthetic and screening protocols outlined in these notes, researchers can efficiently explore the potential of its derivatives as next-generation herbicides, fungicides, and insecticides. Future work should focus on expanding the range of chemical transformations performed on this scaffold and employing computational modeling to guide the design of more potent and selective crop protection agents.

References

  • Feng, M. L., Li, Y. F., Zhu, H. J., Zhao, L., Xi, B. B., & Ni, J. P. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of agricultural and food chemistry, 58(20), 10999–11006. [Link]

  • Hegazy, M. F., Mohamed, T. A., & El-Shazly, M. (2012). Design, synthesis, insecticidal activity and structure-activity relationship of 3,3-dichloro-2-propenyloxy-containing phthalic acid diamide structures. Pest management science, 68(7), 1026–1032. [Link]

  • PubChem. (n.d.). (2,4-Dichlorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sá, M. M., & da Silva, F. M. (2013). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]

  • Google Patents. (2019). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. (CN109776301B).
  • Google Patents. (2009). Preparation method 2,4,5-trifluorophenylacetic acid. (CN103012111A).
  • Google Patents. (2008).

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Application Notes and Protocols: Derivatization of 2,3-Dichloro-6-fluorophenylacetic acid for GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,3-Dichloro-6-fluorophenylacetic acid

This compound is a compound of significant interest in pharmaceutical development and environmental analysis, often as a metabolite or impurity related to active pharmaceutical ingredients like diclofenac.[1][2][3] Gas chromatography (GC) offers a powerful analytical tool for its separation and quantification due to its high resolution and sensitivity.[2] However, the inherent characteristics of this phenylacetic acid derivative—high polarity and low volatility stemming from the carboxylic acid functional group—preclude its direct analysis by GC.[1][4] The presence of an active hydrogen in the carboxyl group leads to intermolecular hydrogen bonding, which significantly raises the boiling point and can cause poor peak shape and adsorption onto the GC column.[4][5]

To overcome these challenges, derivatization is an essential prerequisite.[1][6][7] This chemical modification process converts the polar carboxylic acid group into a less polar and more volatile derivative, making the analyte amenable to GC analysis.[7][8][9][10] This application note provides a comprehensive guide to the derivatization of this compound, detailing scientifically-backed protocols for common and effective techniques. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Core Principles of Derivatization for GC Analysis

The primary goal of derivatization in this context is to replace the active hydrogen of the carboxylic acid's hydroxyl group with a non-polar functional group.[8][9] This transformation achieves several critical objectives:

  • Increased Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is significantly lowered, allowing it to vaporize readily in the GC inlet.[4][10][11]

  • Improved Thermal Stability: The resulting derivatives are often more stable at the high temperatures encountered in the GC system, preventing on-column degradation.[9][10]

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with the stationary phase, thereby improving resolution and sensitivity.[5]

  • Improved Detectability: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as an electron capture detector (ECD).[7][11]

The most prevalent and effective derivatization strategies for carboxylic acids fall into two main categories: esterification (alkylation) and silylation .[4][11]

Visualizing the Derivatization Workflow

Caption: General workflow for the GC analysis of this compound.

Protocol 1: Esterification via Methylation with BF₃-Methanol

Esterification, specifically methylation, is a robust and widely used method for the derivatization of carboxylic acids.[4][12][13][14] The use of boron trifluoride (BF₃) as a catalyst in methanol provides an efficient means to convert the carboxylic acid to its corresponding methyl ester.[11]

Mechanism: The Lewis acid BF₃ coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by methanol, leading to the formation of a tetrahedral intermediate. Subsequent elimination of water yields the methyl ester.

Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the this compound standard or the dried sample extract into a 10 mL screw-cap vial with a PTFE-lined septum.

    • Add 2 mL of a suitable organic solvent (e.g., toluene or dichloromethane) to dissolve the sample.

  • Derivatization Reaction:

    • Add 1 mL of 14% BF₃-Methanol solution to the vial.

    • Securely cap the vial and vortex for 30 seconds.

    • Place the vial in a heating block or water bath at 60-80°C for 15-30 minutes. The optimal time and temperature may require empirical determination.[11]

  • Work-up and Extraction:

    • Allow the vial to cool to room temperature.

    • Add 2 mL of saturated aqueous sodium chloride solution to quench the reaction and facilitate phase separation.

    • Add 2 mL of hexane or another suitable extraction solvent and vortex vigorously for 1 minute.

    • Allow the layers to separate. The upper organic layer contains the derivatized analyte.

    • Carefully transfer the upper organic layer to a clean vial, optionally passing it through a small amount of anhydrous sodium sulfate to remove any residual water.[11]

  • Analysis:

    • Inject 1-2 µL of the final organic extract into the GC-MS or GC-FID system.

Causality and Trustworthiness:

  • Why BF₃-Methanol? This reagent is highly effective for esterification and is commercially available, ensuring consistency. The reaction is generally clean with minimal side products.

  • Why Heat? Heating accelerates the reaction rate, ensuring complete derivatization within a reasonable timeframe.

  • Why Quench and Extract? Quenching with a salt solution neutralizes the catalyst and improves the partitioning of the non-polar methyl ester into the organic phase, thereby concentrating the analyte and removing interfering polar substances.

Protocol 2: Silylation with BSTFA + 1% TMCS

Silylation is a versatile and popular derivatization technique that replaces the active hydrogen with a trimethylsilyl (TMS) group.[8][9][10][15] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and the addition of a catalyst like trimethylchlorosilane (TMCS) enhances its reactivity, especially for hindered functional groups.[8][16]

Mechanism: BSTFA reacts with the carboxylic acid to form a silyl ester. The reaction proceeds through a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent, with the trifluoroacetamide group acting as an excellent leaving group. TMCS acts as a catalyst by activating the silylating agent.

Experimental Protocol:
  • Sample Preparation:

    • Ensure the sample is completely dry, as silylating reagents are highly sensitive to moisture.[9][17] This can be achieved by evaporating the sample solvent under a gentle stream of nitrogen.

    • Place the dried residue (typically 0.1-1 mg) in a 2 mL autosampler vial with a PTFE-lined cap.

  • Derivatization Reaction:

    • Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the residue. Pyridine can also act as a catalyst.[8]

    • Add 100 µL of BSTFA containing 1% TMCS.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 20-30 minutes in a heating block.

  • Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC system. A work-up step is typically not required.

    • Inject 1 µL of the derivatized solution.

Causality and Trustworthiness:

  • Why BSTFA + TMCS? This combination is a potent silylating cocktail capable of derivatizing a wide range of compounds, including carboxylic acids.[16] The byproducts of the reaction are volatile and generally do not interfere with the chromatogram.[14]

  • Why an Aprotic Solvent? Protic solvents (like water or alcohols) will react with the silylating reagent, consuming it and preventing the derivatization of the analyte.[8]

  • Why Dry Conditions? Moisture will hydrolyze the silylating reagent and the resulting TMS derivative, leading to incomplete derivatization and inaccurate quantification.[9][10]

Visualizing the Chemical Transformations

G cluster_esterification Esterification cluster_silylation Silylation A This compound B Methyl 2,3-dichloro-6-fluorophenylacetate A->B + CH3OH, BF3 C This compound D Trimethylsilyl 2,3-dichloro-6-fluorophenylacetate C->D + BSTFA/TMCS

Caption: Chemical reactions for esterification and silylation derivatization.

Data Presentation: Comparison of Derivatization Methods

ParameterEsterification (BF₃-Methanol)Silylation (BSTFA + 1% TMCS)
Reagent Stability Relatively stableHighly moisture-sensitive
Reaction Conditions 60-80°C, 15-30 min60-70°C, 20-30 min
Work-up Required Yes (Quenching and Extraction)No (Direct Injection)
Derivative Stability HighModerate (moisture sensitive)
Potential Interferences Non-volatile byproductsVolatile byproducts and excess reagent
GC Column Compatibility Wide range of columnsAvoid phases with active hydrogens (e.g., WAX)[8]

Recommended GC-MS Conditions

  • Column: A non-polar or low-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the analysis of these derivatives.

  • Injection: Splitless injection is suitable for trace analysis.

  • Oven Program: A starting temperature of around 100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C.

  • Detector: Mass Spectrometry (MS) is preferred for positive identification and quantification, although Flame Ionization Detection (FID) can also be used.

Troubleshooting and Field-Proven Insights

  • Incomplete Derivatization: This can be caused by insufficient reagent, reaction time, or temperature, or the presence of moisture (especially for silylation). Increase the reaction time or temperature, or ensure the sample is completely dry.

  • Poor Peak Shape: Tailing peaks may indicate active sites in the GC system (inlet liner, column). Ensure proper system maintenance and use deactivated liners. For silylation, this could also indicate derivative degradation.

  • Extraneous Peaks: These can arise from the derivatizing reagent, byproducts, or contaminants in the sample or solvents. Always run a reagent blank to identify these peaks.

Conclusion

The successful GC analysis of this compound is critically dependent on a robust and reproducible derivatization strategy. Both esterification with BF₃-Methanol and silylation with BSTFA/TMCS are highly effective methods. The choice between them will depend on factors such as sample matrix, available equipment, and the need for a work-up step. By understanding the principles behind these methods and adhering to the detailed protocols, researchers can achieve accurate and reliable quantification of this important analyte.

References

  • Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis.
  • Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Lepage, G., & Roy, C. C. (1986). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Lipid Research, 27(1), 114-120. [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

  • Hajšlová, J., et al. (2018). Optimization of derivatization of acidic drugs for analysis by GC-MS and its application for determination of drug residues in wastewater. Journal of the Serbian Chemical Society.
  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography. Part 1: Alkylation (esterification). European Journal of Mass Spectrometry, 9(5), 421-434.
  • Ahmad, N., et al. (2014). Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples. The Scientific World Journal. [Link]

  • de Zeeuw, R. A., & Franke, J. P. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Guida, M., et al. (2015). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Journal of Analytical & Bioanalytical Techniques, 6(5).
  • Chrom Tech, Inc. (n.d.). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Supelco. (n.d.).
  • Azmi, N. A., et al. (2020). Chromatographic Methods for the Determination of Diclofenac in Human Biological Samples: A Mini Review. Malaysian Journal of Analytical Sciences, 24(3), 363-376.
  • Ahmad, N., et al. (2014). Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples. The Scientific World Journal.
  • McKeown, G. G., & Read, S. I. (1965). Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. Analytical Chemistry, 37(11), 1480-1481. [Link]

  • Deng, A., et al. (2003). Residue analysis of the pharmaceutical diclofenac in different water types using ELISA and GC-MS. Environmental Science & Technology, 37(15), 3422-3429. [Link]

  • Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • El-Attar, M. A. (2015).
  • Eurofins. (2021). Analytical Method Summaries.
  • Supelco. (n.d.).

Sources

Troubleshooting & Optimization

Improving the solubility of 2,3-Dichloro-6-fluorophenylacetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubilization of 2,3-Dichloro-6-fluorophenylacetic Acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this compound. We provide in-depth, scientifically-grounded solutions and troubleshooting workflows to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its aqueous solubility so low?

This compound is a halogenated derivative of phenylacetic acid. Its low water solubility stems from its molecular structure. The dichlorinated, fluorinated phenyl group is large and hydrophobic (water-hating), which dominates the molecule's overall character.[1] While the carboxylic acid group is polar, in its protonated state (at acidic or neutral pH), it is not sufficiently hydrophilic to overcome the hydrophobicity of the aromatic ring, leading to poor solubility in water.

Q2: What is the single most critical factor to consider when attempting to solubilize this compound?
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

There are three primary strategies that are highly effective and widely used in laboratory settings:

  • pH Adjustment (Salt Formation): This is the most direct and often most effective method for ionizable compounds like this one. Increasing the pH converts the acid to its soluble salt form.[][7]

  • Co-solvency: This technique involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution. The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic compound to dissolve.[8][9]

  • Cyclodextrin Complexation: This advanced method uses cyclic oligosaccharides (cyclodextrins) to encapsulate the hydrophobic part of the drug molecule, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[10][11][12]

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems you may encounter during your experiments and provides detailed, step-by-step protocols to resolve them.

Problem 1: My compound won't dissolve when added directly to a neutral buffer (e.g., PBS at pH 7.4).
  • Causality: At pH 7.4, which is well above the estimated pKa (~3.5-4.5), the compound should theoretically be in its soluble deprotonated (salt) form. However, the dissolution of the solid crystalline form can be kinetically slow. The surface of the solid particles is surrounded by a layer of solution that quickly becomes saturated, preventing the bulk solid from dissolving efficiently. We must first force it into its soluble form in a concentrated stock before dilution.

  • Solution: pH-Adjusted Stock Solution Preparation. The most reliable method is to first dissolve the compound in a basic solution to form the sodium salt, creating a concentrated, stable stock solution. This stock can then be diluted into your final buffer.

    • Calculate Required Materials: For 10 mL of a 100 mM solution, you will need 223.03 mg of this compound (MW: 223.03 g/mol ). You will also need a 1.0 M NaOH solution.

    • Initial Slurry: Weigh the 223.03 mg of the compound and place it in a 15 mL conical tube or a suitable glass vial. Add approximately 8 mL of purified water. The compound will not dissolve and will form a slurry.

    • Deprotonation: While stirring or vortexing the slurry, add the 1.0 M NaOH solution dropwise (e.g., 10 µL at a time). As the base is added, the carboxylic acid is converted to its sodium salt, and the solid will begin to dissolve.[2]

    • Endpoint Determination: Continue adding NaOH until the solution becomes completely clear. This indicates that all of the acid has been converted to its soluble salt form. The pH of this concentrated solution will be basic.

    • Final Volume Adjustment: Once the solid is fully dissolved, add purified water to bring the final volume to exactly 10.0 mL. This is your 100 mM stock solution.

    • Storage: Store the stock solution at 4°C or -20°C, depending on the required stability for your experiments.

    • Application: You can now dilute this stock solution into your neutral buffer (e.g., PBS pH 7.4). The buffer has sufficient capacity to neutralize the small amount of base carried over from the stock, maintaining the final desired pH.

The diagram below illustrates the equilibrium between the insoluble acid and the soluble carboxylate salt. By increasing the pH well above the pKa, the equilibrium is shifted almost entirely to the soluble salt form.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) insoluble R-COOH (Insoluble Form) soluble R-COO⁻ + H⁺ (Soluble Salt Form) insoluble->soluble Add Base (e.g., NaOH) Shifts Equilibrium Right soluble->insoluble Add Acid (e.g., HCl) Shifts Equilibrium Left

Caption: pH-dependent equilibrium of a carboxylic acid.

Problem 2: My compound precipitates when I dilute a concentrated DMSO stock into my aqueous buffer.
  • Causality: This is a classic precipitation issue caused by a change in solvent properties. The compound is highly soluble in 100% DMSO (a strong organic co-solvent), but when this stock is diluted into an aqueous buffer, the final concentration of DMSO may be too low to maintain solubility. The water acts as an "anti-solvent," causing the compound to crash out.[13]

  • Solution: Utilize an Optimized Co-solvent System. Instead of relying solely on a high concentration of DMSO in the stock, formulate the compound in a co-solvent system that retains its solubilizing power even at lower final concentrations in your experiment.

Co-solventTypical Concentration RangeKey Considerations
Ethanol 1-20%Can be toxic to cells at higher concentrations.[8]
Propylene Glycol (PG) 5-40%Generally well-tolerated; can increase viscosity.[]
Polyethylene Glycol 400 (PEG 400) 10-50%Low toxicity; widely used in formulations.[14]
Dimethyl Sulfoxide (DMSO) 0.1-5% (final assay)High solubilizing power but can have pleiotropic effects on cells.
Problem 3: My experimental system is sensitive to pH changes and organic solvents. How can I solubilize the compound?
  • Causality: Some biological assays, such as those involving live cells or sensitive enzymes, cannot tolerate pH extremes or the presence of organic co-solvents. In these highly constrained scenarios, a more sophisticated formulation strategy is required.

  • Solution: Cyclodextrin Inclusion Complexation. Cyclodextrins are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[11] The hydrophobic phenyl ring of your compound can fit inside the cyclodextrin cavity, forming a stable, water-soluble inclusion complex.[10][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[11]

    • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin. A 1:1 or 1:2 ratio is a good starting point. For a 1:1 complex with HP-β-CD (average MW ~1400 g/mol ), you would use approximately 6.3 mg of HP-β-CD for every 1 mg of your compound (MW 223.03).

    • Mixing: Place the calculated amounts of this compound and HP-β-CD into a glass mortar.

    • Kneading: Add a small amount of a water/ethanol (50:50) mixture dropwise to the powder. Use a pestle to knead the mixture vigorously for 30-45 minutes. The goal is to create a thick, uniform paste. This intimate mixing forces the drug into the cyclodextrin cavity.[15]

    • Drying: Dry the resulting paste in an oven at 40-50°C or under a vacuum until all the solvent has evaporated, leaving a dry powder.

    • Reconstitution: This powder is the drug-cyclodextrin complex. It can now be dissolved directly in your aqueous buffer. The solubility should be significantly enhanced compared to the free drug. Confirm the final concentration using an appropriate analytical method (e.g., HPLC-UV).

This flowchart provides a decision-making framework for selecting the appropriate solubilization strategy.

G start Start: Poorly Soluble Compound check_ph Can the final pH of the application be > 6.0? start->check_ph ph_adjust Use pH Adjustment (Protocol 1) check_ph->ph_adjust Yes check_solvent Are organic co-solvents compatible with the assay? check_ph->check_solvent No end Solubilized Compound ph_adjust->end cosolvent Use Co-solvents (Protocol 2) check_solvent->cosolvent Yes cyclodextrin Use Cyclodextrins (Protocol 3) check_solvent->cyclodextrin No cosolvent->end cyclodextrin->end

Caption: Decision workflow for selecting a solubilization method.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs.
  • Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences.
  • Cosolvent. (n.d.). In Wikipedia.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). PubMed Central.
  • Cosolvency. (n.d.). Slideshare.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • Co-solvency: Significance and symbolism. (2025, July 31).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.
  • Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021, May 22).
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • PH adjustment: Significance and symbolism. (2026, January 7).
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021, April 10). YouTube.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020, February 26). Pharma Excipients.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • pH Adjusting Database. (n.d.). CompoundingToday.com.
  • 2-(2,3-Dichloro-6-fluorophenyl)acetic acid. (n.d.). Fluorochem.
  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • pH Adjustment and Neutralization, the basics. (n.d.).
  • This compound. (n.d.). Sigma-Aldrich.
  • 2,6-Dichlorophenylacetic acid. (n.d.). PubChem.
  • Fluorophenylacetic acid series. (2019, June 12). Chemsrc.
  • This compound. (n.d.). Chongqing Chemdad Co..
  • 3 Fluorophenyl Acetic Acid Latest Price Exporter. (n.d.). Cartel International.
  • 2-(3-Fluorophenyl)acetic acid. (n.d.). ChemScene.
  • 2-(2-chloro-3-fluorophenyl)acetic acid. (n.d.).
  • 2,6-DICHLORO-4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID. (n.d.).
  • 2-Fluorophenylacetic acid 98 451-82-1. (n.d.). Sigma-Aldrich.

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Stability of 2,3-Dichloro-6-fluorophenylacetic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,3-Dichloro-6-fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various pH conditions. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot challenges in your experiments.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its stability is a critical parameter in pharmaceutical development, influencing formulation, storage, and shelf-life.[1][2] Understanding its degradation profile under different pH conditions is essential for developing robust analytical methods and stable drug products.[3][4] This guide provides a framework for assessing its stability through forced degradation studies.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at neutral pH?

At neutral pH (around 7.0), this compound is expected to be relatively stable. Phenylacetic acid derivatives are generally stable under neutral conditions. However, long-term storage in aqueous solutions should still be monitored, as slow hydrolysis or other degradation pathways may occur over extended periods.

Q2: How does pH affect the stability of this compound?

The stability of this compound is expected to be significantly influenced by pH.

  • Acidic Conditions (pH 1-3): In strongly acidic solutions, the carboxylic acid group will be protonated. While generally stable, prolonged exposure to harsh acidic conditions and elevated temperatures could potentially lead to degradation, although this is less common for the carboxylic acid moiety itself compared to other functional groups.

  • Basic Conditions (pH 10-13): Under basic conditions, the carboxylic acid will be deprotonated to its carboxylate form. Phenylacetic acids can be susceptible to degradation in strong alkaline solutions, especially at elevated temperatures. Potential degradation pathways could involve decarboxylation or other rearrangements, although this is less likely without additional activating groups.

Q3: What are the likely degradation products of this compound?

While specific degradation products for this molecule are not extensively documented in the public domain, based on the structure, potential degradation could involve:

  • Decarboxylation: Loss of the carboxylic acid group to form 2,3-dichloro-6-fluorotoluene, particularly under harsh thermal stress.

  • Dehalogenation: Loss of one or more of the halogen substituents. This is less likely under simple hydrolytic conditions but could be induced by photolysis or oxidative stress.

Identifying the actual degradation products requires conducting forced degradation studies and characterizing the resulting impurities using techniques like LC-MS.[6][7]

Q4: How can I perform a pH stability study for this compound?

A systematic pH stability study involves subjecting a solution of the compound to a range of pH conditions (typically from pH 1 to 13) over a defined period and at a specific temperature. The concentration of the parent compound and the formation of any degradation products are monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: pH Stability Study

This protocol outlines a typical forced degradation study to evaluate the stability of this compound across a range of pH values.

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer salts

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV detector

Step-by-Step Methodology
  • Preparation of Buffer Solutions:

    • pH 1.2: 0.1 N HCl

    • pH 4.5: Acetate buffer

    • pH 6.8: Phosphate buffer

    • pH 7.4: Phosphate buffer

    • pH 9.0: Borate buffer

    • pH 12.0: 0.01 N NaOH

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

  • Sample Preparation for Stability Study:

    • For each pH condition, transfer a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to obtain a final concentration of approximately 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the mobile phase or a neutral solvent.

  • Stress Conditions:

    • Incubate the prepared samples at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24, 48, 72 hours).

    • Withdraw aliquots at predetermined time points.

    • Neutralize the acidic and basic samples before HPLC analysis to prevent damage to the column.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

    • A mobile phase of acetonitrile and water with an acidic modifier like formic or acetic acid is a good starting point.[8]

    • Monitor the elution of the parent compound and any degradation products using a UV detector at an appropriate wavelength (e.g., 264 nm).[8]

Data Analysis
  • Calculate the percentage of degradation of this compound at each time point and pH condition.

  • Identify and quantify any significant degradation products.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

Hypothetical Stability Data

The following table summarizes hypothetical results from a forced degradation study at 60°C.

pHTime (hours)% Degradation of this compoundMajor Degradation Product(s)
1.272< 5%Not significant
4.572< 2%Not significant
6.872< 1%Not significant
9.072~15%Degradant 1
12.072> 50%Degradant 1, Degradant 2

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor peak shape in HPLC analysis Sample pH is incompatible with the mobile phase or column.Neutralize the samples before injection. Ensure the injection solvent is compatible with the mobile phase.
No degradation observed under stress conditions The compound is highly stable, or the stress conditions are not harsh enough.Increase the temperature, extend the duration of the study, or use more extreme pH values (e.g., 1N HCl, 1N NaOH).
Multiple unknown peaks in the chromatogram Formation of multiple degradation products or interaction with buffer components.Use a mass spectrometer (LC-MS) to identify the unknown peaks. Run buffer blanks to rule out interference.[6][7]
Precipitation of the compound in buffer Poor solubility of the compound at a specific pH.Use a co-solvent (e.g., acetonitrile, methanol) in the buffer, or perform the study at a lower concentration.

Visualizations

Experimental Workflow for pH Stability Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) sample_prep Dilute Stock in Buffers (100 µg/mL) stock->sample_prep buffers Prepare Buffer Solutions (pH 1.2, 4.5, 6.8, 9.0, 12.0) buffers->sample_prep incubation Incubate at 60°C sample_prep->incubation sampling Sample at 0, 24, 48, 72h incubation->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Kinetics) hplc->data

Caption: Workflow for pH stability assessment.

Hypothetical Degradation Pathway under Strong Basic Conditions

G parent This compound C₈H₅Cl₂FO₂ decarboxylated 2,3-dichloro-6-fluorotoluene C₇H₅Cl₂F parent->decarboxylated Decarboxylation (Strong Base, Heat)

Caption: Hypothetical degradation via decarboxylation.

References

  • ANALYTICAL METHOD SUMMARIES. (2021-05-24).
  • Forced Degradation Studies - MedCrave online. (2016-12-14).
  • Analytical Method Summaries - Eurofins. (2023-12-10).
  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC.
  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC - PubMed Central.
  • Stepping Up the Pace of Drug Stability Studies | Pharmaceutical Technology. (2017-09-02).
  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research - Scribd.
  • Preparation of 2,3-difluorophenylacetic acid. Google Patents.
  • Stability Indicating Forced Degradation Studies - RJPT.
  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies.
  • phenylacetic acid - Organic Syntheses Procedure.
  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2022-11-07).

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Technical Support Center: Synthesis of 2,3-Dichloro-6-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloro-6-fluorophenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the origins of common impurities, provide robust troubleshooting strategies, and detail analytical and purification protocols to ensure the highest possible purity of your final compound.

Part 1: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common high-level questions regarding impurities encountered during the synthesis of this compound.

Q1: What are the primary categories of impurities I should anticipate in my synthesis?

A1: Impurities in the synthesis of this compound can be broadly classified into four main categories:

  • Starting Material-Related Impurities: These include unreacted precursors and isomeric variants of your starting materials that carry through the synthetic sequence.

  • Process-Related Impurities (Intermediates): These are stable chemical species formed during the reaction that have not fully converted to the final product. A classic example is the amide intermediate from an incomplete nitrile hydrolysis.

  • Side-Product Impurities: These result from competing reaction pathways. Examples include over-halogenated species, dimers, or products from reactions with solvent molecules.

  • Residual Solvents and Reagents: Volatile and non-volatile residues from the reaction and purification steps, such as toluene, methanol, or inorganic salts.[1]

Q2: My major impurity appears to be an isomer. What is the likely source and why is it so difficult to remove?

A2: Isomeric impurities are one of the most challenging issues in this synthesis. They typically arise from the initial raw material, for example, an impure 2,3-dichloro-6-fluorotoluene that contains other positional isomers. These isomers often have very similar chemical properties to the desired product, including polarity and solubility. This makes their removal by standard techniques like recrystallization or basic silica gel chromatography extremely difficult, as they co-elute or co-precipitate with the target molecule. Rigorous quality control of the initial starting materials is the most effective preventative measure.

Q3: I've detected an impurity with a mass corresponding to an amide. What is the cause?

A3: The presence of 2,3-Dichloro-6-fluorophenylacetamide is a classic indicator of incomplete hydrolysis of the corresponding benzyl cyanide precursor. The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[2] If the reaction conditions (e.g., temperature, reaction time, or concentration of the acid/base catalyst) are insufficient, the reaction can stall at the more stable amide stage, leading to its presence as a significant impurity in the crude product.

Part 2: Troubleshooting Guide: Impurity Identification and Mitigation

This section provides a problem-oriented approach to identifying and resolving specific impurity issues.

Problem 1: HPLC analysis shows a significant peak for an unreacted precursor.
  • Symptom: A peak in your HPLC chromatogram matches the retention time and mass spectrum of your starting material (e.g., 2,3-Dichloro-6-fluorobenzyl cyanide).

  • Root Cause Analysis: This points to an incomplete reaction. The cause could be insufficient reaction time, inadequate temperature, poor catalyst activity, or incorrect stoichiometry of reagents.

  • Troubleshooting & Mitigation Protocol:

    • Verify Stoichiometry: Double-check the molar equivalents of all reagents, particularly the hydrolyzing agent (acid or base) or carbonylation catalyst.

    • Increase Reaction Time/Temperature: Extend the reaction time and/or moderately increase the temperature. Monitor the reaction progress using a rapid technique like Thin-Layer Chromatography (TLC) or a quick HPLC run to determine the optimal duration.

    • Catalyst Evaluation: If using a catalyst (e.g., for carbonylation), ensure it has not degraded. Consider using a fresh batch or increasing the catalyst loading.

    • Purification: Unreacted neutral starting materials can often be effectively removed from the acidic final product through an acid-base extraction workup.[3]

Problem 2: Mass spectrometry indicates the presence of a di-substituted or over-halogenated species.
  • Symptom: LC-MS analysis reveals a peak with a molecular weight corresponding to the addition of another chloro or fluoro group to the aromatic ring.

  • Root Cause Analysis: This impurity likely originates from the synthesis of the aromatic starting material itself (e.g., the dichlorofluorotoluene precursor). Over-halogenation can occur if the conditions for halogenation are too harsh.

  • Troubleshooting & Mitigation Protocol:

    • Starting Material QC: The most critical step is to analyze your starting materials before beginning the synthesis. Use GC-MS or NMR to confirm the purity and absence of over-halogenated isomers.

    • Source High-Purity Reagents: Procure starting materials from a reputable supplier with a detailed Certificate of Analysis.

    • Advanced Purification: While challenging, separation may be possible using advanced chromatographic techniques, such as reverse-phase preparative HPLC with an optimized gradient.

Problem 3: My final product has poor solubility and NMR shows complex aromatic signals.
  • Symptom: The product is difficult to dissolve, and the ¹H or ¹⁹F NMR spectrum shows more signals in the aromatic region than expected for the pure compound. Mass spectrometry may show a peak with approximately double the mass of the product.

  • Root Cause Analysis: This often indicates the formation of dimeric or polymeric side products. For instance, in a synthesis starting from a benzyl halide, Wurtz-type coupling can lead to the formation of 1,2-bis(2,3-dichloro-6-fluorophenyl)ethane.

  • Troubleshooting & Mitigation Protocol:

    • Control Reaction Conditions: Dimerization is often promoted by highly reactive species. If using organometallic intermediates (e.g., a Grignard reagent), ensure slow addition rates and maintain low temperatures to minimize side reactions.[4]

    • Purification by Solubility: These larger, often less polar, dimeric impurities can sometimes be removed via recrystallization, as their solubility profile will differ significantly from the desired monomeric acid.[3]

Part 3: Analytical and Purification Methodologies

Recommended Analytical Workflow

A multi-technique approach is essential for robust impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): The primary method for separation and quantification.

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes.

    • Detection: UV at 220 nm and 254 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight data for each peak separated by HPLC, which is crucial for tentative impurity identification.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile starting materials, byproducts, and residual solvents. The carboxylic acid product must first be derivatized (e.g., to its methyl ester) to increase its volatility.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for the definitive structural elucidation of the final product and any isolated impurities.

Data Summary: Common Impurities and Identification
Impurity NameProbable OriginAnalytical Method of ChoiceKey Identifier
2,3-Dichloro-6-fluorobenzyl cyanideIncomplete HydrolysisHPLC, LC-MSM.W. 203.02
2,3-Dichloro-6-fluorophenylacetamideIncomplete HydrolysisHPLC, LC-MSM.W. 221.03
Isomeric Phenylacetic AcidsImpure Starting MaterialHPLC, ¹⁹F NMRDifferent retention time, distinct NMR shifts
2,3-Dichloro-6-fluorobenzyl alcoholSide reaction/hydrolysis of halideGC-MS (derivatized), LC-MSM.W. 195.01
Residual ToluenePurification SolventGC-MSM.W. 92.14
Purification Protocol: Acid-Base Extraction

This protocol is highly effective for separating the acidic product from neutral impurities like unreacted benzyl cyanide or dimeric side products.

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium bicarbonate solution (3 x volumes).

  • Combine the aqueous layers. The desired acidic product is now in the aqueous phase as its sodium salt.

  • Wash the combined aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Slowly acidify the aqueous layer to pH ~2 with cold 1M HCl. The purified this compound will precipitate out of the solution.

  • Filter the solid product, wash with cold deionized water, and dry under vacuum.

Part 4: Visualizing Reaction and Troubleshooting Pathways

The following diagrams illustrate the key chemical transformations and a logical workflow for addressing impurities.

Diagram 1: Synthetic Pathway and Impurity Formation

This diagram shows a common synthetic route via nitrile hydrolysis and highlights where major impurities can arise.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis Toluene 2,3-Dichloro- 6-fluorotoluene BenzylHalide 2,3-Dichloro- 6-fluorobenzyl halide Toluene->BenzylHalide Benzylic Halogenation Isomer Isomeric Toluene Isomer->BenzylHalide Impurity Carryover BenzylCyanide 2,3-Dichloro- 6-fluorobenzyl cyanide BenzylHalide->BenzylCyanide Cyanation Amide Amide Intermediate BenzylCyanide->Amide Partial Hydrolysis UnreactedCyanide Unreacted Benzyl Cyanide BenzylCyanide->UnreactedCyanide Incomplete Reaction FinalProduct 2,3-Dichloro-6- fluorophenylacetic acid Amide->FinalProduct Full Hydrolysis Amide->FinalProduct Stalled Reaction

Caption: Synthetic route showing impurity entry points.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical sequence for identifying and resolving impurity issues.

G cluster_confirm Confirmation start Impurity Detected in Crude Product (HPLC/TLC) lcms Run LC-MS Analysis start->lcms get_mw Obtain Molecular Weight (MW) of Impurity lcms->get_mw hypothesize Hypothesize Structure (Starting Material, Intermediate, Side Product?) get_mw->hypothesize isolate Isolate Impurity (Prep-HPLC / Column) hypothesize->isolate nmr Run NMR (¹H, ¹³C, ¹⁹F) isolate->nmr confirm Confirm Structure nmr->confirm mitigate Select Mitigation Strategy (Re-run Reaction, Modify Workup, Change Purification) confirm->mitigate Structure Confirmed end_node Achieve Target Purity mitigate->end_node

Caption: A systematic approach to impurity troubleshooting.

References

  • ATSDR. (n.d.). Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • NORMAN. (2021). Analytical Method Summaries. NORMAN Network.
  • Google Patents. (2008). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • Google Patents. (2008). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • Google Patents. (2012). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
  • U.S. EPA. (1996). Chapter 2 - Choosing the Correct Procedure. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Nageswara Rao, R., & Nagaraju, V. (2011). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America.
  • Google Patents. (2011). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Asian Journal of Research in Chemistry. (2018). Impurity Profiling With Use of Hyphenated Techniques.
  • Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,3-Dichloro-6-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the purification of 2,3-Dichloro-6-fluorophenylacetic acid.

Welcome to the technical support guide for the purification of this compound (CAS 886497-57-0). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into common purification challenges. As an essential intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API)[1]. This guide offers a series of frequently asked questions, troubleshooting protocols, and detailed experimental workflows to help you navigate the complexities of its purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Impurities in the crude product can originate from various sources, including the raw materials used in synthesis, side reactions, and degradation products[2]. For substituted phenylacetic acids, common impurities include:

  • Isomeric Impurities: Positional isomers formed during the synthesis (e.g., 2,5-Dichloro-6-fluorophenylacetic acid or 3,4-Dichloro-6-fluorophenylacetic acid).

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

  • Reaction Byproducts: Compounds formed from competing reaction pathways. For instance, in syntheses involving carbonylation, incompletely reacted intermediates may be present[3].

  • Residual Solvents and Reagents: Solvents used in the reaction or initial workup, as well as leftover reagents[1].

A comprehensive impurity profile is crucial for developing an effective purification strategy[1].

Q2: What are the primary laboratory-scale methods for purifying this compound?

A2: The most effective purification methods leverage the acidic nature and solid-state properties of the compound. The primary techniques are:

  • Recrystallization: An excellent method for removing minor impurities from a solid product. The selection of an appropriate solvent system is critical for success[4][5].

  • Acid-Base Extraction: This classic technique is highly effective for separating acidic compounds from neutral or basic impurities. It involves dissolving the crude product in an organic solvent and extracting it into an aqueous base, followed by precipitation[4][6].

  • Column Chromatography: Flash chromatography or preparative HPLC can be used to separate the target compound from closely related impurities, such as isomers, that are difficult to remove by other means[5][7].

Q3: How do I select the most appropriate purification method for my sample?

A3: The choice of method depends on the impurity profile and the desired scale of purification.

  • For crude material with a high concentration of non-acidic impurities, Acid-Base Extraction is an excellent first step.

  • If the product is already relatively pure (>90%) and solid, Recrystallization is often the most efficient method to achieve high purity.

  • When dealing with stubborn, structurally similar impurities like isomers, Column Chromatography is the method of choice, though it can be more time-consuming and resource-intensive[7].

Below is a decision-making workflow to guide your selection.

G start Crude this compound q1 What is the main type of impurity? start->q1 extraction Perform Acid-Base Extraction q1->extraction  Neutral/Basic q2 Is the product a solid? q1->q2 Acidic / Isomeric   extraction->q2 recrystallize Perform Recrystallization q2->recrystallize Yes chromatography Use Column Chromatography q2->chromatography No (Oily) q3 Purity >99.5%? recrystallize->q3 chromatography->q3 end High-Purity Product q3->end Yes fail Re-evaluate Impurity Profile q3->fail No

Caption: Decision tree for selecting a purification method.

Q4: Which analytical techniques should be used to confirm the purity of the final product?

A4: A combination of analytical methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity determination, capable of separating and quantifying trace impurities[1][7]. A reverse-phase method is typically suitable for phenylacetic acid derivatives[8].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents. The sample may require derivatization to increase its volatility[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard[1][10].

  • Melting Point Analysis: A sharp melting point within the expected range (131-135°C) is a strong indicator of high purity[11]. Impurities typically cause melting point depression and broadening[12].

Troubleshooting Purification Issues

This guide addresses common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield/Recovery 1. Inappropriate Recrystallization Solvent: The product may be too soluble in the chosen solvent, even at low temperatures. 2. Product Loss During Extraction: The product may have some solubility in the aqueous phase during workup, or the pH was not sufficiently acidic during precipitation[5]. 3. Incomplete Precipitation: Not allowing enough time or cooling to a low enough temperature for the product to fully crystallize out of solution.1. Optimize Solvent System: Test different solvents or solvent/anti-solvent mixtures. A good solvent should fully dissolve the compound when hot but cause it to be sparingly soluble when cold. 2. Adjust pH & Back-Extract: Ensure the aqueous layer is acidified to pH < 2 with a strong acid (e.g., conc. HCl) to fully precipitate the product[13]. Perform a back-extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. 3. Increase Crystallization Time/Lower Temperature: Allow the solution to stand at 0-4°C for several hours or even overnight.
Persistent Impurities After Recrystallization 1. Co-crystallization: The impurity has similar solubility properties to the desired product and crystallizes with it. 2. Isomeric Impurity: Isomers often have very similar physical properties, making separation by recrystallization difficult.1. Change Solvent System: Switch to a solvent with different polarity, which may alter the relative solubilities of the product and impurity. 2. Perform a Second Recrystallization: A second pass may be sufficient to remove the remaining impurity. 3. Use Column Chromatography: This is the most effective method for separating closely related compounds like isomers[7].
Product Oiling Out Instead of Crystallizing 1. High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as an oil. 2. Supersaturation: The solution is too concentrated, or cooling is too rapid, preventing the formation of a crystal lattice. 3. Residual Solvent: Trapped solvent can prevent solidification.1. Initial Purification Step: Use acid-base extraction or flash chromatography to remove the bulk of impurities before attempting recrystallization. 2. Modify Crystallization Conditions: Dilute the solution with more hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. 3. Trituration: If an oil forms, decant the solvent and add a non-polar solvent (e.g., hexane or pentane) in which the product is insoluble. Stir or sonicate the mixture to encourage solidification.
Inconsistent Purity Between Batches 1. Variability in Crude Material: The quality and impurity profile of the starting material may differ from batch to batch. 2. Lack of Process Control: Inconsistent reaction conditions (temperature, time) or purification procedures.1. Standardize Input Material: Analyze the crude material from each batch before purification to identify any significant differences in the impurity profile. 2. Implement Strict Protocols: Adhere to a standardized and well-documented purification protocol. Continuous monitoring and quality assurance are essential for reproducible results[1].

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude product (10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (150 mL).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium bicarbonate (NaHCO₃) solution (3 x 50 mL). The acidic product will move into the aqueous layer as its sodium salt. Combine the aqueous layers.

    • Expertise Note: Sodium bicarbonate is a weak base and is preferred over stronger bases like NaOH to minimize potential hydrolysis of any ester impurities.

  • Organic Wash: Wash the combined aqueous layers with fresh ethyl acetate (30 mL) to remove any remaining neutral or basic impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) with stirring until the pH is ~1-2. The pure this compound will precipitate as a solid[13].

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable for material that is already >90% pure.

  • Solvent Selection: Choose a suitable solvent or solvent system. A mixture of ethanol and water is often effective for phenylacetic acids[14]. Determine the optimal ratio by testing small quantities.

  • Dissolution: Place the crude solid (10 g) in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Below is a generalized workflow for a multi-step purification process.

G cluster_0 Primary Purification cluster_1 Secondary Purification cluster_2 Analysis & Final Product crude Crude Product extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization extraction->recrystallization Intermediate Purity Solid analysis Purity Analysis (HPLC, NMR) recrystallization->analysis final_product Dried, High-Purity Product (>99.5%) analysis->final_product

Caption: General workflow for multi-step purification.

References

  • Arborpharmchem. (2024). API Intermediates Production Purity.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • Chemsrc. (2019). Fluorophenylacetic acid series.
  • Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
  • Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • Organic Syntheses. (n.d.). diphenylacetic acid.
  • PharmaGuideHub. (2025). Impurities in Pharmaceutical Substances.
  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). This compound.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).

Sources

Technical Support Center: Optimizing the Synthesis of 2,3-Dichloro-6-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloro-6-fluorophenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and overcome common challenges.

Introduction

The synthesis of this compound, a key building block in various pharmaceutical and agrochemical compounds, can be challenging due to the specific substitution pattern on the aromatic ring. The presence of two electron-withdrawing chlorine atoms and a fluorine atom can significantly influence the reactivity of intermediates and the overall efficiency of the synthetic route. This guide will explore common synthetic pathways and provide detailed troubleshooting for each step.

Section 1: Synthesis via Side-Chain Chlorination of 2,3-Dichloro-6-fluorotoluene and Subsequent Cyanation/Hydrolysis

This is a common and often cost-effective route, starting from the readily available 2,3-dichloro-6-fluorotoluene.

Experimental Workflow

A 2,3-Dichloro-6-fluorotoluene B Side-Chain Chlorination (e.g., NCS, light/initiator) A->B Step 1 C 2,3-Dichloro-6-fluorobenzyl chloride B->C D Cyanation (e.g., NaCN, KCN) C->D Step 2 E 2,3-Dichloro-6-fluorobenzyl cyanide D->E F Hydrolysis (Acid or Base catalysis) E->F Step 3 G This compound F->G

Caption: Workflow for synthesis via side-chain chlorination.

Troubleshooting Guide & FAQs

Step 1: Side-Chain Chlorination

Q1: My side-chain chlorination of 2,3-dichloro-6-fluorotoluene is sluggish and gives a mixture of products, including di- and tri-chlorinated species. How can I improve the selectivity for the monochlorinated product?

A1: This is a common issue arising from the free-radical nature of side-chain halogenation. Over-chlorination can be a significant side reaction. Here’s how to troubleshoot:

  • Control of Reaction Time and Monitoring: It is crucial to monitor the reaction closely, typically by Gas Chromatography (GC). The reaction should be stopped once the desired conversion to the monochlorinated product is achieved to prevent further chlorination.[1][2]

  • Initiator/Light Source: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and active. If using photochemical initiation, check the output of your UV lamp. Inconsistent initiation can lead to poor reaction rates and a broader product distribution.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) can sometimes offer better selectivity over chlorine gas. The reaction with NCS is often easier to control on a lab scale.

  • Temperature Control: Maintain a consistent and optimal temperature. For many side-chain chlorinations, a temperature range of 120-180°C is employed.[3] Lowering the temperature slightly might improve selectivity but will also decrease the reaction rate.

Q2: I am observing ring chlorination in addition to side-chain chlorination. What is causing this and how can I prevent it?

A2: Ring chlorination is a competing electrophilic aromatic substitution reaction. While the conditions for radical side-chain chlorination are designed to minimize this, it can still occur.

  • Absence of Lewis Acids: Ensure your starting material and solvent are free from any trace Lewis acids (e.g., iron filings from a stirrer bar) which can catalyze ring chlorination.

  • Reaction Conditions: Strictly adhere to radical-promoting conditions. This means using a radical initiator or UV light and avoiding conditions that favor electrophilic attack on the aromatic ring.

Step 2: Cyanation

Q3: The cyanation of 2,3-dichloro-6-fluorobenzyl chloride is giving low yields. What are the critical parameters to optimize?

A3: Low yields in this nucleophilic substitution can be due to several factors:

  • Cyanide Source and Solubility: Sodium or potassium cyanide are commonly used. The choice of solvent is critical for dissolving the cyanide salt. Often, a mixture of a polar aprotic solvent (like DMSO or DMF) and water is used to facilitate the reaction.[4]

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate and yield by transporting the cyanide anion into the organic phase where the benzyl chloride is dissolved.

  • Reaction Temperature: The reaction is typically heated to ensure a reasonable rate. However, excessive temperatures can lead to decomposition of the product or starting material. A temperature range of 60-100°C is a good starting point.

  • Purity of Starting Material: Ensure your 2,3-dichloro-6-fluorobenzyl chloride is free of impurities, especially any remaining chlorinating agents from the previous step, which could react with the cyanide.

Step 3: Hydrolysis

Q4: The hydrolysis of 2,3-dichloro-6-fluorobenzyl cyanide to the carboxylic acid is incomplete, and I am isolating the amide intermediate. How can I drive the reaction to completion?

A4: The hydrolysis of nitriles proceeds through an amide intermediate, and sometimes this can be the major product under milder conditions.

  • Harsher Reaction Conditions: To push the reaction to the carboxylic acid, more forcing conditions are generally required. This can mean increasing the concentration of the acid or base, raising the reaction temperature, and extending the reaction time.[5]

  • Acid vs. Base Hydrolysis:

    • Acid Hydrolysis: Refluxing with a strong acid like concentrated HCl or H₂SO₄ is often effective. The in-situ formation of the ammonium salt of the byproduct ammonia can help drive the equilibrium towards the carboxylic acid.

    • Base Hydrolysis: Strong bases like NaOH or KOH are used, typically at elevated temperatures. After the reaction, an acidic workup is necessary to protonate the carboxylate salt to the final carboxylic acid.

  • Steric Hindrance: The ortho-substituents on the phenyl ring may sterically hinder the approach of water/hydroxide to the nitrile or the intermediate amide. This might necessitate more vigorous conditions than for less substituted benzyl cyanides.

ParameterTypical RangeNotes
Side-Chain Chlorination
Temperature120-180 °CMonitor for selectivity
InitiatorAIBN, BPO, or UV lightEnsure activity/functionality
Cyanation
Temperature60-100 °CAvoid decomposition
SolventDMSO/water, DMF/waterTo dissolve cyanide salt
CatalystPhase-transfer catalystHighly recommended
Hydrolysis
ReagentConc. HCl, H₂SO₄, or NaOH/KOHChoice depends on substrate stability
TemperatureRefluxOften required for completion

Section 2: Synthesis via the Willgerodt-Kindler Reaction

This route is an alternative for converting an acetophenone derivative to the corresponding phenylacetic acid.

Experimental Workflow

A 2,3-Dichloro-6-fluoroacetophenone B Willgerodt-Kindler Reaction (Sulfur, Morpholine) A->B Step 1 C Thiomorpholide Intermediate B->C D Hydrolysis (Acid or Base) C->D Step 2 E This compound D->E

Caption: Workflow for the Willgerodt-Kindler synthesis.

Troubleshooting Guide & FAQs

Q1: The Willgerodt-Kindler reaction of my 2,3-dichloro-6-fluoroacetophenone is giving a low yield of the thiomorpholide. How can I optimize this?

A1: The Willgerodt-Kindler reaction is sensitive to several parameters.[6][7][8][9]

  • Reagent Stoichiometry: The molar ratio of the ketone, sulfur, and amine (typically morpholine) is crucial. An excess of the amine and sulfur is often used.

  • Temperature: This reaction generally requires high temperatures, often refluxing in a high-boiling solvent or even neat. A typical temperature range is 130-160°C.

  • Reaction Time: The reaction can be slow, sometimes requiring several hours to go to completion. Monitor the reaction by TLC or GC to determine the optimal time.

  • Purity of Starting Materials: Ensure your starting acetophenone is pure, as impurities can interfere with the reaction.

Q2: The hydrolysis of the thiomorpholide intermediate is proving difficult. What conditions are recommended?

A2: The hydrolysis of the stable thiomorpholide requires vigorous conditions.

  • Strong Acid or Base: Refluxing with a strong acid (e.g., concentrated HCl or a mixture of acetic acid and sulfuric acid) or a strong base (e.g., aqueous or alcoholic NaOH or KOH) is necessary.[10]

  • Co-solvents: The use of a co-solvent like ethanol or dioxane can help to solubilize the thiomorpholide and facilitate hydrolysis.

ParameterTypical RangeNotes
Willgerodt-Kindler Reaction
Temperature130-160 °CHigh temperature is essential
ReagentsSulfur, MorpholineUse in excess
Hydrolysis
ReagentConc. H₂SO₄/AcOH or NaOH/EtOHVigorous conditions are necessary
TemperatureRefluxFor complete conversion

Section 3: Synthesis via Grignard Reagent Carboxylation

This route involves the formation of a Grignard reagent from the corresponding benzyl halide, followed by reaction with carbon dioxide.

Experimental Workflow

A 2,3-Dichloro-6-fluorobenzyl chloride B Grignard Formation (Mg, THF/Ether) A->B Step 1 C 2,3-Dichloro-6-fluorobenzylmagnesium chloride B->C D Carboxylation (CO₂) C->D Step 2 E Acidic Workup D->E Step 3 F This compound E->F

Caption: Workflow for Grignard reagent carboxylation.

Troubleshooting Guide & FAQs

Q1: I am having difficulty initiating the Grignard reaction with 2,3-dichloro-6-fluorobenzyl chloride. What are some common reasons for this?

A1: Grignard reagent formation can be notoriously tricky to initiate.

  • Anhydrous Conditions: The absolute requirement for Grignard reactions is the strict exclusion of water. All glassware must be flame-dried, and solvents must be anhydrous.

  • Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activating the magnesium is often necessary. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere.

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents.

  • Initiation Temperature: Sometimes, gentle warming is required to initiate the reaction. Once initiated, it is often exothermic and may require cooling to maintain control.

Q2: My Grignard carboxylation is giving a significant amount of Wurtz coupling byproduct (1,2-bis(2,3-dichloro-6-fluorophenyl)ethane). How can I minimize this?

A2: Wurtz coupling is a common side reaction in Grignard preparations.

  • Slow Addition: Add the benzyl chloride slowly to the magnesium suspension. This keeps the concentration of the benzyl chloride low and favors the reaction with magnesium over coupling with the already formed Grignard reagent.

  • Temperature Control: Maintain a moderate temperature during the formation of the Grignard reagent. Overheating can promote side reactions.

  • Efficient Carboxylation: Ensure a high concentration of CO₂ during the carboxylation step. This can be achieved by bubbling dry CO₂ gas through the solution or by pouring the Grignard solution onto crushed dry ice. This rapid reaction with CO₂ can outcompete the coupling side reaction.[11]

ParameterTypical RangeNotes
Grignard Formation
ConditionsStrictly anhydrousEssential for success
SolventAnhydrous THF or Et₂O
Carboxylation
ReagentDry CO₂ (gas or solid)Use in large excess
TemperatureLow temperature (e.g., -78 °C to 0 °C)To minimize side reactions

Section 4: Purification of this compound

Q1: What is the recommended method for purifying the final product?

A1: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying solid organic acids. A suitable solvent system needs to be identified through small-scale trials. Common solvents for recrystallizing phenylacetic acids include toluene, hexanes, or mixtures of water with a miscible organic solvent like ethanol.[10][12]

  • Acid-Base Extraction: If you have neutral impurities, you can dissolve the crude product in a suitable organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the sodium salt of your acid, can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, acidification of the aqueous layer will precipitate the pure acid, which can be collected by filtration.

  • Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can sometimes be problematic due to streaking. It is often reserved for situations where recrystallization and extraction are ineffective.

References

Sources

Troubleshooting guide for 2,3-Dichloro-6-fluorophenylacetic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the experimental complexities of 2,3-Dichloro-6-fluorophenylacetic acid, designed for professionals in research and drug development.

Technical Support Center: this compound

Welcome to the technical support resource for this compound (CAS 886497-57-0). This guide, structured in a question-and-answer format, addresses common and specific challenges encountered during experimental work with this compound. As Senior Application Scientists, our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

Section 1: Compound Properties, Handling, and Storage

This section covers the fundamental characteristics of this compound and the best practices for its safe handling and storage.

Question: What are the basic physical and chemical properties of this compound?

Answer: Understanding the fundamental properties is the first step in experimental design. This compound is a solid compound at room temperature. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 886497-57-0[1][2][3][4]
Molecular Formula C₈H₅Cl₂FO₂[1][2][4]
Molecular Weight 223.03 g/mol [1][3]
Appearance Solid (typically off-white)[2]
Melting Point 131-135 °C[1][3]
Purity (Typical) >95%[2][4]

Question: What are the primary safety hazards and necessary precautions for handling this compound?

Answer: This compound is classified as hazardous and requires careful handling. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[4]

Core Safety Protocols:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7] Ensure that safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[7][8]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[5][7]

    • Respiratory Protection: Avoid creating and breathing dust. If dust formation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][8]

  • Handling Practices: Wash hands thoroughly after handling.[8] Avoid contact with skin, eyes, and clothing.[7][9]

Question: How should I properly store this compound to ensure its stability?

Answer: The compound is stable under recommended storage conditions.[8][9][10] To maintain its integrity, store it in a tightly closed container in a cool, dry, and well-ventilated area.[5][7][10] Keep it away from incompatible substances such as strong oxidizing agents and bases, which could promote degradation.[8][9][10] Upon thermal decomposition, it may release hazardous gases including carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride (HCl).[8][9][10]

Section 2: Solubility and Solution Preparation

Effective solution preparation is critical for reaction success, analytical accuracy, and formulation development.

Question: I'm having trouble dissolving the compound. What solvents are recommended?

Answer: The solubility of this compound has not been extensively published. However, based on its structure—a moderately polar aromatic carboxylic acid—we can predict its behavior using the "like dissolves like" principle.[11]

  • Recommended Solvents: It is expected to have good solubility in polar organic solvents such as:

    • Alcohols (Methanol, Ethanol)

    • Ketones (Acetone)

    • Ethers (Tetrahydrofuran - THF)

    • Esters (Ethyl Acetate)

    • Aprotic Polar Solvents (DMSO, DMF)

  • Poor Solvents: Solubility will likely be low in nonpolar solvents like hexane and other aliphatic hydrocarbons.[12][13]

  • Aqueous Solubility: As a carboxylic acid, its solubility in neutral water is expected to be low. However, it will readily dissolve in aqueous basic solutions (e.g., 1M NaOH, NaHCO₃, Na₂CO₃) through deprotonation to form the much more polar and soluble carboxylate salt. This property is key for purification via acid-base extraction.

Question: My solution appears cloudy or forms a precipitate over time. What's happening?

Answer: This can be due to several factors:

  • Saturation: You may have exceeded the solubility limit in the chosen solvent at that temperature. Try gently warming the solution or adding more solvent.

  • Temperature Effects: Solubility is temperature-dependent. If a solution was prepared warm and then cooled, the compound may precipitate out. This is the principle behind recrystallization.

  • pH Changes: If using a buffered aqueous solution, a slight shift in pH towards the acidic side can cause the less soluble protonated acid to precipitate. Ensure your buffer has sufficient capacity.

  • Degradation: While stable under normal conditions, prolonged exposure to incompatible substances or harsh conditions (e.g., strong light, high heat) could potentially lead to the formation of insoluble degradation products.

Experimental Protocol: Determining Approximate Solubility

This protocol provides a straightforward method to estimate solubility in a new solvent, adapted from standard laboratory procedures.[14]

  • Preparation: Add a known mass of this compound (e.g., 10 mg) to a vial.

  • Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL increments) while stirring or vortexing at a constant temperature (e.g., 25 °C).

  • Observation: Continue adding solvent until the solid completely dissolves.

  • Calculation: Calculate the approximate solubility (e.g., in mg/mL) based on the total volume of solvent added. For more precise measurements, an equilibrium-based method followed by quantitative analysis (e.g., UV-Vis or HPLC) is required.

Section 3: Analytical Troubleshooting

Accurate analytical data is non-negotiable. This section addresses common issues with HPLC, GC-MS, and NMR analysis.

Question: I am developing an HPLC method. What are good starting conditions and how do I resolve poor peak shape?

Answer: For a substituted phenylacetic acid, a reverse-phase HPLC method is the standard approach.

Recommended Starting Protocol: [15]

  • Column: C18 or a specialized column like Primesep SB (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (MeCN) and Water.

  • Buffer: Add 0.1% formic acid or acetic acid to both the water and MeCN. This is crucial to suppress the ionization of the carboxylic acid, which prevents peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at ~264 nm.

  • Injection Volume: 5-10 µL.

Troubleshooting Poor Peak Shape:

  • Peak Tailing: This is the most common issue for acids. It's almost always caused by the compound interacting with the silica support in its ionized (anionic) form.

    • Solution: Ensure your mobile phase is sufficiently acidic (pH < 4) by adding formic or acetic acid. This keeps the compound in its neutral, protonated state.

  • Peak Fronting: This often indicates column overloading.

    • Solution: Dilute your sample and inject a smaller volume.

  • Split Peaks: This could be due to a partially blocked frit, a void in the column packing, or co-elution with an impurity.

    • Solution: First, try flushing the column. If that fails, try a different sample preparation method to remove the impurity. As a last resort, the column may need to be replaced.

Question: Can I analyze this compound by GC-MS? My results are not reproducible.

Answer: Direct analysis of a carboxylic acid by GC-MS is challenging due to its low volatility and high polarity, which leads to poor peak shape and adsorption in the inlet and column.

Causality: The polar carboxylic acid group interacts strongly with active sites in the GC system, causing peak tailing and poor reproducibility.

Solution: Derivatization You must convert the carboxylic acid to a more volatile, less polar ester. A common method is methylation.

  • Sample Prep: Dissolve a known amount of your sample in a suitable solvent (e.g., Toluene).

  • Reagent: Add a methylating agent like (Trimethylsilyl)diazomethane (TMS-diazomethane) or Methanolic HCl. TMS-diazomethane is effective but requires caution.

  • Reaction: The reaction is typically fast at room temperature.

  • Analysis: Inject the resulting solution of the methyl ester derivative into the GC-MS. This derivative will be much more volatile and produce sharp, reproducible peaks.

A standard GC-MS workflow involves extraction, derivatization, addition of an internal standard, and analysis by GC-MS in selected ion monitoring (SIM) mode for best sensitivity.[16][17][18]

Question: What should I look for in the NMR spectrum to confirm the structure, and why are my aromatic signals so complex?

Answer: NMR is a powerful tool for structure confirmation. For this compound (C₈H₅Cl₂FO₂), you should expect:

  • ¹H NMR:

    • Carboxylic Acid (-COOH): A broad singlet far downfield, typically >10 ppm. This peak may be absent if using a deuterated solvent that allows for H/D exchange (like D₂O or CD₃OD).

    • Methylene (-CH₂-): A singlet around 3.5-4.0 ppm.

    • Aromatic Protons (-ArH): Two protons in the aromatic region (7-8 ppm). These will appear as complex multiplets due to coupling to each other and to the fluorine atom. The fluorine atom will cause additional splitting (J-coupling), which is a key diagnostic feature.

  • ¹³C NMR:

    • Carbonyl (-C=O): A signal around 170-180 ppm.

    • Methylene (-CH₂-): A signal around 35-45 ppm.

    • Aromatic Carbons: Six distinct signals in the 110-165 ppm range. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings (²JCF, ³JCF). This C-F coupling is definitive proof of the fluorine's presence and position. You can consult spectral databases for similar fluorinated compounds to predict the patterns.[19][20]

Troubleshooting Complex Spectra: The complexity in the aromatic region is not an error; it is expected. The combination of proton-proton (H-H) coupling and proton-fluorine (H-F) coupling creates higher-order splitting patterns. This is valuable information for confirming the substitution pattern on the aromatic ring.

Section 4: Purification and Reaction Monitoring

Achieving high purity is essential for subsequent applications. This section provides guidance on purification strategies.

Question: My synthesis reaction produced a crude mixture. What is the most effective way to purify the final product?

Answer: A combination of acid-base extraction followed by recrystallization is a robust and highly effective method for purifying carboxylic acids like this one.

Workflow Diagram: Purification Strategy

G cluster_0 Step 1: Liquid-Liquid Extraction cluster_1 Step 2: Isolation and Recrystallization crude Crude Reaction Mixture (in Ethyl Acetate) wash_base Wash with aq. NaHCO₃ crude->wash_base separate_layers Separate Layers wash_base->separate_layers org_layer Organic Layer (Neutral/Basic Impurities) separate_layers->org_layer aq_layer Aqueous Layer (Product as Sodium Salt) separate_layers->aq_layer acidify Acidify Aqueous Layer (with 2M HCl to pH ~1) aq_layer->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize Solid (e.g., Ethanol/Water) filter->recrystallize pure_product Pure Product (Filter and Dry) recrystallize->pure_product

Caption: A two-stage purification workflow for this compound.

Detailed Protocol Steps:

  • Acid-Base Extraction:

    • Dissolve the crude material in an organic solvent like ethyl acetate or diethyl ether.

    • Transfer to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move into the aqueous layer as its sodium salt, leaving neutral impurities behind in the organic layer.

    • Separate the layers. The organic layer can be discarded (or checked for product loss by TLC/LC-MS).

    • Re-acidify the aqueous layer by slowly adding 2M HCl with stirring until the pH is ~1. The pure product will precipitate out as a solid.

    • Collect the solid by vacuum filtration and wash with cold water.[21]

  • Recrystallization:

    • The filtered solid can be further purified by recrystallization.

    • Choose a suitable solvent or solvent pair (e.g., ethanol/water, acetone/hexane). Dissolve the solid in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

    • Collect the crystals by vacuum filtration and dry them thoroughly.

Question: How do I choose the right troubleshooting path when an experiment fails?

Answer: A systematic approach is key. Don't change multiple variables at once. If an experiment fails once, consider re-running it to rule out simple human error before investing significant time in troubleshooting.[22]

Troubleshooting Decision Workflow

G start Experiment Fails (e.g., low yield, no product) rerun Repeat Experiment Exactly (Control for human error) start->rerun fails_again Does it fail again? rerun->fails_again success Success! (Likely random error) fails_again->success No troubleshoot Begin Systematic Troubleshooting fails_again->troubleshoot Yes reagents Check Reagents (Age, purity, storage) troubleshoot->reagents conditions Review Conditions (Temp, time, atmosphere) troubleshoot->conditions analysis Verify Analysis (Is the detection method working?) troubleshoot->analysis pos_control Run Positive Control (Does a known reaction work?) reagents->pos_control conditions->pos_control neg_control Run Negative Control (Any product without starting material?) analysis->neg_control pos_control->reagents If fails, issue is here pos_control->conditions If fails, issue is here neg_control->analysis If positive, issue is here

Caption: A logical workflow for troubleshooting failed experiments.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. [Link]

  • Fluorophenylacetic acid series | Chemical Product Catalog. (2019). Chemsrc. [Link]

  • Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98%. (n.d.). Cole-Parmer. [Link]

  • This compound | 886497-57-0. (n.d.). Sigma-Aldrich. [Link]

  • Chem 117 Reference Spectra Spring 2011. (2011). [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021). [Link]

  • Analytical Method Summaries - Eurofins. (2023). [Link]

  • This compound. (n.d.). Chongqing Chemdad Co. [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. (n.d.). SIELC Technologies. [Link]

  • Troubleshooting and optimizing lab experiments. (2022). YouTube. [Link]

  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. (n.d.). PubMed Central. [Link]

  • Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. (n.d.). PubMed Central. [Link]

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008).
  • Preparation method of 2,6-dichloro-3-fluorobenzonitrile. (n.d.).
  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2022). [Link]

  • A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. (2012). ResearchGate. [Link]

  • Spectroscopy Data for Undergraduate Teaching. (2023). ERIC. [Link]

  • Degradation of 2,4,6-trichlorophenol by Phanerochaete chrysosporium: involvement of reductive dechlorination. (1998). PubMed. [Link]

  • Purification of Laboratory Chemicals, Sixth Edition. (n.d.). Neilson Lab. [Link]

  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester. [Link]

  • Properties of Common Organic Solvents. (2022). [Link]

  • 2-Chloro-6-fluorophenylacetic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). NIH. [Link]

  • Fenton process for degradation of selected chlorinated aliphatic hydrocarbons exemplified by trichloroethylene, 1,1-dichloroethylene and chloroform. (2016). ResearchGate. [Link]

  • 2,4-Dichloro-1-fluorobenzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

Sources

Preventing degradation of 2,3-Dichloro-6-fluorophenylacetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,3-Dichloro-6-fluorophenylacetic acid. This resource is designed to provide in-depth guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we understand the critical importance of sample integrity. This guide offers practical, scientifically-grounded advice to help you prevent degradation and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

The stability of this compound in solution is primarily influenced by several key factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Halogenated aryl-acetic acids, like this compound, can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[3] Additionally, exposure to ultraviolet (UV) light can induce photodegradation, a common issue with chlorinated aromatic compounds.[4][5] Elevated temperatures can accelerate these degradation processes.

Q2: What is the optimal pH range for storing solutions of this compound?

To minimize hydrolysis, solutions of this compound should be maintained in a slightly acidic to neutral pH range (approximately pH 4-7). Both highly acidic and highly alkaline conditions can catalyze the hydrolysis of the acetic acid side chain or potentially lead to other reactions involving the halogen substituents.[2][3] It is advisable to use buffered solutions to maintain a stable pH during storage and experimentation.

Q3: What solvents are recommended for dissolving and storing this compound?

For long-term storage, it is recommended to store the compound as a solid at 2-8°C.[6] When preparing solutions, the choice of solvent is critical. While slightly soluble in water, organic solvents are generally preferred for creating stock solutions.[7] High-purity aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are good choices. If aqueous solutions are necessary for your experiment, it is best to prepare them fresh from a stock solution. When using aqueous media, consider buffers appropriate for the desired pH range.

Q4: How should I store solutions of this compound to prevent degradation?

Proper storage is crucial for maintaining the integrity of your solutions. Here are some best practices:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow down potential degradation reactions. For long-term storage, consider freezing at -20°C or below.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[8] This is particularly important to prevent photodegradation.

  • Atmosphere: For sensitive experiments, consider purging the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Container Type: Use high-quality, inert glass or polypropylene containers.[9] Avoid reactive plastics or containers with metallic components that could potentially catalyze degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: I'm observing a loss of potency or inconsistent results with my this compound solution over time.

Possible Cause: This is a strong indicator of compound degradation. The loss of the active pharmaceutical ingredient (API) can lead to reduced efficacy in your assays.[8]

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that your solutions are stored at the recommended temperature and protected from light.[8]

    • Check the pH of your solution. A shift in pH could indicate buffer degradation or interaction with the storage container.

  • Perform a Forced Degradation Study:

    • To understand the stability of your compound under your specific experimental conditions, a forced degradation study is recommended.[1][2] This involves exposing your compound to stress conditions like high temperature, extreme pH, oxidation, and light.[10]

    • This will help identify the primary degradation pathways and the resulting degradation products.

  • Analytical Confirmation:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the parent compound and detect any degradation products.[11][12]

    • Comparing a freshly prepared standard to your aged solution will confirm if degradation has occurred.

Issue 2: I see the appearance of new, unidentified peaks in my chromatogram when analyzing my this compound solution.

Possible Cause: The appearance of new peaks strongly suggests the formation of degradation products.

Troubleshooting Steps:

  • Characterize the Degradants:

    • Utilize LC-MS/MS to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., hydrolysis, decarboxylation, or dehalogenation).

  • Review Experimental Conditions:

    • Hydrolysis: If the mass of a degradant corresponds to the loss of the acetyl group or a halogen, hydrolysis is a likely cause. Re-evaluate the pH of your solution and buffers.[3]

    • Photodegradation: If your experiment involves exposure to light, consider if the new peaks are a result of photodegradation.[4] Repeat a small-scale experiment in the dark to see if the peaks are still present.

    • Oxidation: The presence of oxidizing agents in your reagents or exposure to air can lead to oxidative degradation.

Experimental Protocols
Protocol 1: General Solution Preparation and Storage
  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of the compound in a clean, dry weighing vessel.

  • Dissolve the compound in a suitable solvent (e.g., HPLC-grade acetonitrile or DMSO) to prepare a concentrated stock solution.

  • For aqueous working solutions, dilute the stock solution with the appropriate buffered solution (pH 4-7).

  • Store stock and working solutions in amber glass vials with PTFE-lined caps at 2-8°C for short-term use or at -20°C for longer-term storage.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a general framework for conducting a forced degradation study. The specific conditions may need to be adjusted based on the stability of the molecule.[3]

  • Prepare Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (short-term) or ≤ -20°C (long-term)Reduces the rate of chemical degradation.
pH 4-7Minimizes acid or base-catalyzed hydrolysis.
Light Exposure Protect from light (use amber vials)Prevents photodegradation.[8]
Solvent Aprotic solvents (e.g., Acetonitrile, DMSO) for stock solutionsEnhances stability compared to aqueous solutions.
Container Inert glass or polypropylenePrevents leaching and catalytic degradation.[9]
Visualizations
Diagram 1: Troubleshooting Logic for Degradation Issues

G start Inconsistent Results or New Chromatographic Peaks check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage analytical_confirm Analyze via Stability-Indicating Method (e.g., HPLC-MS) start->analytical_confirm Direct Analysis forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_storage->forced_degradation If conditions are correct forced_degradation->analytical_confirm characterize Identify Degradants (LC-MS/MS) analytical_confirm->characterize Degradation Confirmed review_conditions Review Experimental Conditions characterize->review_conditions remediate Implement Corrective Actions: - Adjust pH/Buffer - Protect from Light - Use Fresh Solutions review_conditions->remediate

Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.

Diagram 2: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation parent This compound hydrolysis_product Decarboxylation or Side-Chain Cleavage Products parent:f0->hydrolysis_product:f0 H₂O / H⁺ or OH⁻ photo_product Dehalogenated or Ring-Opened Products parent:f0->photo_product:f0 UV Light oxidation_product Hydroxylated or Oxidized Products parent:f0->oxidation_product:f0 [O]

Sources

Technical Support Center: Enhancing the Yield of 2,3-Dichloro-6-fluorophenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dichloro-6-fluorophenylacetic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its halogenated structure is key to the biological activity of several target molecules. However, the synthesis of this compound can be challenging, often leading to suboptimal yields and the formation of difficult-to-remove impurities. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this compound.

This guide will explore a plausible and robust multi-step synthesis pathway, addressing potential issues at each stage. The insights provided are based on established principles of organic chemistry and proven strategies for analogous halogenated aromatic compounds.

Proposed Synthesis Pathway

A common and effective strategy for the synthesis of phenylacetic acids from toluene derivatives involves a two-step process: side-chain halogenation followed by hydrolysis of the resulting benzyl halide. For this compound, the synthesis would commence from 2,3-Dichloro-6-fluorotoluene.

Step 1: Side-Chain Chlorination of 2,3-Dichloro-6-fluorotoluene

The first step involves the free-radical chlorination of the methyl group of 2,3-Dichloro-6-fluorotoluene to yield 2,3-Dichloro-6-fluorobenzyl chloride. This reaction is typically initiated by UV light.[1]

Step 2: Conversion to 2,3-Dichloro-6-fluorophenylacetonitrile

The resulting benzyl chloride is then reacted with a cyanide salt, such as sodium or potassium cyanide, to form 2,3-Dichloro-6-fluorophenylacetonitrile. This is a standard nucleophilic substitution reaction.

Step 3: Hydrolysis of 2,3-Dichloro-6-fluorophenylacetonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[2][3]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Side-Chain Chlorination Step

Question: My side-chain chlorination of 2,3-Dichloro-6-fluorotoluene is giving a low yield of the desired benzyl chloride. What are the possible causes and how can I improve it?

Answer:

Low yields in free-radical side-chain chlorination can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Inadequate Initiation: Free-radical chlorination requires an initiator, typically UV light.[1]

    • Troubleshooting: Ensure your UV lamp is functioning correctly and is of the appropriate wavelength to initiate the reaction. A metal halide lamp is often a good choice.[4] The reaction vessel should be made of a material that is transparent to UV light, such as quartz.

  • Over-chlorination: The reaction can proceed to form the di- and tri-chlorinated products (2,3-Dichloro-6-fluorobenzal chloride and 2,3-Dichloro-6-fluorobenzotrichloride).

    • Troubleshooting: Carefully monitor the reaction progress using Gas Chromatography (GC). Stop the reaction when the concentration of the monochlorinated product is at its maximum. This can be achieved by controlling the amount of chlorine gas introduced and the reaction time.

  • Ring Chlorination: Although less likely under these conditions, some chlorination of the aromatic ring may occur.

    • Troubleshooting: Avoid the use of Lewis acid catalysts, which promote electrophilic aromatic substitution. The reaction should be performed under strict radical conditions (UV light, no catalysts).

  • Suboptimal Temperature: The reaction temperature can influence the selectivity of the chlorination.

    • Troubleshooting: Maintain a consistent and optimal temperature. A temperature range of 100-200°C is often employed for such reactions.[4]

Issue 2: Difficulty in the Conversion to Phenylacetonitrile

Question: I am struggling to convert the 2,3-Dichloro-6-fluorobenzyl chloride to the corresponding nitrile. The reaction is slow and incomplete. What should I do?

Answer:

The conversion of benzyl chloride to phenylacetonitrile is a nucleophilic substitution reaction. If you are experiencing difficulties, consider the following:

  • Choice of Solvent: The solvent plays a crucial role in SN2 reactions.

    • Troubleshooting: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents can solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

  • Cyanide Salt Solubility: The cyanide salt must be soluble in the reaction medium.

    • Troubleshooting: If using sodium cyanide, which has lower solubility in some organic solvents, consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve its solubility and reactivity. Potassium cyanide is generally more soluble.

  • Reaction Temperature: Higher temperatures can increase the reaction rate.

    • Troubleshooting: Gently heat the reaction mixture. However, be cautious of potential side reactions at elevated temperatures. Monitor the reaction progress by TLC or GC to determine the optimal temperature.

  • Purity of the Benzyl Chloride: Impurities in the starting material can interfere with the reaction.

    • Troubleshooting: Ensure that the 2,3-Dichloro-6-fluorobenzyl chloride is of high purity. Purify it by distillation if necessary.

Issue 3: Incomplete Hydrolysis of the Nitrile

Question: The hydrolysis of my 2,3-Dichloro-6-fluorophenylacetonitrile is not going to completion, and I am isolating a mixture of the starting material, the amide intermediate, and the desired carboxylic acid. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis of nitriles is a common issue. The reaction proceeds through an amide intermediate, which can sometimes be slow to hydrolyze further.[2][3] Here are some strategies to ensure complete conversion to the carboxylic acid:

  • Acid-Catalyzed Hydrolysis:

    • Troubleshooting: Use a strong acid such as concentrated hydrochloric acid or sulfuric acid and heat the reaction mixture under reflux for an extended period.[2] The progress of the reaction can be monitored by TLC. The final product will be the free carboxylic acid.[2]

  • Base-Catalyzed Hydrolysis:

    • Troubleshooting: Use a strong base like sodium hydroxide or potassium hydroxide and heat under reflux.[2][5] This will initially form the carboxylate salt.[2] After the reaction is complete, the solution must be acidified with a strong acid to protonate the carboxylate and precipitate the carboxylic acid.[2]

  • Reaction Time and Temperature:

    • Troubleshooting: Both acidic and basic hydrolysis often require prolonged heating to ensure complete conversion. A reaction time of 20 hours at 80°C has been reported for a similar dichlorophenylacetonitrile hydrolysis.[5]

Issue 4: Formation of Impurities During Synthesis

Question: I am observing significant impurity formation in my final product. What are the likely side reactions and how can I minimize them?

Answer:

Impurity formation can occur at various stages of the synthesis. Here are some common side reactions and how to mitigate them:

  • During Chlorination: As mentioned earlier, over-chlorination can lead to di- and tri-chlorinated side products.

    • Mitigation: Careful monitoring of the reaction by GC and controlling the stoichiometry of chlorine are crucial.

  • During Nitrile Formation: Elimination reactions can compete with substitution, leading to the formation of styrenic byproducts, although this is less common for benzyl halides.

    • Mitigation: Use milder reaction conditions and a less hindered base if elimination is suspected.

  • During Hydrolysis: Under harsh acidic or basic conditions, degradation of the starting material or product can occur. The presence of the fluorine atom can also lead to potential side reactions.

    • Mitigation: Use the mildest conditions that still afford a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed. Purification of the final product by recrystallization or column chromatography will be necessary to remove any impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: 2,3-Dichloro-6-fluorotoluene is the most logical and readily available starting material for the proposed synthesis pathway.[6][7][8]

Q2: How can I monitor the progress of each reaction step?

A2: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography (GC) is recommended. GC is particularly useful for monitoring the chlorination step to avoid over-chlorination. TLC can be used to track the progress of the nitrile formation and hydrolysis steps.

Q3: Are there any alternative synthesis routes?

A3: While the proposed route is one of the most straightforward, other methods could be considered. For instance, the Willgerodt-Kindler reaction could potentially be used to convert a corresponding acetophenone derivative to a thioamide, which can then be hydrolyzed to the desired acid.[9][10][11][12][13] However, the synthesis of the required 2,3-dichloro-6-fluoroacetophenone precursor might present its own challenges. Another approach could involve the direct oxidation of the methyl group of 2,3-dichloro-6-fluorotoluene to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.[14][15][16][17] However, the harsh conditions required for this oxidation might not be compatible with the halogen substituents on the aromatic ring.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood.

  • Cyanide Salts: Sodium and potassium cyanide are highly toxic. Handle with extreme care and have an appropriate quenching agent and emergency plan in place.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • UV Light: Protect your eyes and skin from exposure to UV radiation during the chlorination step.

Data Summary

Table 1: Recommended Reaction Conditions for Key Synthesis Steps
StepReagents & SolventsTemperatureTimeKey Considerations
Side-Chain Chlorination 2,3-Dichloro-6-fluorotoluene, Chlorine gas, UV light100-200°C[4]Varies (monitor by GC)Avoid Lewis acid catalysts. Control chlorine addition to prevent over-chlorination.
Nitril-Formation 2,3-Dichloro-6-fluorobenzyl chloride, NaCN or KCN, DMSO or DMFRoom temp. to gentle heatingVaries (monitor by TLC)Use of a phase-transfer catalyst may be beneficial with NaCN.
Nitrile Hydrolysis (Acidic) 2,3-Dichloro-6-fluorophenylacetonitrile, Conc. HCl or H₂SO₄RefluxVaries (monitor by TLC)Requires prolonged heating.[2]
Nitrile Hydrolysis (Basic) 2,3-Dichloro-6-fluorophenylacetonitrile, NaOH or KOHRefluxVaries (monitor by TLC)Requires final acidification step to obtain the carboxylic acid.[2]

Experimental Protocols

Protocol 1: Side-Chain Chlorination of 2,3-Dichloro-6-fluorotoluene
  • Set up a reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a UV lamp.

  • Charge the vessel with 2,3-Dichloro-6-fluorotoluene.

  • Heat the mixture to the desired temperature (e.g., 120°C).

  • While irradiating with the UV lamp, bubble chlorine gas through the reaction mixture at a controlled rate.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • Stop the chlorine flow when the desired conversion to 2,3-Dichloro-6-fluorobenzyl chloride is achieved.

  • Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis of 2,3-Dichloro-6-fluorophenylacetonitrile (Acidic)
  • In a round-bottom flask equipped with a reflux condenser, combine 2,3-Dichloro-6-fluorophenylacetonitrile and an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain the temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Visualizations

Diagram 1: Synthesis Workflow

SynthesisWorkflow A 2,3-Dichloro-6-fluorotoluene B Side-Chain Chlorination (Cl₂, UV light) A->B Step 1 C 2,3-Dichloro-6-fluorobenzyl chloride B->C D Cyanide Substitution (NaCN or KCN) C->D Step 2 E 2,3-Dichloro-6-fluorophenylacetonitrile D->E F Hydrolysis (H⁺ or OH⁻) E->F Step 3 G This compound F->G

Caption: A three-step workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

TroubleshootingYield Start Low Yield of Final Product Step1 Check Purity of Starting Materials Start->Step1 Step2 Analyze Side-Chain Chlorination Start->Step2 Step3 Evaluate Nitrile Formation Start->Step3 Step4 Investigate Hydrolysis Step Start->Step4 Sol1 Purify Starting Materials Step1->Sol1 Impure? Sol2a Optimize UV Initiation / Temp. Step2->Sol2a Incomplete? Sol2b Monitor by GC to Avoid Over-chlorination Step2->Sol2b Impurities? Sol3a Use Polar Aprotic Solvent Step3->Sol3a Slow Reaction? Sol3b Add Phase-Transfer Catalyst Step3->Sol3b Incomplete? Sol4a Increase Reaction Time / Temp. Step4->Sol4a Incomplete? Sol4b Ensure Complete Acidification (if basic) Step4->Sol4b Low Isolation?

Sources

Addressing matrix effects in the analysis of 2,3-Dichloro-6-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,3-Dichloro-6-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges encountered during the quantitative analysis of this and similar acidic compounds. My aim is to equip you with the expertise to anticipate, identify, and mitigate matrix effects, ensuring the accuracy and reliability of your bioanalytical data.

Understanding the Challenge: Matrix Effects

In quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1] A matrix effect is the alteration of the analyte's ionization efficiency by these co-eluting components, leading to either ion suppression or enhancement.[2][3] This phenomenon is a significant concern as it can compromise the accuracy, precision, and sensitivity of the analytical method.[2][4]

For an acidic compound like this compound, the sample matrix, particularly in biological fluids like plasma or urine, can be complex. The presence of phospholipids, for instance, is a common cause of matrix effects in bioanalysis.

Troubleshooting Guide: A Proactive Approach to Matrix Effects

This guide is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

Question 1: I'm observing poor reproducibility and accuracy in my QC samples. Could this be a matrix effect?

Answer: Yes, inconsistent accuracy and precision are classic indicators of matrix effects.[5] The effect can vary between different lots of biological matrix, leading to unreliable results.[6] To confirm if you are facing a matrix effect, a systematic evaluation is necessary.

Recommended Action: Quantitative Assessment of Matrix Effects

The most direct way to assess matrix effects is to compare the analyte's response in a neat solution versus its response in a post-extraction spiked matrix sample.[6]

Experimental Protocol: Matrix Factor (MF) Calculation

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte is spiked into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Analyte is spiked into the blank matrix before the extraction process.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Evaluate Recovery:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

According to FDA guidance, the matrix effect should be evaluated using at least six different lots of matrix.[7] The precision of the matrix factor across these lots should be within 15%.[7]

Question 2: My results show significant ion suppression. What are the primary causes and how can I mitigate them?

Answer: Ion suppression for an acidic analyte like this compound in biological matrices is often caused by co-eluting endogenous compounds, particularly phospholipids.[5] These molecules can compete with the analyte for ionization in the MS source.[1]

Mitigation Strategies:

  • Optimize Sample Preparation: The goal is to remove interfering components before they reach the analytical column.[4][5]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[1][8] For an acidic compound, a mixed-mode anion exchange SPE sorbent can be particularly effective.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from interfering matrix components.[1]

    • Phospholipid Removal Plates/Cartridges: Specialized sample preparation products are available that specifically target the removal of phospholipids.[9][10]

  • Chromatographic Separation: If sample preparation is insufficient, improving the chromatographic separation is crucial.[4][5]

    • Increase Chromatographic Resolution: Modify the gradient, mobile phase composition, or use a column with a different selectivity to separate the analyte from the interfering peaks. Extending the chromatographic run time can often improve separation.[11]

    • Divert the Flow: Use a divert valve to direct the early-eluting, unretained matrix components (like salts) to waste instead of the mass spectrometer.

Question 3: Would using an internal standard solve my matrix effect problems?

Answer: The use of a suitable internal standard (IS) is a powerful strategy to compensate for, but not eliminate, matrix effects.[4] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C or ²H labeled this compound).[4][12][13]

Why SIL-IS is the Gold Standard:

  • Similar Physicochemical Properties: A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[14]

  • Correction for Variability: By calculating the peak area ratio of the analyte to the IS, variability in sample preparation, injection volume, and ionization efficiency can be effectively normalized.

Caution with Structural Analogs:

If a SIL-IS is not available, a structural analog can be used.[15] However, it is crucial to ensure that the analog's chromatographic behavior and ionization response are very similar to the analyte. An inappropriate analog can introduce more variability instead of correcting for it.[14]

Workflow for Implementing a SIL-IS:

Caption: Workflow for using a SIL-IS to correct for matrix effects.

Frequently Asked Questions (FAQs)

Q1: Can I just dilute my sample to reduce matrix effects?

A1: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[4][11] However, this approach is only feasible if the analyte concentration is high enough to remain above the lower limit of quantitation (LLOQ) after dilution.[4]

Q2: Are matrix effects more pronounced with ESI or APCI?

A2: Electrospray ionization (ESI) is generally considered more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[16] This is because ESI is more sensitive to changes in the droplet formation and evaporation process, which can be influenced by matrix components.[16][17] If you are experiencing significant matrix effects with ESI, exploring APCI as an alternative ionization source could be a viable option, provided the analyte ionizes efficiently with APCI.

Q3: My method worked well during validation, but now I'm seeing issues with study samples. What could be the problem?

A3: This could be due to "relative" matrix effects, where the nature and extent of the matrix effect differ between the validation samples and the actual study samples.[6] This can be caused by factors like different patient populations, diet, or concomitant medications. It is essential to re-evaluate the matrix effect if you observe unexpected results with study samples.

Q4: What are some preventative measures I can take during method development to avoid matrix effects?

A4: A proactive approach during method development is key.

  • Thorough Sample Cleanup: Invest time in developing a robust sample preparation method.

  • Chromatographic Optimization: Aim for baseline separation of your analyte from the majority of matrix components.

  • Use a SIL-IS: Incorporate a stable isotope-labeled internal standard from the beginning of your method development.

  • Matrix Effect Evaluation: Perform a comprehensive matrix effect assessment using multiple lots of matrix early in the development process.

Decision Tree for Troubleshooting Matrix Effects:

MatrixEffectTroubleshooting cluster_mitigation Mitigation Options start Inconsistent Accuracy/Precision Observed q1 Is it a Matrix Effect? start->q1 assess_me Perform Matrix Factor Experiment (6+ lots of matrix) q1->assess_me Yes no_me Investigate Other Error Sources (e.g., sample stability, instrument performance) q1->no_me No q2 Significant Matrix Effect Confirmed? assess_me->q2 q2->no_me No mitigate Implement Mitigation Strategies q2->mitigate Yes sample_prep Optimize Sample Prep (SPE, LLE, PLR) mitigate->sample_prep chromatography Improve Chromatography (Gradient, Column, Divert Valve) mitigate->chromatography internal_standard Use SIL-Internal Standard mitigate->internal_standard revalidate Re-validate Method sample_prep->revalidate chromatography->revalidate internal_standard->revalidate end Reliable Analysis revalidate->end

Caption: A decision tree for systematically troubleshooting matrix effects.

Data Summary Table

Mitigation StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces concentration of interfering matrix components.Simple, fast, and inexpensive.Limited by analyte concentration and assay sensitivity.[4]
Solid-Phase Extraction (SPE) Selectively isolates the analyte from the matrix.High cleanup efficiency, can concentrate the analyte.Can be more time-consuming and costly to develop.
Liquid-Liquid Extraction (LLE) Partitions the analyte into a solvent immiscible with the sample matrix.Good for removing highly polar or non-polar interferences.Can be labor-intensive and use large volumes of organic solvents.
Chromatographic Optimization Separates the analyte from co-eluting matrix components.Can be very effective without changing sample prep.May increase run times; may not resolve all interferences.[4]
Stable Isotope-Labeled IS Co-elutes with the analyte and experiences the same ionization effects.The most effective way to compensate for matrix effects.[4]Can be expensive and may not be commercially available.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). In LCGC. Retrieved January 17, 2026, from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC. Retrieved January 17, 2026, from [Link]

  • Matrix effect in bioanalysis- an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 17, 2026, from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2016). Journal of Chromatography B, 1021, 134-141. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques. Retrieved January 17, 2026, from [Link]

  • Matrix Effects and Application of Matrix Effect Factor. (2015). Journal of Chromatographic Science, 53(3), 359-363. [Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. (2003). Analytical Chemistry, 75(13), 3019-3030. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2019). Bioanalysis, 11(16), 1475-1478. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.. Retrieved January 17, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved January 17, 2026, from [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2013). Journal of Analytical & Bioanalytical Techniques, S5. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]

  • Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. (2007). Journal of Chromatography B, 855(2), 229-236. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved January 17, 2026, from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013). Journal of Chromatography B, 921-922, 51-58. [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). LCGC. Retrieved January 17, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2019). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. Retrieved January 17, 2026, from [Link]

  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015). Analytical Chemistry, 87(12), 6141-6149. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2022, November 7). Eurofins. Retrieved January 17, 2026, from [Link]

  • A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. (2011). Journal of Chemical Research, 2011(8), 475-476. [Link]

  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research. Retrieved January 17, 2026, from [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent. Retrieved January 17, 2026, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2007). Rapid Communications in Mass Spectrometry, 21(7), 1273-1277. [Link]

  • HPLC Separation of Acetic acid, Chloroacetic acid, Dichloroacetic acid, Trifluoroacetic acid, Trichloroacetic acid. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • How to reduce matrix effect and increase analyte signal in extracted samples? (2023, September 25). SCIEX. Retrieved January 17, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Labcorp. Retrieved January 17, 2026, from [Link]

  • Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. (2011). Bioanalysis, 3(23), 2657-2665. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins. Retrieved January 17, 2026, from [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2020, March 1). LCGC International. Retrieved January 17, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2,3-Dichloro-6-fluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The archetypal example, diclofenac, 2-[(2,6-dichloroanilino)phenyl]acetic acid, highlights the therapeutic potential of this class. The strategic placement of halogen atoms on the phenyl rings is known to significantly influence the pharmacological profile, including potency, selectivity, and metabolic stability. The subject of this guide, 2,3-dichloro-6-fluorophenylacetic acid, presents a unique substitution pattern with a combination of chloro and fluoro groups, suggesting a nuanced impact on its biological activity. This guide will explore the potential therapeutic applications and the underlying SAR principles governing the efficacy of its derivatives.

Core Structure and Hypothesized SAR Landscape

The core structure of this compound offers several points for chemical modification to probe the SAR. Based on analogous series of halogenated phenylacetic acids, we can hypothesize the following key relationships.

SAR_Hypothesis core {this compound Core |  Phenyl Ring |  Acetic Acid Moiety} substituents {Modifications to the Phenyl Ring | - Addition of electron-donating/withdrawing groups - Alteration of halogen positions} core:p1->substituents Influences potency and selectivity acid_derivatives {Modifications to the Acetic Acid Moiety | - Esterification - Amidation - Bioisosteric replacement (e.g., tetrazole)} core:p2->acid_derivatives Affects pharmacokinetics and toxicity activity {Biological Activity | - Anti-inflammatory (COX inhibition) - Anticancer (Cytotoxicity, Apoptosis induction) - Other potential activities} substituents->activity acid_derivatives->activity

Caption: Hypothesized structure-activity relationship landscape for this compound derivatives.

The Role of Phenyl Ring Substitution

The existing 2,3-dichloro-6-fluoro substitution pattern creates a distinct electronic and steric environment. The two chlorine atoms are electron-withdrawing and bulky, while the fluorine atom is highly electronegative with a smaller atomic radius. This configuration is expected to influence the compound's interaction with biological targets.

  • Electron-withdrawing vs. Electron-donating Groups: Studies on related phenylacetamide derivatives have shown that the presence of electron-withdrawing groups, such as nitro groups, can enhance cytotoxic activity against cancer cell lines compared to electron-donating groups like methoxy groups.[1][2] This suggests that further substitution on the phenyl ring of our core structure with electron-withdrawing moieties could be a promising strategy for developing anticancer agents.

  • Halogenation: The type and position of halogens are critical. In some series of anticancer compounds, the antiproliferative activity increases as the substituent on the phenyl ring goes from fluorine to chlorine and then to bromine.[3] This trend is likely due to a combination of electronic and steric effects influencing binding affinity to target proteins.

Modification of the Acetic Acid Moiety

The carboxylic acid group is a common feature of NSAIDs and is often crucial for their activity, typically through interaction with the active site of cyclooxygenase (COX) enzymes. However, this acidic moiety is also associated with gastrointestinal side effects.

  • Amides and Esters: Conversion of the carboxylic acid to an amide or ester is a common prodrug strategy to mask the acidic group, potentially reducing gastric irritation.[4] These derivatives can be hydrolyzed in vivo to release the active parent drug. The choice of the amine or alcohol used for derivatization can also be used to modulate the physicochemical properties of the molecule, such as lipophilicity and cell permeability.

  • Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic bioisosteres, such as a tetrazole ring, which has been explored for indole derivatives to find new molecules with biological activity.

Comparative Performance: A Predictive Analysis

In the absence of direct comparative studies on this compound derivatives, we can construct a predictive comparison table based on established trends from related compounds. This table outlines hypothetical derivatives and their expected performance based on SAR principles.

Derivative Modification Predicted Primary Activity Rationale for Predicted Performance Potential Advantages Potential Disadvantages
Parent Compound This compoundAnti-inflammatoryThe phenylacetic acid scaffold is a known COX inhibitor. Halogenation can enhance potency.Core scaffold for further development.Potential for gastric toxicity due to the free carboxylic acid.
Amide Derivative 1 N-methyl amideAnti-inflammatory, AnticancerMasking the carboxylic acid may reduce GI toxicity. Amide formation can alter cell permeability and target interactions.Reduced ulcerogenic potential.May have lower potency if the free acid is required for target binding.
Ester Derivative 1 Ethyl esterAnti-inflammatoryProdrug approach to improve tolerability.Improved GI safety profile.Requires in vivo hydrolysis for activation, which can vary between individuals.
Substituted Phenyl Derivative 1 Addition of a 4-nitro groupAnticancerElectron-withdrawing groups on the phenyl ring have been shown to increase cytotoxicity in similar scaffolds.[1][2]Potentially enhanced anticancer efficacy.Increased potential for off-target toxicity.
Substituted Phenyl Derivative 2 Replacement of 2-chloro with 2-bromoAnti-inflammatory, AnticancerIncreasing the size and polarizability of the halogen at this position may enhance binding affinity.[3]Potentially higher potency.May alter selectivity profile and metabolic stability.

Experimental Protocols

To validate the hypothesized SAR and evaluate the performance of novel this compound derivatives, the following experimental workflows are recommended.

Synthesis of Amide and Ester Derivatives

The synthesis of amide and ester derivatives from the parent carboxylic acid is a standard procedure in medicinal chemistry.

Synthesis_Workflow start This compound thionyl_chloride SOCl2 or Oxalyl Chloride start->thionyl_chloride Activation acid_chloride Acid Chloride Intermediate thionyl_chloride->acid_chloride amine Amine (R-NH2) acid_chloride->amine Nucleophilic Acyl Substitution ester Alcohol (R-OH) acid_chloride->ester Nucleophilic Acyl Substitution amide Amide Derivative amine->amide ester_product Ester Derivative ester->ester_product

Caption: General workflow for the synthesis of amide and ester derivatives.

Step-by-Step Protocol for Amide Synthesis:

  • Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent like dicyclohexylcarbodiimide (DCC) or a combination of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the reaction mixture at 0°C for 30 minutes.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

In Vitro Anti-inflammatory Assay: COX Inhibition

The ability of the synthesized derivatives to inhibit COX-1 and COX-2 enzymes is a key indicator of their potential as anti-inflammatory agents.

Protocol for Fluorometric COX Activity Assay:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and a fluorogenic substrate (e.g., Amplex Red) in a suitable buffer.

  • Compound Incubation: Add varying concentrations of the test compounds to the enzyme solutions in a 96-well plate and incubate for a short period.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

In Vitro Anticancer Assay: Cytotoxicity Evaluation

The cytotoxicity of the derivatives against various cancer cell lines can be assessed using the MTS assay.

Protocol for MTS Assay:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel anti-inflammatory and anticancer agents. The SAR landscape, inferred from related compound series, suggests that modifications to both the phenyl ring and the acetic acid moiety can significantly impact biological activity. The strategic addition of electron-withdrawing groups to the phenyl ring may enhance anticancer potency, while conversion of the carboxylic acid to amides or esters could improve the gastrointestinal safety profile for anti-inflammatory applications.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to empirically validate the hypothesized SAR. Further mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective drug candidates.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • Alves, M. F., Serafim, R. A., & de Oliveira, R. B. (2018). Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565.
  • Goksen, U. S., Kelekci, N. G., Goktas, O., Koyunoglu, S., & Yesilada, E. (2007). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. Arzneimittel-Forschung, 57(10), 635-643.
  • Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2009). Synthesis and biological evaluation of amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity. Acta Poloniae Pharmaceutica, 66(3), 269-276.
  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2000). Aspirin-like molecules that covalently inactivate cyclooxygenase-2. Science, 287(5461), 2265-2268.
  • Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2006). Synthesis, anti-inflammatory, analgesic and kinase (CDK1, CDK5 and GSK3) inhibition activity of benzimidazole/benzoxazole derivatives and some Schiff's bases. Bioorganic & Medicinal Chemistry, 14(11), 3758-3765.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2,3-Dichloro-6-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product safety and efficacy. This guide provides an in-depth, experience-driven comparison of validated analytical methods for the quantification of 2,3-Dichloro-6-fluorophenylacetic acid, a key chemical intermediate. Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental choices and present a framework for establishing self-validating analytical systems.

This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of method validation principles, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

The Imperative for Validated Methods

This guide will compare two commonly employed analytical techniques for the quantification of small organic molecules like this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Foundational Pillars of Method Validation

The validation of an analytical procedure is a comprehensive process that demonstrates its suitability for the intended application[4][5][6]. The core validation characteristics, as outlined by the ICH Q2(R1) and the recently revised Q2(R2) guidelines, form the framework for our comparative analysis[7][8][9][10]. These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present[4][11].

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[6][12].

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[11][13].

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions[12][14]. This is further subdivided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value[15][16][17][18].

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[4][15][17].

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[11][14].

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, highlighting the interconnectedness of the various validation parameters.

ValidationWorkflow MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Testing ValidationProtocol->SystemSuitability LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision LinearityRange->Precision LOD_LOQ LOD & LOQ LinearityRange->LOD_LOQ ValidationReport Final Validation Report Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->Specificity SystemSuitability->LinearityRange SystemSuitability->Accuracy SystemSuitability->Precision RoutineUse Routine Method Implementation ValidationReport->RoutineUse

Caption: A flowchart of the analytical method validation process.

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[12][14][19]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds.[20][21] The mass spectrometer provides high selectivity and sensitivity.

Experimental Protocols
  • Chromatographic System:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) at 275 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic and Mass Spectrometric System:

    • Instrument: Agilent 8890 GC System coupled to a 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MSD Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 222, 187, 159).

  • Standard and Sample Preparation (with Derivatization):

    • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method, but using a suitable solvent like acetonitrile.

    • Derivatization Procedure: To 100 µL of the standard or sample solution, add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.

    • Working Standard Solutions: Prepare dilutions and derivatize as described above.

Comparative Validation Data

The following tables present a hypothetical but realistic comparison of the validation data for the two methods.

Table 1: Specificity

ParameterHPLC-UVGC-MSRationale
Interference from Placebo No interfering peaks at the retention time of the analyte.No interfering peaks at the retention time of the derivatized analyte.Demonstrates that excipients in a formulation do not interfere with the analysis.
Peak Purity (HPLC-UV) Peak purity index > 0.999.Not Applicable.Confirms the spectral homogeneity of the analyte peak.
Mass Spectral Confirmation (GC-MS) Not Applicable.The mass spectrum of the analyte in the sample matches the reference standard.Provides a high degree of confidence in the identity of the analyte.
Forced Degradation Studies Analyte peak is well-resolved from degradation product peaks (Rs > 2.0).Derivatized analyte peak is chromatographically separated from derivatized degradation products.Shows the method's ability to quantify the analyte in the presence of its degradation products, making it stability-indicating.

Table 2: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria (ICH Q2(R1))
Range 1 - 100 µg/mL0.1 - 20 µg/mLAppropriate for the intended application.
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero.

Table 3: Accuracy (Recovery)

Concentration LevelHPLC-UV (% Recovery ± RSD)GC-MS (% Recovery ± RSD)Acceptance Criteria
Low (80%) 99.5 ± 1.2%101.2 ± 1.5%98.0 - 102.0%
Medium (100%) 100.2 ± 0.8%99.8 ± 1.1%98.0 - 102.0%
High (120%) 99.8 ± 1.0%100.5 ± 1.3%98.0 - 102.0%

Table 4: Precision

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6) ≤ 1.0%≤ 1.5%≤ 2.0%
Intermediate Precision (n=6) ≤ 1.5%≤ 2.0%≤ 3.0%

Table 5: Detection and Quantitation Limits

ParameterHPLC-UVGC-MSRationale
LOD 0.3 µg/mL0.03 µg/mLDetermined based on a signal-to-noise ratio of 3:1.
LOQ 1.0 µg/mL0.1 µg/mLDetermined based on a signal-to-noise ratio of 10:1 and confirmed with precision and accuracy data.

Table 6: Robustness

Parameter VariedHPLC-UV (Effect on Results)GC-MS (Effect on Results)Rationale
Mobile Phase Composition (±2%) No significant change.Not Applicable.Assesses the method's reliability with minor variations in mobile phase preparation.
Column Temperature (±5 °C) No significant change.Not Applicable.Evaluates the impact of temperature fluctuations on the separation.
Flow Rate (±0.1 mL/min) No significant change.Not Applicable.Checks the method's tolerance to slight changes in flow rate.
GC Oven Temperature Ramp (±2 °C/min) Not Applicable.No significant change.Assesses the impact of minor variations in the heating rate.
Carrier Gas Flow (±0.1 mL/min) Not Applicable.No significant change.Evaluates the method's performance with slight changes in carrier gas flow.

The Logic of Method Selection: A Comparative Discussion

MethodSelection AnalyteProperties Analyte Properties (Volatility, Thermal Stability) HPLC HPLC-UV AnalyteProperties->HPLC Non-volatile, Thermally Labile GCMS GC-MS AnalyteProperties->GCMS Volatile, Thermally Stable SampleMatrix Sample Matrix Complexity SampleMatrix->HPLC Complex Matrices (with good sample prep) SampleMatrix->GCMS Cleaner Matrices (or extensive cleanup) Sensitivity Required Sensitivity (LOD/LOQ) Sensitivity->HPLC Moderate Sensitivity Sensitivity->GCMS High Sensitivity Selectivity Required Selectivity Selectivity->HPLC Good Selectivity Selectivity->GCMS Excellent Selectivity

Caption: Factors influencing the choice between HPLC-UV and GC-MS.

  • Sensitivity and Selectivity: For trace-level analysis or in the presence of closely related impurities, GC-MS offers superior sensitivity and selectivity due to the mass spectrometric detection. The ability to use SIM mode significantly enhances the signal-to-noise ratio.

  • Analyte Characteristics: this compound is a non-volatile compound, making HPLC-UV a more direct method of analysis. The need for derivatization in GC-MS introduces an additional step that can be a source of variability.

  • Robustness and Simplicity: HPLC-UV methods are often considered more robust and simpler to implement for routine quality control due to the absence of a derivatization step and the relative ease of operation.

  • Cost and Throughput: HPLC-UV systems are generally less expensive to acquire and maintain than GC-MS systems. For high-throughput screening, the shorter run times often achievable with modern UHPLC systems can be advantageous.

Conclusion

Both HPLC-UV and GC-MS can be validated to provide accurate and reliable data for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis. For routine quality control of the bulk drug substance or formulated product where high sensitivity is not paramount, a well-validated HPLC-UV method is often the more practical and efficient choice. However, for applications requiring very low detection limits, such as bioanalytical studies or the analysis of trace impurities, the superior sensitivity and selectivity of a GC-MS method would be indispensable.

Ultimately, the validation data presented in this guide serves as a template. The responsibility lies with the analytical scientist to perform a thorough validation study that is scientifically sound, well-documented, and in compliance with the relevant regulatory guidelines[22][23][24]. This ensures the generation of high-quality data that can be trusted to make informed decisions throughout the drug development lifecycle.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
  • European Medicines Agency. (2011). Guideline Bioanalytical method validation.
  • Slideshare. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ResearchGate. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • National Institutes of Health. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation.
  • (n.d.). the limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues.
  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • Semantic Scholar. (n.d.). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.
  • ResearchGate. (2025). Validation of HPLC Techniques for Pharmaceutical Analysis.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Chemistry LibreTexts. (2023). Gas Chromatography.
  • National Institutes of Health. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water.
  • Chemsrc. (2019). Fluorophenylacetic acid series | Chemical Product Catalog.
  • (2021). ANALYTICAL METHOD SUMMARIES.
  • Eurofins. (2023). Analytical Method Summaries.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.

Sources

A Researcher's Guide to Investigating Antibody Cross-Reactivity with 2,3-Dichloro-6-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the cross-reactivity of commercial antibodies with the specific small molecule, 2,3-Dichloro-6-fluorophenylacetic acid. Given the absence of commercially available antibodies raised directly against this analyte, this document outlines a scientifically rigorous approach to identify and validate potential cross-reactivity from antibodies targeting structurally analogous compounds. We will delve into the structural rationale for potential cross-reactivity, compare suitable antibody candidates, and provide detailed experimental protocols for definitive characterization.

Introduction: The Imperative of Specificity

In immunoassays, antibody specificity is the cornerstone of reliable and reproducible data. Cross-reactivity, the binding of an antibody to non-target molecules, can lead to false-positive results, inaccurate quantification, and misinterpreted biological effects. The molecule of interest, this compound, is a halogenated aromatic acid. Its unique substitution pattern necessitates a careful and systematic approach to screen for and quantify unintended binding events from antibodies raised against similar, more common compounds.

This guide will focus on a hypothesis-driven selection of antibodies and the subsequent experimental validation using the gold-standard competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Structural Analysis: Predicting Cross-Reactivity

The potential for an antibody to cross-react with this compound is directly related to the structural similarity between this molecule and the original immunogen used to generate the antibody. Let's deconstruct the target molecule to identify key epitopes.

  • Phenylacetic Acid Core: This fundamental structure is common to many compounds.

  • Dichlorination: The presence of two chlorine atoms on the phenyl ring is a significant feature.

  • Fluorination: The single fluorine atom adds a distinct electronic and steric profile.

The most promising candidates for cross-reactivity are antibodies raised against molecules that share these features, particularly the dichlorophenyl group. The non-steroidal anti-inflammatory drug (NSAID) Diclofenac (2-[(2,6-dichlorophenyl)amino]phenylacetic acid) stands out as a primary candidate due to its shared 2,6-dichlorophenyl moiety and phenylacetic acid backbone.

Below is a diagram illustrating the structural comparison and the basis for our cross-reactivity hypothesis.

Caption: Structural similarity between the target analyte and Diclofenac.

Comparative Analysis of Commercially Available Antibodies

Based on the structural analysis, we will focus on high-quality monoclonal antibodies raised against Diclofenac. These are the most likely candidates to exhibit measurable cross-reactivity. Below is a comparative table of representative antibodies that should be evaluated.

Product Name Target Antigen Host Species Isotype Manufacturer Notes
Anti-Diclofenac Antibody (ab12345)DiclofenacMouseIgG1Fictional Biotech AHigh affinity for Diclofenac, specificity data may be available.
Diclofenac Monoclonal Antibody (D9876)DiclofenacRabbitIgGFictional Labs BOften used in environmental and clinical sample testing.
Anti-Diclofenac Antibody (C5432)Diclofenac-BSA conjugateMouseIgG2aFictional Scientific CDeveloped for competitive immunoassay formats.

Note: Product numbers are illustrative. Researchers must source currently available antibodies from reputable suppliers.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The most robust method for quantifying cross-reactivity is the competitive indirect ELISA. This assay measures the ability of our target analyte (this compound) to compete with the antibody's primary target for a limited number of antibody binding sites.

Principle of the Assay

A conjugate of the primary antigen (e.g., Diclofenac-BSA) is immobilized on the surface of a microplate well. The antibody is pre-incubated with either the standard (Diclofenac) or the test compound (this compound). This mixture is then added to the well. The more free compound present in the solution, the fewer antibodies will be available to bind to the immobilized antigen. The amount of bound antibody is then detected with a secondary antibody, and the signal is inversely proportional to the concentration of the free compound.

The workflow is visualized below.

Competitive_ELISA_Workflow cluster_prep Phase 1: Plate Preparation cluster_competition Phase 2: Competitive Reaction cluster_detection Phase 3: Detection A1 1. Coat Plate with Antigen-BSA Conjugate (e.g., Diclofenac-BSA) A2 2. Wash and Block (e.g., with BSA or Casein) A1->A2 B3 5. Add Mixture to Coated Plate and Incubate B1 3. Prepare Standards (Diclofenac) & Test Samples (Target Analyte) B2 4. Pre-incubate Antibody with Standards or Samples B1->B2 B2->B3 C1 6. Wash Plate B3->C1 C2 7. Add HRP-conjugated Secondary Antibody C1->C2 C3 8. Wash Plate C2->C3 C4 9. Add Substrate (e.g., TMB) and Stop Reaction C3->C4 C5 10. Read Absorbance (e.g., at 450 nm) C4->C5

Caption: Step-by-step workflow for the competitive ELISA protocol.

Detailed Step-by-Step Methodology
  • Antigen Coating:

    • Dilute Diclofenac-BSA conjugate to 1-2 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST).

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBST).

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the standard (Diclofenac) and the test compound (this compound) in Assay Buffer (e.g., PBST with 0.1% BSA). A typical concentration range would be from 0.01 ng/mL to 10,000 ng/mL.

    • Dilute the primary anti-Diclofenac antibody in Assay Buffer to a pre-determined optimal concentration (this should be the concentration that gives ~80% of the maximum signal in a direct ELISA).

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Wash the coated-and-blocked assay plate 3 times with Wash Buffer.

    • Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the assay plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of a suitable HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP), diluted according to the manufacturer's instructions in Assay Buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

    • Read the absorbance at 450 nm within 30 minutes.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate dose-response curves for both the primary antigen and the test compound.

  • Calculate Percent Binding (%B/B₀):

    • Average the absorbance values for the blank wells (B₀, maximum signal, no competitor).

    • For each standard and sample concentration, calculate the percent binding using the formula: %B/B₀ = (Absorbance_sample / Absorbance_B₀) * 100

  • Generate a Standard Curve:

    • Plot %B/B₀ against the logarithm of the concentration for both Diclofenac and this compound.

    • Fit the data using a four-parameter logistic (4-PL) curve.

  • Determine IC50 Values:

    • The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (%B/B₀ = 50). Determine the IC50 value from the fitted curve for both compounds.

  • Calculate Percent Cross-Reactivity:

    • Use the following formula to quantify the cross-reactivity: % Cross-Reactivity = (IC50_Diclofenac / IC50_this compound) * 100

Interpreting the Results
% Cross-Reactivity Interpretation Implication
> 10%High Cross-Reactivity The antibody binds significantly to the test compound. Not suitable for specific detection of the primary target in the presence of the test compound.
1% - 10%Moderate Cross-Reactivity The antibody shows some binding. Results should be interpreted with caution.
< 1%Low/Negligible Cross-Reactivity The antibody is highly specific for its primary target relative to the test compound.

A high percentage indicates that the antibody has a strong affinity for the test compound, while a low percentage indicates high specificity for its intended target. If the calculated cross-reactivity is significant, the selected antibody is not suitable for distinguishing between the two molecules.

Advanced Validation: Surface Plasmon Resonance (SPR)

For a more detailed kinetic analysis, Surface Plasmon Resonance (SPR) can be employed. SPR provides real-time, label-free data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates. This can provide deeper mechanistic insight into the binding interaction but requires specialized equipment.

Conclusion

Determining antibody cross-reactivity is a critical validation step for any immunoassay. For a novel or uncommon analyte like this compound, a structured approach based on chemical similarity is the most effective strategy. By selecting antibodies against structurally related compounds like Diclofenac and employing a rigorous competitive ELISA protocol, researchers can definitively quantify any potential cross-reactivity. This ensures the integrity and reliability of subsequent experimental data, upholding the highest standards of scientific validity.

References

  • Competitive ELISA. BosterBio. [Link]

  • Four Parameter Logistic (4PL) Curve. MyAssays. [Link]

Comparative analysis of 2,3-Dichloro-6-fluorophenylacetic acid and similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of 2,3-dichloro-6-fluorophenylacetic acid and structurally similar compounds, focusing on their potential as anti-inflammatory agents. As this compound is a novel or less-characterized compound, this analysis will leverage data from well-established halogenated phenylacetic acid derivatives, namely Diclofenac and Lumiracoxib, to establish a framework for its potential evaluation. The insights provided are aimed at researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of this class of compounds.

Introduction: The Role of Halogenation in Phenylacetic Acid-Based NSAIDs

Phenylacetic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) development. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain. The strategic placement of halogen atoms on the phenyl ring is a common medicinal chemistry strategy to modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Halogens, such as chlorine (Cl) and fluorine (F), can significantly influence a molecule's electronic and steric properties, as well as its lipophilicity. These modifications can lead to enhanced binding to the target enzyme and improved metabolic stability. This guide will explore these principles through a comparative lens, using Diclofenac and Lumiracoxib as benchmarks to hypothesize the potential profile of this compound.

Comparative Overview of Key Compounds

To understand the potential of this compound, we will compare it with two well-characterized drugs:

  • Diclofenac: A widely used NSAID, known for its potent, non-selective inhibition of both COX-1 and COX-2. Its structure is 2-[(2,6-dichlorophenyl)amino]phenylacetic acid.

  • Lumiracoxib: A selective COX-2 inhibitor, structurally related to Diclofenac. It is 2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenylacetic acid. The substitution of a chlorine with a fluorine and the addition of a methyl group are key modifications for its selectivity.

The hypothetical structure of this compound suggests it would also be investigated for COX inhibition. Its unique halogenation pattern (2,3-dichloro-6-fluoro) would likely result in a distinct efficacy and safety profile.

Table 1: Physicochemical and Pharmacological Properties of Selected Phenylacetic Acid Derivatives
PropertyDiclofenacLumiracoxibThis compound (Hypothetical)
IUPAC Name 2-[(2,6-dichlorophenyl)amino]phenylacetic acid2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenylacetic acidThis compound
Molecular Formula C₁₄H₁₁Cl₂NO₂C₁₅H₁₃ClFNO₂C₈H₅Cl₂FO₂
Molar Mass 296.15 g/mol 313.73 g/mol 223.03 g/mol
pKa ~4.0~4.7Estimated 3.5-4.5
LogP ~4.5~3.9Estimated 3.0-4.0
Primary Target COX-1 and COX-2COX-2Predicted: COX enzymes
COX-2 Selectivity Index ~1>400To be determined

Mechanism of Action: COX Inhibition

The primary mechanism of action for this class of compounds is the inhibition of the cyclooxygenase (COX) enzymes. There are two main isoforms:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

The therapeutic effects of NSAIDs are derived from the inhibition of COX-2, while the common side effects, such as gastrointestinal bleeding and renal toxicity, are associated with the inhibition of COX-1. Therefore, developing selective COX-2 inhibitors has been a major goal in drug discovery.

The selectivity of a compound for COX-2 over COX-1 is a critical determinant of its safety profile. Diclofenac is a non-selective inhibitor, while Lumiracoxib was designed for high COX-2 selectivity. The selectivity of the novel compound, this compound, would need to be determined experimentally.

Diagram 1: Simplified COX Inhibition Pathway

COX_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Inhibitors Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Constitutive COX2 COX-2 Arachidonic_Acid->COX2 Inducible Prostaglandins_H Prostaglandins COX1->Prostaglandins_H Homeostasis COX2->Prostaglandins_H Inflammation Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2 Lumiracoxib Lumiracoxib Lumiracoxib->COX2 New_Compound 2,3-Dichloro-6- fluorophenylacetic acid New_Compound->COX1 New_Compound->COX2 COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Recombinant COX-1 and COX-2 Enzymes Incubation Incubate Enzyme with Test Compound Enzyme_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Detection Measure Prostaglandin Production via ELISA Reaction->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc Selectivity_Calc Determine COX-2 Selectivity Index IC50_Calc->Selectivity_Calc

Caption: Workflow for determining COX inhibition and selectivity.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a classic animal model used to evaluate the anti-inflammatory effects of a compound in vivo.

Objective: To assess the ability of the test compound to reduce acute inflammation in a rat or mouse model.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (e.g., this compound, Diclofenac) orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., Diclofenac) should be included.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. This will provide an indication of the in vivo anti-inflammatory efficacy of the compound.

Structure-Activity Relationship (SAR) and Future Directions

The comparison of Diclofenac and Lumiracoxib provides valuable insights into the SAR of this class of compounds. The substitution of a chlorine atom with a smaller fluorine atom and the addition of a methyl group in Lumiracoxib are thought to contribute to its higher COX-2 selectivity.

For this compound, its unique substitution pattern will be a key determinant of its activity. The presence of three halogen atoms on the phenyl ring is expected to increase its lipophilicity and potentially enhance its binding to the COX active site. However, the precise positioning of these halogens will be critical.

Future research on this compound should focus on:

  • Synthesis: Developing an efficient and scalable synthesis route.

  • In Vitro Profiling: Determining its IC₅₀ values for COX-1 and COX-2 to establish its potency and selectivity.

  • In Vivo Efficacy: Evaluating its anti-inflammatory and analgesic properties in relevant animal models.

  • Pharmacokinetic and Toxicological Studies: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

While this compound is not a well-characterized compound, a comparative analysis with structurally related drugs like Diclofenac and Lumiracoxib provides a robust framework for its potential evaluation. The established protocols for in vitro COX inhibition and in vivo anti-inflammatory models are essential for characterizing its pharmacological profile. The insights gained from such studies will be crucial in determining whether this novel compound offers any advantages over existing NSAIDs in terms of efficacy, selectivity, and safety.

References

  • Diclofenac: A review of its use in the management of pain and inflamm

    • Source: Drugs
    • URL: [Link]

  • Lumiracoxib: a review of its use in the management of osteoarthritis and rheum

    • Source: Drugs
    • URL: [Link]

  • The carrageenan-induced paw edema model in the r

    • Source: Methods in Molecular Biology
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  • COX-1 and COX-2 in health and disease.

    • Source: Journal of the American Society of Nephrology
    • URL: [Link]

Benchmarking the Performance of 2,3-Dichloro-6-fluorophenylacetic Acid Against Known Inhibitors of Aldo-Keto Reductase 1B10 (AKR1B10)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting AKR1B10 in Oncology

Aldo-keto reductase family 1 member B10 (AKR1B10) has emerged as a compelling therapeutic target in oncology. This NADPH-dependent oxidoreductase is overexpressed in several solid tumors, including non-small cell lung cancer, breast cancer, and hepatocellular carcinoma, while exhibiting limited expression in most normal tissues.[1] This differential expression pattern presents a therapeutic window for the development of targeted cancer therapies. AKR1B10's role in tumorigenesis is multifaceted; it is implicated in detoxifying cytotoxic carbonyls, regulating retinoic acid homeostasis, and promoting fatty acid synthesis, all of which can contribute to cancer cell proliferation and survival.[2][3] Furthermore, elevated AKR1B10 expression has been linked to chemoresistance to several anticancer drugs, making it a critical target to overcome treatment failure.[4][5]

A number of inhibitors originally developed for the structurally similar aldose reductase (AKR1B1) have been investigated for their activity against AKR1B10. These include established compounds such as Tolrestat, Fidarestat, and Epalrestat.[1] This guide introduces a novel compound, 2,3-Dichloro-6-fluorophenylacetic acid, and proposes a comprehensive framework for benchmarking its inhibitory performance against these known AKR1B10 inhibitors. The structural characteristics of this compound, particularly the presence of a phenylacetic acid moiety, suggest its potential to interact with the active site of AKR1B10, a feature common to many aldose reductase inhibitors.[1] This guide will provide detailed experimental protocols for enzymatic and cell-based assays to rigorously evaluate its potency and cellular efficacy.

Structural Comparison of Inhibitors

The inhibitory activity of compounds against AKR1B10 is often dictated by their ability to interact with key residues within the enzyme's active site. A common pharmacophore for aldose reductase inhibitors includes a planar aromatic ring system and a carboxylic acid or a bioisostere that can form hydrogen bonds with active site residues.[6][7]

This compound possesses a substituted phenylacetic acid core. The carboxylate group is hypothesized to interact with the anion-binding pocket of AKR1B10, a key feature for inhibitor binding. The halogen substitutions on the phenyl ring can influence the compound's electronic properties and hydrophobicity, potentially enhancing its binding affinity.

Benchmark Inhibitors:

  • Tolrestat: A potent, non-selective inhibitor of both AKR1B1 and AKR1B10, featuring a naphthalene ring and a glycine derivative.[1]

  • Fidarestat: A spirohydantoin-based inhibitor with a fluorinated chromane ring system.[4]

  • Epalrestat: A rhodanine-acetic acid derivative, it is a non-competitive inhibitor of aldose reductase.[8]

The following diagram illustrates the core structural features of these compounds.

G cluster_topic This compound cluster_benchmarks Known AKR1B10 Inhibitors Topic Phenylacetic Acid Core + Dichloro & Fluoro Substitutions Tolrestat Tolrestat (Naphthalene & Glycine Derivative) Topic->Tolrestat Potential for Active Site Binding Fidarestat Fidarestat (Spirohydantoin & Chromane Ring) Topic->Fidarestat Potential for Active Site Binding Epalrestat Epalrestat (Rhodanine-Acetic Acid Derivative) Topic->Epalrestat Potential for Active Site Binding

Figure 1: Structural feature comparison of the topic compound and benchmark inhibitors.

Enzymatic Inhibition Assay: Determining Potency and Selectivity

The initial step in evaluating a potential inhibitor is to determine its direct effect on the enzymatic activity of AKR1B10. A continuous-spectrophotometric assay monitoring the oxidation of NADPH is a robust and widely used method.

Experimental Protocol: Recombinant Human AKR1B10 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against recombinant human AKR1B10.

Materials:

  • Recombinant Human AKR1B10 (commercially available)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-glyceraldehyde (substrate)

  • Assay Buffer: 125 mM Sodium Phosphate, pH 7.0, containing 50 mM KCl[9]

  • This compound and benchmark inhibitors (Tolrestat, Fidarestat, Epalrestat) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Enzyme Preparation: Dilute the recombinant human AKR1B10 to a final concentration of 2 µg/mL in the assay buffer.[9]

  • Inhibitor Preparation: Prepare a serial dilution of this compound and the benchmark inhibitors in DMSO. The final concentration of DMSO in the assay should not exceed 1%.

  • Assay Reaction:

    • To each well of the 96-well plate, add 10 µL of the inhibitor solution (or DMSO for control).

    • Add 80 µL of the assay buffer containing 200 µM NADPH.[9]

    • Add 10 µL of the diluted enzyme solution.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the substrate, DL-glyceraldehyde (prepare a stock solution and dilute to the desired final concentration, typically around the Km value).

  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C. The rate of NADPH oxidation is proportional to the AKR1B10 activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • To determine the Ki value and the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

G start Prepare Reagents (Enzyme, NADPH, Substrate, Inhibitors) add_inhibitor Add Inhibitor/DMSO to 96-well plate start->add_inhibitor add_buffer_nadph Add Assay Buffer with NADPH add_inhibitor->add_buffer_nadph add_enzyme Add AKR1B10 Enzyme add_buffer_nadph->add_enzyme incubate Incubate at 37°C for 5 min add_enzyme->incubate add_substrate Initiate reaction with Substrate incubate->add_substrate measure Kinetic Read at 340 nm add_substrate->measure analyze Calculate IC50 and Ki measure->analyze

Figure 2: Workflow for the AKR1B10 enzymatic inhibition assay.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical IC50 and Ki values for this compound against the benchmark inhibitors.

InhibitorIC50 (nM)Ki (nM)Inhibition Type
This compound To be determinedTo be determinedTo be determined
Tolrestat~10[1]Not readily availableCompetitive
Fidarestat~33,000 (wild-type)Not readily availableCompetitive
EpalrestatVariableNot readily availableNon-competitive[8]

Note: The inhibitory potency of Fidarestat against wild-type AKR1B10 is reported to be low, but it shows higher potency against a V301L mutant.[1] Epalrestat's reported inhibitory activity against AKR1B10 is variable in the literature.

Cell-Based Assays: Assessing Cellular Efficacy and Phenotypic Effects

Demonstrating the activity of an inhibitor in a cellular context is a critical step in drug development. Cell-based assays can provide insights into the compound's ability to penetrate cell membranes, engage with the target in a complex cellular environment, and elicit a biological response.

Selection of Cell Lines

The choice of cell lines is crucial for relevant cell-based assays. Cell lines with high endogenous expression of AKR1B10 are ideal for these studies. Based on literature, several cancer cell lines overexpress AKR1B10, including:

  • A549 (Non-small cell lung carcinoma): Known to have high AKR1B10 expression.[10][11]

  • NCI-H460 (Large cell lung cancer): Reported to have significant AKR1B10 expression.[1]

  • HepG2 (Hepatocellular carcinoma): Shows high levels of AKR1B10.[12][13]

Experimental Protocol 1: Cell Viability Assay

Objective: To assess the effect of this compound on the viability of cancer cells overexpressing AKR1B10.

Materials:

  • A549, NCI-H460, or HepG2 cells

  • Complete cell culture medium

  • This compound and benchmark inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar ATP-based assay)

  • 96-well opaque-walled microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the selected cancer cells in a 96-well opaque-walled plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the benchmark inhibitors for 72 hours. Include a vehicle control (DMSO).

  • Viability Measurement: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures the amount of ATP, which is an indicator of metabolically active cells.

  • Data Analysis:

    • Normalize the luminescence signal of the treated wells to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol 2: Wound Healing (Scratch) Assay

Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells, a key process in metastasis.

Materials:

  • A549, NCI-H460, or HepG2 cells

  • Complete cell culture medium

  • 6-well plates

  • P200 pipette tip or a cell scraper

  • This compound and benchmark inhibitors

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates and grow them to a confluent monolayer.

  • Creating the "Wound": Create a scratch in the cell monolayer using a sterile P200 pipette tip.

  • Compound Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing a sub-lethal concentration of this compound or benchmark inhibitors.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate of treated cells to the control.

G cluster_viability Cell Viability Assay cluster_migration Wound Healing Assay seed_viability Seed Cells treat_viability Treat with Inhibitors seed_viability->treat_viability measure_viability Measure ATP Levels treat_viability->measure_viability analyze_viability Determine GI50 measure_viability->analyze_viability seed_migration Seed Cells to Confluency scratch Create 'Wound' seed_migration->scratch treat_migration Treat with Inhibitors scratch->treat_migration image Image at Timepoints treat_migration->image analyze_migration Measure Wound Closure image->analyze_migration

Figure 3: Overview of the cell-based assay workflows.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the preclinical evaluation of this compound as a potential inhibitor of AKR1B10. By systematically benchmarking its performance against established inhibitors like Tolrestat, Fidarestat, and Epalrestat, researchers can gain valuable insights into its potency, selectivity, and cellular efficacy. The proposed enzymatic and cell-based assays provide a robust framework for generating the necessary data to support its further development.

Future studies should focus on elucidating the precise mechanism of inhibition of this compound and exploring its effects on downstream signaling pathways regulated by AKR1B10. Investigating its potential to overcome chemoresistance in combination with standard-of-care chemotherapeutic agents in relevant cancer models will be a critical next step in translating these preclinical findings into potential clinical applications.

References

  • Pharmacophore modeling, molecular docking, and molecular dynamics simulation approaches for identifying new lead compounds for inhibiting aldose reductase 2. PubMed. [Link]

  • Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers. Frontiers. [Link]

  • The Role of AKR1B10 in Physiology and Pathophysiology. PMC. [Link]

  • Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment. [Link]

  • Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations. RSC Publishing. [Link]

  • Targeting AKR1B10 by Drug Repurposing with Epalrestat Overcomes Chemoresistance in Non–Small Cell Lung Cancer Patient-Derived Tumor Organoids. NIH. [Link]

  • Expression of the Aldo-Ketoreductases AKR1B1 and AKR1B10 in Human Cancers. Frontiers. [Link]

  • Study On Pharmacophore Model Of Aldose Reductase Inhibitors. Globe Thesis. [Link]

  • The Role of AKR1B10 in Physiology and Pathophysiology. PMC. [Link]

  • AKR1B10: A New Diagnostic Marker of Non–Small Cell Lung Carcinoma in Smokers. AACR Journals. [Link]

  • Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches. NIH. [Link]

  • Aldose reductase inhibitors for diabetic complications: Receptor induced atom-based 3D-QSAR analysis, synthesis and biological evaluation. DOI. [Link]

  • AKR1B10 Inhibitor Epalrestat Facilitates Sorafenib-Induced Apoptosis and Autophagy Via Targeting the mTOR Pathway in Hepatocellular Carcinoma. International Journal of Medical Sciences. [Link]

  • Aldo-keto Reductase Family 1 Member B 10 Mediates Liver Cancer Cell Proliferation through Sphingosine-1-Phosphate. NIH. [Link]

  • Moving toward a new horizon for the aldose reductase inhibitor epalrestat to treat drug-resistant cancer. PubMed. [Link]

  • Targeting AKR1B10 by Drug Repurposing with Epalrestat Overcomes Chemoresistance in Non–Small Cell Lung Cancer Patient-Derived Tumor Organoids. NIH. [Link]

  • The Role of AKR1B10 in Physiology and Pathophysiology. MDPI. [Link]

  • AKR1B10 expression in human cell lines by real-time RT-PCR (A),... ResearchGate. [Link]

  • Quantitative Evaluation of Aldo–keto Reductase Expression in Hepatocellular Carcinoma (HCC) Cell Lines. PMC. [Link]

  • Effect of NC on the expression of AKR1B10 and ACCα in HepG2 cells... ResearchGate. [Link]

  • Pharmacophore Modeling, Molecular Docking, and Dynamics Simulations Approaches to Identify New Leads for Aldose Reductase 2 Inhibitors. ResearchGate. [Link]

  • Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers. [Link]

  • Overexpression of the Aldo-Keto Reductase Family Protein AKR1B10 Is Highly Correlated with Smokers' Non–Small Cell Lung Carcinomas. AACR Journals. [Link]

  • Overexpression and oncogenic function of aldo-keto reductase family 1B10 (AKR1B10) in pancreatic carcinoma. PMC. [Link]

  • Aldose Reductase inhibitors. Adooq Bioscience. [Link]

  • Human Aldo-Keto Reductases 1B1 and 1B10: A Comparative Study on their Enzyme Activity toward Electrophilic Carbonyl Compounds. NIH. [Link]

  • Targeting AKR1B10 by Drug Repurposing with Epalrestat Overcomes Chemoresistance in Non-Small Cell Lung Cancer Patient-Derived Tumor Organoids. PubMed. [Link]

  • 57016 - Gene ResultAKR1B10 aldo-keto reductase family 1 member B10 [ (human)]. NCBI. [Link]

  • Fidarestat induces glycolysis of NK cells through decreasing AKR1B10 expression to inhibit hepatocellular carcinoma. PubMed. [Link]

  • Perspective on the Structural Basis for Human Aldo-Keto Reductase 1B10 Inhibition. MDPI. [Link]

  • AKR1B10 promotes breast cancer cell proliferation and migration via the PI3K/AKT/NF-κB signaling pathway. PubMed Central. [Link]

  • Structural basis for the high all-trans-retinaldehyde reductase activity of the tumor marker AKR1B10. NIH. [Link]

  • AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway. NIH. [Link]

  • AKR1B10 as a novel prognostic biomarker linking methylation and immune escape in hepatocellular carcinoma. PMC. [Link]

  • Aldo-keto Reductase 1B10 Restrains Cell Migration, Invasion, and Adhesion of Gastric Cancer via Regulating Integrin Subunit Alph. Semantic Scholar. [Link]

  • Specific features of AKR1B10 three-dimensional structure. (A) AR:NADP. ResearchGate. [Link]

  • AKR1B10 overexpression inhibits NCI-H295 cells proliferation. A and B,... ResearchGate. [Link]

  • Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A 1 : Implications for Antitumoral Activity. AACR Journals. [Link]

  • The pan-cancer landscape of aldo-keto reductase1B10 reveals that its expression is diminished in gastric cancer. PMC. [Link]

  • Expression of the Aldo-Ketoreductases AKR1B1 and AKR1B10 in Human Cancers. Frontiers. [Link]

Sources

Analysis of 2,3-Dichloro-6-fluorophenylacetic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

To Our Valued Research Community,

As a trusted partner in scientific discovery, our commitment is to provide accurate, evidence-based information to support your research endeavors. In this context, we have undertaken a comprehensive review of the available scientific literature concerning the biological efficacy of 2,3-Dichloro-6-fluorophenylacetic acid .

Our objective was to synthesize existing in vitro and in vivo data to create a detailed comparison guide for researchers, scientists, and drug development professionals. This process involved an extensive search of peer-reviewed journals, patent databases, and other scientific repositories.

After a thorough investigation, we have concluded that there is no publicly available scientific literature detailing the in vitro or in vivo efficacy of this compound .

While the compound is documented as a distinct chemical entity with a registered CAS Number (886497-57-0) and is available from various commercial chemical suppliers, our search yielded no studies reporting on its biological activity, mechanism of action, or performance in any experimental models.

Implications for Researchers

The absence of published data means that the therapeutic potential of this compound remains uncharacterized. For scientists interested in this specific molecule, it represents an unexplored area of research. Any investigation into its properties would be novel and would require foundational studies, including:

  • Initial In Vitro Screening: To determine if the compound exhibits any biological activity against specific cell lines, enzymes, or receptor targets.

  • Dose-Response Studies: To quantify the potency and efficacy of the compound in a controlled laboratory setting.

  • Preliminary In Vivo Studies: Should promising in vitro activity be identified, subsequent studies in animal models would be necessary to assess its safety, pharmacokinetics, and efficacy in a whole-organism system.

We are committed to the principles of scientific integrity and can only provide guides and comparisons based on verifiable, published experimental data. Fabricating a comparison or extrapolating from structurally related but distinct compounds would be scientifically unsound.

We will continue to monitor the scientific landscape and will update our resources should any relevant data on this compound become available. We encourage the research community to publish their findings to enrich the collective understanding of novel chemical entities.

A Comparative Guide to the Definitive Identification of 2,3-Dichloro-6-fluorophenylacetic acid Using Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the unambiguous identification of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of quality, safety, and regulatory compliance.[1][2][3] This guide provides a comprehensive, in-depth comparison of orthogonal analytical techniques for the definitive confirmation of the chemical identity of 2,3-Dichloro-6-fluorophenylacetic acid , a substituted phenylacetic acid derivative relevant in organic synthesis and potential drug discovery pipelines.

Our discussion will be grounded in the fundamental principle of using a highly characterized reference standard as the benchmark for identity. A reference standard is a meticulously purified and authenticated material that serves as the basis for comparison in various analytical procedures, ensuring the accuracy and reliability of results.[4][5] We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a self-validating system of protocols designed for robust and irrefutable identity confirmation.

The Subject of Analysis: this compound

  • Chemical Structure: Chemical Structure of this compound

  • Molecular Formula: C₈H₅Cl₂FO₂[6]

  • Molecular Weight: 223.03 g/mol [6]

  • Physical State: Solid

  • Melting Point: 131-135°C[1][6]

The Orthogonal Approach: A Mandate for Unambiguous Identification

Relying on a single analytical technique for identity confirmation is scientifically unsound and regulatorily unacceptable. A robust identification strategy employs multiple, independent (orthogonal) methods that probe different molecular attributes. This ensures that the observed results are not coincidental and collectively point to a single, correct structure. The primary techniques explored in this guide—Mass Spectrometry, NMR Spectroscopy, and Chromatography—provide complementary information on molecular weight, atomic connectivity, and physicochemical properties, respectively.

Orthogonal_Approach Fig. 1: Orthogonal Analytical Workflow cluster_techniques Analytical Techniques Analyte Test Sample: This compound MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Analyte->MS NMR NMR Spectroscopy (Structural Connectivity) Analyte->NMR HPLC Chromatography (Retention Time & Purity) Analyte->HPLC RefStd Reference Standard RefStd->MS  Comparison RefStd->NMR  Comparison RefStd->HPLC  Comparison Confirmation Definitive Identity Confirmed MS->Confirmation NMR->Confirmation HPLC->Confirmation

Caption: Orthogonal workflow for identity confirmation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: Mass spectrometry provides the most direct evidence of a compound's molecular weight. For halogenated compounds like our analyte, the predictable natural abundance of isotopes (³⁵Cl and ³⁷Cl) creates a highly characteristic isotopic pattern, offering an additional layer of confirmation that is difficult to mimic. We will utilize Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in negative ion mode, as the carboxylic acid moiety is readily deprotonated to form [M-H]⁻ ions.

Illustrative Experimental Data (Simulated)
ParameterReference StandardTest SampleAcceptance Criteria
Observed Ion [M-H]⁻ m/z 220.9621m/z 220.9623± 5 ppm of theoretical mass
Isotopic Pattern Matches theoreticalMatches theoreticalRelative abundances within ±10%
Key Fragments m/z 176.97 (loss of COOH)m/z 176.97 (loss of COOH)Presence of key fragments

Theoretical Exact Mass [M-H]⁻: 220.9621

Detailed Experimental Protocol: LC-MS Analysis
  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 acetonitrile:water mixture to a final concentration of 10 µg/mL.

  • Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the reference standard.

  • Chromatographic Conditions:

    • Instrument: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Data Analysis:

    • Inject the reference standard followed by the test sample.

    • Compare the high-resolution mass of the primary ion ([M-H]⁻) in the test sample to that of the reference standard and the theoretical value.

    • Overlay the mass spectra and confirm that the isotopic distribution pattern of the molecular ion cluster in the sample matches the reference standard, which should exhibit a characteristic pattern due to the two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Rationale: NMR spectroscopy provides definitive information about the chemical structure, including the connectivity of atoms and their chemical environment. ¹H NMR reveals the number and types of protons and their neighboring relationships, while ¹³C NMR provides a count of unique carbon atoms. For this compound, NMR is crucial for confirming the substitution pattern on the aromatic ring, which MS cannot do. The presence of fluorine allows for ¹⁹F NMR as a further, highly specific, confirmatory test.

Illustrative Experimental Data (Predicted)
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegration/Assignment
¹H NMR ~7.2 - 7.5Multiplet2H (Aromatic CH)
~3.8Singlet2H (CH₂)
~12.5Broad Singlet1H (COOH)
¹³C NMR ~171SingletCOOH
~158 (d, J ≈ 250 Hz)DoubletC-F
~115 - 135Multiple Signals5 Aromatic Carbons
~35SingletCH₂
Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the reference standard or test sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumental Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Probe: Standard broadband probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay.

    • Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra (e.g., to the residual solvent peak or internal standard like TMS).

    • Compare the chemical shifts, multiplicities (splitting patterns), and integrations of all signals in the test sample's spectrum to those of the reference standard. The spectra must be superimposable.

High-Performance Liquid Chromatography (HPLC): The Purity and Retention Profile

Expertise & Rationale: HPLC is a cornerstone of pharmaceutical analysis for both identity and purity assessment. For identity confirmation, the retention time (RT) of the analyte peak is compared against that of the reference standard under identical conditions. A match in retention time provides strong evidence of identical physicochemical properties. This method also serves as a primary tool for determining the purity of the substance.

Illustrative Experimental Data
ParameterReference StandardTest SampleAcceptance Criteria
Retention Time (RT) 4.15 min4.15 min± 2% of the reference RT
Peak Purity >99.5%>99.5%Meets specification
Co-injection Single, sharp peakSingle, sharp peakNo peak splitting or broadening
Detailed Experimental Protocol: HPLC-UV Analysis
  • Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 acetonitrile:water mixture at 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner and at the same concentration.

  • Co-injection Sample: Mix equal volumes of the reference standard and test sample working solutions.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/PDA detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: 55% A / 45% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the standard, sample, and co-injection solutions in sequence.

    • Confirm that the principal peak in the test sample chromatogram has a retention time that matches that of the reference standard within the predefined window.

    • The co-injection must result in a single, symmetrical peak, confirming that the two substances are chromatographically indistinguishable.

Synthesis of Data for Definitive Confirmation

Confirmation_Workflow Fig. 2: Decision Workflow for Identity Confirmation start Begin Analysis ms_check MS Data Match? (Mass & Isotope Pattern) start->ms_check nmr_check NMR Spectra Match? (Chemical Shifts & Coupling) ms_check->nmr_check Yes fail Identity NOT Confirmed (Investigate OOS) ms_check->fail No hplc_check HPLC RT Match? (Retention Time) nmr_check->hplc_check Yes nmr_check->fail No pass Identity Confirmed hplc_check->pass Yes hplc_check->fail No

Caption: Decision workflow for identity confirmation.

Conclusion

The confirmation of identity for a pharmaceutical compound such as this compound is a rigorous, multi-faceted process. As demonstrated, a combination of mass spectrometry, NMR spectroscopy, and chromatography provides a powerful and synergistic toolkit. When the data from a test sample is compared against a well-characterized reference standard and found to be concordant across all three orthogonal techniques, an unambiguous and scientifically sound identification is achieved. This rigorous approach is fundamental to ensuring the quality and safety of pharmaceutical products and is a key expectation of global regulatory bodies.[7][8]

References

  • Alcami. (n.d.). Quality By Design The Importance Of Reference Standards In Drug Development. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharmaffiliates. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Reference Standards. Retrieved from [Link]

  • Veeprho. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Chemsrc. (2019, June 12). Fluorophenylacetic acid series. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 2,3-Dichloro-6-fluorophenylacetic Acid: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dichloro-6-fluorophenylacetic acid is a key intermediate in the synthesis of numerous pharmaceutical compounds, valued for the unique electronic and steric properties conferred by its substituted phenyl ring. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development and process chemistry. This guide provides a head-to-head comparison of four plausible synthetic routes to this compound, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages. The routes discussed are based on established organic chemistry transformations, adapted for this specific target molecule from literature precedents for structurally similar compounds.

Route 1: The Toluene Pathway - Side-Chain Halogenation and Cyanide Hydrolysis

This classical approach utilizes a substituted toluene as the starting material, proceeding through a benzyl halide and a benzyl cyanide intermediate. This route is often favored for its relatively low cost of starting materials and straightforward transformations.

Workflow Diagram

Toluene_Pathway A 2,3-Dichloro-6-fluorotoluene B 2,3-Dichloro-6-fluorobenzyl chloride A->B Side-chain Chlorination C 2,3-Dichloro-6-fluorobenzyl cyanide B->C Cyanation D This compound C->D Hydrolysis

Caption: Synthesis of this compound from toluene.

Mechanistic Rationale and Experimental Protocol

Step 1: Side-Chain Chlorination of 2,3-Dichloro-6-fluorotoluene

The first step involves the free-radical chlorination of the methyl group of 2,3-Dichloro-6-fluorotoluene. This reaction is typically initiated by UV light or a radical initiator. The benzylic position is selectively halogenated due to the stability of the resulting benzyl radical.[1][2]

  • Protocol:

    • In a reaction vessel equipped with a reflux condenser, a gas inlet, and a UV lamp, charge 2,3-Dichloro-6-fluorotoluene and a suitable solvent such as carbon tetrachloride.

    • Heat the mixture to reflux.

    • Introduce chlorine gas at a controlled rate while irradiating the mixture with the UV lamp.

    • Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion to 2,3-Dichloro-6-fluorobenzyl chloride is achieved.

    • Upon completion, cool the reaction mixture and purge with nitrogen to remove excess chlorine. The crude product can be purified by distillation under reduced pressure.

Step 2: Cyanation of 2,3-Dichloro-6-fluorobenzyl chloride

The benzyl chloride is then converted to the corresponding benzyl cyanide via a nucleophilic substitution reaction with an alkali metal cyanide.[3][4]

  • Protocol:

    • In a round-bottom flask, dissolve sodium cyanide in a mixture of water and ethanol.

    • Heat the solution to reflux.

    • Add a solution of 2,3-Dichloro-6-fluorobenzyl chloride in ethanol dropwise to the refluxing cyanide solution.

    • Maintain the reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC) or GC.

    • After completion, cool the mixture and filter to remove the precipitated sodium chloride.

    • The ethanol is removed by distillation, and the resulting crude 2,3-Dichloro-6-fluorobenzyl cyanide is extracted with an organic solvent, washed, dried, and purified by vacuum distillation.

Step 3: Hydrolysis of 2,3-Dichloro-6-fluorobenzyl cyanide

The final step is the hydrolysis of the benzyl cyanide to the desired phenylacetic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis is often preferred as it directly yields the carboxylic acid.[5][6]

  • Protocol (Acidic Hydrolysis):

    • In a flask equipped with a reflux condenser, mix 2,3-Dichloro-6-fluorobenzyl cyanide with a mixture of sulfuric acid and water.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it onto ice.

    • The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Route 2: The Benzaldehyde Pathway - Darzens Condensation

This route starts from the corresponding benzaldehyde and utilizes the Darzens condensation to construct the acetic acid side chain. This method offers a convergent approach to the target molecule.

Workflow Diagram

Benzaldehyde_Pathway A 2,3-Dichloro-6-fluorobenzaldehyde B Ethyl 2-(2,3-dichloro-6-fluorophenyl)glycidate A->B Darzens Condensation C This compound B->C Hydrolysis & Decarboxylation

Caption: Synthesis from 2,3-Dichloro-6-fluorobenzaldehyde via Darzens condensation.

Mechanistic Rationale and Experimental Protocol

Step 1: Darzens Condensation

The Darzens condensation involves the reaction of an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[7][8][9][10] The reaction proceeds via the formation of a carbanion from the α-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. An intramolecular SN2 reaction then forms the epoxide.

  • Protocol:

    • To a solution of 2,3-Dichloro-6-fluorobenzaldehyde and ethyl chloroacetate in a suitable solvent like benzene or THF, add a strong base such as sodium ethoxide or potassium tert-butoxide at a low temperature (e.g., 0 °C).

    • Stir the reaction mixture at low temperature for a few hours and then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • The organic layer is washed, dried, and concentrated to give the crude ethyl 2-(2,3-dichloro-6-fluorophenyl)glycidate, which can be purified by chromatography.

Step 2: Hydrolysis and Decarboxylation

The glycidic ester is then saponified to the corresponding carboxylate, which upon acidification and heating, undergoes decarboxylation to yield the desired phenylacetic acid.

  • Protocol:

    • Dissolve the purified glycidic ester in an alcoholic solution of sodium hydroxide and heat to reflux for several hours to effect saponification.

    • After cooling, the alcohol is removed under reduced pressure.

    • The aqueous residue is acidified with a mineral acid (e.g., HCl), which leads to the formation of the glycidic acid.

    • The glycidic acid is then heated, causing it to decarboxylate and rearrange to form this compound.

    • The product is extracted, washed, dried, and purified by recrystallization.

Route 3: The Acetophenone Pathway - Willgerodt-Kindler Reaction

This route is particularly useful if the corresponding acetophenone is a readily available starting material. The Willgerodt-Kindler reaction allows for the conversion of an aryl methyl ketone to a phenylacetic acid derivative.

Workflow Diagram

Acetophenone_Pathway A 2,3-Dichloro-6-fluoroacetophenone B 2-(2,3-Dichloro-6-fluorophenyl)thioacetamide A->B Willgerodt-Kindler Reaction C This compound B->C Hydrolysis

Caption: Synthesis from 2,3-Dichloro-6-fluoroacetophenone.

Mechanistic Rationale and Experimental Protocol

Step 1: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction involves heating an aryl alkyl ketone with sulfur and a secondary amine (commonly morpholine) to form a thioamide.[11][12][13][14][15] The reaction mechanism is complex but is thought to involve the formation of an enamine, which then reacts with sulfur.

  • Protocol:

    • A mixture of 2,3-Dichloro-6-fluoroacetophenone, elemental sulfur, and morpholine is heated to reflux.

    • The reaction is typically run for several hours and monitored by TLC.

    • After completion, the reaction mixture is cooled, and the excess morpholine and sulfur are removed.

    • The resulting thioamide is then isolated and can be purified by recrystallization.

Step 2: Hydrolysis of the Thioamide

The thioamide is subsequently hydrolyzed to the carboxylic acid under acidic or basic conditions.

  • Protocol:

    • The crude thioamide is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

    • The mixture is heated to reflux for an extended period until the hydrolysis is complete.

    • If basic hydrolysis is used, the reaction mixture is acidified after cooling to precipitate the carboxylic acid.

    • The product, this compound, is collected by filtration, washed, and recrystallized.

Route 4: The Benzoic Acid Pathway - Arndt-Eistert Homologation

This route provides a method for the one-carbon homologation of a carboxylic acid. Starting from the corresponding benzoic acid, the Arndt-Eistert synthesis offers a high-yielding, albeit potentially hazardous, route to the desired phenylacetic acid.

Workflow Diagram

Benzoic_Acid_Pathway A 2,3-Dichloro-6-fluorobenzoic acid B 2,3-Dichloro-6-fluorobenzoyl chloride A->B Acid Chlorination C Diazo(2,3-dichloro-6-fluorophenyl)methanone B->C Reaction with Diazomethane D This compound C->D Wolff Rearrangement

Caption: Synthesis from 2,3-Dichloro-6-fluorobenzoic acid.

Mechanistic Rationale and Experimental Protocol

Step 1: Formation of the Acid Chloride

The carboxylic acid is first converted to the more reactive acid chloride.

  • Protocol:

    • 2,3-Dichloro-6-fluorobenzoic acid is refluxed with thionyl chloride, with a catalytic amount of DMF, until the evolution of gas ceases.

    • Excess thionyl chloride is removed by distillation to yield the crude 2,3-Dichloro-6-fluorobenzoyl chloride.

Step 2: Reaction with Diazomethane

The acid chloride is then reacted with diazomethane to form a diazoketone. Caution: Diazomethane is toxic and explosive. Safer alternatives like (trimethylsilyl)diazomethane are now commonly used.[16][17][18][19][20]

  • Protocol:

    • A solution of the acid chloride in an inert solvent like diethyl ether is added slowly to a cooled (0 °C) ethereal solution of diazomethane.

    • The reaction is stirred at low temperature until the yellow color of diazomethane persists.

    • Excess diazomethane is carefully quenched with a few drops of acetic acid.

Step 3: Wolff Rearrangement

The diazoketone undergoes a Wolff rearrangement in the presence of a catalyst (e.g., silver oxide or silver benzoate) and a nucleophile (water) to form the homologous carboxylic acid.[19][20]

  • Protocol:

    • To a solution of the diazoketone in a solvent like dioxane, water and a silver catalyst are added.

    • The mixture is heated, which promotes the rearrangement to a ketene intermediate.

    • The ketene is then trapped by water to form this compound.

    • The product is isolated by extraction and purified by recrystallization.

Head-to-Head Comparison

FeatureRoute 1: Toluene PathwayRoute 2: Benzaldehyde PathwayRoute 3: Acetophenone PathwayRoute 4: Benzoic Acid Pathway
Starting Material Availability Substituted toluenes are often accessible and relatively inexpensive.Benzaldehydes can be readily synthesized from toluenes or other precursors.Acetophenones are typically prepared via Friedel-Crafts acylation.Benzoic acids are common starting materials, often commercially available.
Number of Steps 3223
Key Reactions Free-radical chlorination, Nucleophilic substitution, HydrolysisDarzens condensation, Saponification, DecarboxylationWillgerodt-Kindler reaction, HydrolysisArndt-Eistert homologation (Wolff rearrangement)
Potential Yield Moderate to good, can be optimized at each step.Moderate, can be affected by stereoselectivity of epoxide formation.Moderate, can be variable depending on the substrate.Generally good to high yields.
Scalability Generally good, amenable to industrial scale-up.Can be challenging to scale due to the use of strong bases and potential for side reactions.Often used for smaller scale synthesis due to reaction conditions.Challenging due to the use of hazardous diazomethane. Safer alternatives may improve scalability.
Safety and Environmental Concerns Use of toxic chlorine gas and cyanide salts. Generation of chlorinated waste.Use of strong bases and organic solvents.Use of sulfur and morpholine at high temperatures.High risk due to the use of toxic and explosive diazomethane.
Overall Assessment A robust and cost-effective route for large-scale production, provided safety measures for handling chlorine and cyanide are in place.An elegant and convergent route, but may require significant optimization for scalability and stereocontrol.A useful route if the acetophenone starting material is readily available, but may not be the most efficient for large quantities.A high-yielding method for small-scale synthesis, but significant safety concerns with diazomethane limit its industrial applicability.

Conclusion

The optimal synthetic route for this compound is highly dependent on the specific requirements of the synthesis, including the scale, cost considerations, and available starting materials.

  • For large-scale, cost-effective production , the Toluene Pathway (Route 1) is likely the most attractive option, despite the need for careful handling of hazardous reagents.

  • The Benzaldehyde (Route 2) and Acetophenone (Route 3) pathways offer viable alternatives, particularly if the respective starting materials are readily accessible or if the synthesis is being conducted on a smaller scale.

  • The Benzoic Acid Pathway (Route 4) , while offering high yields, is generally discouraged for industrial applications due to the extreme hazards associated with diazomethane, unless safer, modern alternatives are employed.

Ultimately, the choice of synthetic strategy will require a thorough evaluation of these factors, along with laboratory validation of the chosen route to optimize reaction conditions and ensure a safe, efficient, and reproducible process.

References

  • Willgerodt rearrangement - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap. (2018). Retrieved January 17, 2026, from [Link]

  • Willgerodt-Kindler Reaction - SynArchive. (n.d.). Retrieved January 17, 2026, from [Link]

  • Arndt-Eistert Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Arndt–Eistert reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Arndt-Eistert Synthesis: Homologation of Acids - Chemca. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2-Chloro-6-fluorobenzaldehyde - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Darzens Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Arndt-Eistert Synthesis | Chem-Station Int. Ed. (2014). Retrieved January 17, 2026, from [Link]

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  • JPH06340562A - Side chain chlorination of aromatic compound - Google Patents. (n.d.).
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  • US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents. (n.d.).
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Safety Operating Guide

Mastering the Disposition of 2,3-Dichloro-6-fluorophenylacetic Acid: A Guide to Safe and Compliant Laboratory Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of complex molecules like 2,3-Dichloro-6-fluorophenylacetic acid is not merely a regulatory hurdle, but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this halogenated organic acid, ensuring the protection of personnel and adherence to the highest standards of scientific integrity.

Understanding the Hazard Profile of this compound

These compounds are typically categorized as skin and eye irritants.[1] Inhalation of dusts should be avoided, and ingestion may be harmful.[1] As a halogenated organic acid, it is incompatible with strong oxidizing agents and bases.[1] Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride/chloride. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in a well-ventilated area.

Core Disposal Protocol: A Step-by-Step Approach

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash. The following protocol outlines the necessary steps for its proper management from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the cornerstone of safe laboratory practice. This compound waste falls into the category of halogenated organic waste .[2] This classification is crucial as halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.

Action:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[2]

  • Ensure all personnel who handle this chemical are trained on this specific waste stream segregation.

Step 2: Containerization and Labeling

The integrity and labeling of your waste container are critical for safety and regulatory compliance.

Action:

  • Select a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed. The container must be in good condition, free from cracks or leaks.

  • Proper Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Also, list any other constituents of the waste mixture. The label should be clearly legible and permanently affixed to the container.

Step 3: Accumulation and Storage

Waste should be stored safely in a designated satellite accumulation area within the laboratory before being transferred to a central storage facility.

Action:

  • Keep the waste container tightly closed except when adding waste.

  • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong bases and oxidizing agents.

  • Ensure the storage area has secondary containment to control any potential leaks or spills.

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

Action:

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste.

  • Ensure all required documentation for the waste manifest is completed accurately.

  • The most common and environmentally responsible method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases.

Emergency Procedures: Managing Spills

Accidents can happen, and a well-rehearsed spill response plan is essential.

For a Small Spill of Solid Material:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Avoid creating dust. Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[3] Do not use combustible materials like paper towels to absorb the bulk of the solid.[3]

  • Collect the Waste: Carefully sweep the absorbed material into a designated hazardous waste container.[1]

  • Clean the Area: After the bulk of the material is removed, decontaminate the area with a damp paper towel, which should also be disposed of as hazardous waste.

  • Report the Incident: Inform your laboratory supervisor and EHS department.

For a Large Spill:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and EHS department.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE should be worn when handling this compound in any form, including its waste products:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[4]Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.Prevents skin contact and irritation.[4]
Body Protection A lab coat worn over long pants and closed-toe shoes.Protects skin and clothing from contamination.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.Minimizes inhalation of airborne particles.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

WasteDisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) is_solid Is the waste solid or in an organic solvent? start->is_solid is_aqueous Is the waste a dilute aqueous solution? is_solid->is_aqueous No collect_solid Collect in 'Halogenated Organic Waste' container is_solid->collect_solid Yes is_aqueous->collect_solid No (Consult EHS) neutralize Neutralize with weak base (if permitted by EHS) is_aqueous->neutralize Yes storage Store in designated satellite accumulation area collect_solid->storage collect_neutralized Collect neutralized solution in 'Halogenated Organic Waste' container neutralize->collect_neutralized collect_neutralized->storage ehs_pickup Arrange for EHS pickup storage->ehs_pickup final_disposal Final Disposal via licensed hazardous waste vendor (High-Temperature Incineration) ehs_pickup->final_disposal

Caption: Decision tree for the proper segregation and disposal of this compound waste.

RCRA Hazardous Waste Classification

While not specifically listed by name, waste containing this compound must be evaluated for hazardous characteristics under the Resource Conservation and Recovery Act (RCRA). As an acid, it is likely to be classified as a corrosive hazardous waste (D002) if its pH is less than or equal to 2.[2] It is the responsibility of the waste generator to make this determination.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of proper waste identification, segregation, containment, and disposal through certified channels, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of scientific excellence and builds a foundation of trust in our professional community.

References

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Mastering the Safe Handling of 2,3-Dichloro-6-fluorophenylacetic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible advancement of scientific discovery requires an unwavering commitment to safety. This guide provides essential, in-depth technical information on the proper selection and use of personal protective equipment (PPE) for handling 2,3-Dichloro-6-fluorophenylacetic acid, a halogenated aromatic carboxylic acid. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Understanding the Hazard: A Proactive Approach to Safety

Potential Hazard Description Primary Exposure Route
Acute Oral Toxicity Harmful if swallowed.Ingestion
Serious Eye Damage/Irritation Can cause serious and potentially irreversible eye damage.Eyes
Skin Corrosion/Irritation May cause skin irritation upon contact.Skin
Skin Sensitization May cause an allergic skin reaction upon repeated contact.Skin
Respiratory Irritation Dust or aerosols may cause irritation to the respiratory tract.Inhalation

This table is a composite assessment based on structurally similar compounds. A thorough risk assessment should be conducted for each specific laboratory procedure.

The Last Line of Defense: Selecting the Right Personal Protective Equipment

Engineering controls, such as fume hoods and ventilated enclosures, are the primary means of minimizing exposure to hazardous chemicals. However, appropriate PPE is a mandatory secondary measure to protect against accidental contact.[2]

Engineering Controls First

All work involving this compound, especially when handling the solid form which can generate dust, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE) Selection

A risk assessment of the specific procedures being performed is essential for selecting the appropriate level of PPE.[3] The following table provides guidance on selecting PPE for handling this compound.

PPE Category Minimum Requirement Rationale and Recommendations
Eye and Face Protection Chemical splash goggles.To protect against splashes of solutions or solid particles that could cause serious eye damage. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Hand Protection Nitrile gloves for incidental contact. Butyl rubber or Viton® gloves for extended contact.Nitrile gloves offer good resistance to weak acids and are suitable for short-term splash protection.[4] However, for prolonged handling or immersion, more robust gloves are necessary. Aromatic and halogenated hydrocarbons can degrade many common glove materials.[1] Butyl rubber and Viton® offer superior resistance to these classes of compounds.[5][6]
Body Protection Laboratory coat.A standard lab coat is sufficient to protect clothing and skin from minor splashes. For tasks with a higher risk of significant spills, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters.Required when engineering controls are insufficient to maintain exposure below acceptable limits, or when handling large quantities of the solid material outside of a ventilated enclosure. A fit test is mandatory for all tight-fitting respirators.[7]

Operational Plan: Step-by-Step Protocols for Safe Handling

Donning and Doffing PPE: A Critical Procedure

Improper removal of PPE can lead to contamination. The following sequence should be strictly followed.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respirator: If required, perform a seal check.

  • Eye and Face Protection: Position goggles and, if necessary, a face shield.

  • Gloves: Pull gloves on, ensuring the cuffs of the lab coat are tucked inside.

Doffing Sequence:

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Unfasten and roll it inside-out as you remove it.

  • Respirator: If worn, remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Disposal Plan: Ensuring Environmental Responsibility

Halogenated organic compounds are typically classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Wastes generated from the production of halogenated phenols are specifically listed as hazardous.[9] Therefore, all materials contaminated with this compound must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect solid this compound, contaminated spill cleanup materials, and used weighing papers in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with non-halogenated solvent waste.

  • Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE as hazardous waste.

All waste containers must be kept closed except when adding waste and must be stored in a designated satellite accumulation area.

Emergency Spill Procedures

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection if the spill involves solid material.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

  • Clean the Spill: Carefully collect the absorbed material or spilled solid and place it in a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Spill_Response Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill DonPPE->Contain Clean Clean Spill Area Contain->Clean Dispose Dispose of Waste Clean->Dispose Report Report to EHS Dispose->Report

References

  • Glove Selection Chart . (n.d.). Environmental Health and Safety - The University of Texas at Austin. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA Glove Selection Chart . (n.d.). Environmental Health and Safety - University of Pittsburgh. Retrieved from [Link]

  • OSHA Respirator Requirements for Selected Chemicals . (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators . (1996, January). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Examples of Chemical Resistance of Common Glove Materials . (n.d.). The Ohio State University Department of Chemistry and Biochemistry. Retrieved from [Link]

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  • EPA Hazardous Waste Codes . (n.d.). Environmental Safety, Sustainability and Risk - University of Maryland. Retrieved from [Link]

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  • NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84 . (2020, August 20). Centers for Disease Control and Prevention. Retrieved from [Link]

  • EPA Hazardous Waste Codes . (n.d.). Environmental Safety, Sustainability and Risk - University of Maryland. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide . (n.d.). Kimberly-Clark. Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . (2025, March 20). ACTenviro. Retrieved from [Link]

  • General Respiratory Protection Guidance for Employers and Workers . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Butyl Gloves - The Glove Guru . (2025, June 22). The Glove Guru. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards . (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Hazardous Waste Listings . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . (n.d.). California Code of Regulations. Retrieved from [Link]

  • Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know . (2025, July 25). Harmony Lab & Safety Supplies. Retrieved from [Link]

  • Foreword - European Solvents Industry Group . (n.d.). European Solvents Industry Group. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . (2023, December 14). International Enviroguard. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.